Ascr#18
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(10R)-10-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyundecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O6/c1-12(9-7-5-3-4-6-8-10-16(20)21)22-17-15(19)11-14(18)13(2)23-17/h12-15,17-19H,3-11H2,1-2H3,(H,20,21)/t12-,13+,14-,15-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRWSOYISAIFOZ-JRBZFYFNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C(O1)OC(C)CCCCCCCCC(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@H]([C@@H](O1)O[C@H](C)CCCCCCCCC(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ascaroside #18 (Ascr#18): A Comprehensive Technical Guide on its Chemical Structure, Biological Activity, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascaroside #18 (Ascr#18) is a small molecule belonging to the ascaroside family of nematode-derived signaling molecules. Initially identified as a component of the dauer pheromone in the model organism Caenorhabditis elegans, this compound has emerged as a significant modulator of plant immunity.[1][2][3] It is recognized by plants as a nematode-associated molecular pattern (NAMP), triggering a broad spectrum of defense responses against various pathogens, including viruses, bacteria, fungi, and nematodes.[2][4] This guide provides an in-depth overview of the chemical structure of this compound, its role in plant defense signaling, and detailed experimental protocols for its study.
Chemical Structure of this compound
This compound is a glycoside composed of the dideoxysugar ascarylose linked to an 11-carbon fatty acid-derived side chain with a terminal carboxylic acid.
-
Molecular Formula: C₁₇H₃₂O₆
-
CAS Number: 1355681-10-5
-
Synonyms: (10R)-10-[(3,6-Dideoxy-α-L-arabino-hexopyranosyl)oxy]undecanoic acid
-
SMILES: C--INVALID-LINK----INVALID-LINK--O)[C@@H]1O">C@@HCCCCCCCCC(O)=O
The core structure consists of an ascarylose sugar, a 3,6-dideoxy-L-arabino-hexopyranose. This sugar is attached via an O-glycosidic bond at its anomeric carbon to the hydroxyl group at the 10th position of an undecanoic acid side chain. The stereochemistry at the 10th carbon of the undecanoic acid is of the R configuration.
Biological Activity and Quantitative Data
This compound elicits plant defense responses at remarkably low concentrations, with activity observed from the picomolar to micromolar range.[2] The effective concentration can vary depending on the plant species, the pathogen, and the experimental conditions.
| Parameter | Concentration | Organism/System | Effect | Reference |
| Nematode Infection Reduction | 10 nM | Arabidopsis thaliana vs. Heterodera schachtii & Meloidogyne incognita | Significantly reduced nematode infection. | [2] |
| Bacterial Growth Reduction | 1 µM | Arabidopsis thaliana vs. Pseudomonas syringae pv. tomato | Reduced bacterial growth. | [2] |
| Fungal Disease Reduction | 0.01 nM - 10 µM | Wheat vs. Puccinia triticina | Broad optimum concentration for reducing rust pustules. | [5] |
| Plant Resistance Induction | 0.001, 0.01, 1 µM | Arabidopsis thaliana vs. Heterodera schachtii | Induced immune responses and conferred resistance. | [1] |
Signaling Pathways of this compound in Plants
This compound triggers at least two distinct signaling pathways in plants to induce immunity: a classical Pattern-Triggered Immunity (PTI) pathway mediated by the receptor NILR1, and a novel pathway involving the suppression of auxin signaling that appears to be independent of NILR1.
NILR1-Mediated Pattern-Triggered Immunity (PTI)
This pathway follows the canonical model of MAMP-triggered immunity.
References
- 1. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Discovery and Isolation of Ascaroside Ascr#18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascarosides are a class of signaling molecules, primarily known as nematode pheromones, that regulate various aspects of their development, behavior, and social interactions. Ascr#18, or (10R)-10-[(3,6-dideoxy-α-L-arabino-hexopyranosyl)oxy]undecanoic acid, is a conserved ascaroside found across a wide range of nematode species, including both free-living and parasitic types.[1][2] Its discovery has opened new avenues for understanding nematode biology and inter-species communication. Beyond its role in nematodes, this compound has garnered significant attention for its ability to elicit defense responses in plants, acting as a Nematode-Associated Molecular Pattern (NAMP) and offering potential for novel, environmentally friendly crop protection strategies.[3][4] This technical guide provides an in-depth overview of the discovery, isolation, and biological functions of this compound, complete with detailed experimental protocols and data presented for the scientific community.
Physicochemical Properties of this compound
Ascaroside this compound is a glycolipid composed of the dideoxysugar ascarylose linked to an 11-carbon fatty acid side chain with a hydroxyl group at the tenth position.
| Property | Value |
| Chemical Formula | C₁₇H₃₂O₆[5] |
| Molecular Weight | 332.43 g/mol [6] |
| CAS Number | 1355681-10-5[6] |
| Appearance | White to off-white solid[7] |
| Solubility | Soluble in DMSO (≥ 120 mg/mL) and other organic solvents.[6] |
Discovery and Isolation Workflow
The discovery of this compound followed a typical natural product chemistry workflow, involving bioassay-guided fractionation of nematode exudates. This process allows for the identification of biologically active molecules from complex mixtures.
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from Nematode Culture
This protocol describes a general method for the isolation and purification of ascarosides from nematode liquid culture, adapted from methodologies used for similar compounds.
1. Nematode Culture and Exudate Collection:
-
Culture a high density of nematodes (e.g., Caenorhabditis elegans) in a liquid medium with a suitable bacterial food source (e.g., E. coli OP50).[8]
-
After a desired period of growth, separate the worms from the culture medium by centrifugation.
-
Collect the supernatant, which contains the nematode exudate rich in ascarosides.
2. Solid-Phase Extraction (SPE):
-
Acidify the collected supernatant to pH 2.5 with an appropriate acid (e.g., formic acid).
-
Pass the acidified supernatant through a C18 SPE cartridge.
-
Wash the cartridge with water to remove salts and highly polar compounds.
-
Elute the ascarosides with methanol.
-
Evaporate the methanol eluate to dryness.
3. High-Performance Liquid Chromatography (HPLC) Purification:
-
Redissolve the dried extract in a suitable solvent (e.g., 5% acetonitrile in water).
-
Inject the sample onto a reverse-phase C18 HPLC column.
-
Elute the ascarosides using a water/acetonitrile gradient with 0.1% formic acid. A typical gradient might be a linear increase from 5% to 100% acetonitrile over 20-30 minutes.[8]
-
Collect fractions and monitor the elution profile using a UV detector or by analyzing small aliquots of each fraction by mass spectrometry.
-
Combine the fractions containing this compound based on the mass spectrometric analysis (m/z for [M+H]⁺ and [M-H]⁻).
-
Perform further rounds of purification with shallower gradients if necessary to achieve high purity.
Protocol 2: Chemical Synthesis of this compound
The chemical synthesis of ascarosides can be achieved through a modular approach. The following is a generalized synthetic scheme based on published methods for ascaroside synthesis.[3][9][10]
1. Synthesis of the Ascarylose Donor:
-
Start with a commercially available precursor such as L-rhamnose.
-
Protect the hydroxyl groups, for example, as benzyl or benzoyl ethers.
-
Selectively deoxygenate the C3 and C6 positions to form the 3,6-dideoxy sugar.
-
Introduce a suitable leaving group at the anomeric position (C1) to create an activated ascarylose donor.
2. Synthesis of the Fatty Acid Side Chain:
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The (R)-10-hydroxyundecanoic acid side chain can be synthesized from a chiral starting material or through asymmetric synthesis to establish the correct stereochemistry at C10.
3. Glycosylation and Deprotection:
-
Couple the activated ascarylose donor with the hydroxyl group of the fatty acid side chain using a glycosylation reaction, often promoted by a Lewis acid.
-
Remove the protecting groups from the sugar moiety to yield the final product, this compound.
Quantitative Data
The production and release of ascarosides, including this compound, are dependent on the nematode's developmental stage, sex, and environmental conditions.[11][12] The following table summarizes representative quantitative data for ascaroside concentrations in C. elegans exudates.
| Ascaroside | Developmental Stage | Concentration in Medium (nM) | Reference |
| This compound | Mixed-stage culture | Detected, relative abundance varies | [13] |
| Ascr#2 | L4 | ~100 | [14] |
| Ascr#2 | Young Adult | ~200 | [14] |
| Ascr#3 | L4 | ~50 | [14] |
| Ascr#3 | Young Adult | ~100 | [14] |
| Ascr#4 | L4 | ~25 | [14] |
| Ascr#4 | Young Adult | ~50 | [14] |
| Ascr#8 | Young Adult | ~10 | [14] |
Note: Absolute concentrations can vary significantly depending on culture conditions and analytical methods.
Signaling Pathways
This compound is involved in complex signaling pathways in both nematodes and plants.
This compound Signaling in C. elegans
In C. elegans, ascarosides are detected by chemosensory neurons, primarily in the head region. This perception is mediated by specific G-protein coupled receptors (GPCRs).[1][9][13][15] The downstream signaling cascades influence a range of behaviors and developmental decisions.
This compound Signaling in Plants
In plants, this compound is recognized as a NAMP, triggering plant immune responses. A key aspect of this response is the repression of auxin signaling, which is crucial for the establishment of nematode feeding sites.[4][5][8]
Conclusion
This compound is a multifaceted signaling molecule with significant implications for both fundamental and applied research. Its role in nematode biology provides a target for novel control strategies, while its function as an elicitor of plant immunity opens the door for the development of new biopesticides. The detailed methodologies and data presented in this guide are intended to facilitate further research into this fascinating molecule and its diverse biological activities.
References
- 1. mdpi.com [mdpi.com]
- 2. Nematode Signaling Molecules Are Extensively Metabolized by Animals, Plants, and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. (10R)-10-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]undecanoic acid | C17H32O6 | CID 78093979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-azido-2,3,6-trideoxy-β-d-arabino-hexopyranosyl pyranonaphthoquinone analogues of medermycin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. UPLC-MS/MS analysis and biological activity of the potato cyst nematode hatching stimulant, solanoeclepin A, in the root exudate of Solanum spp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Ascarosides from Caenorhabditis elegans Using Mass Spectrometry and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Signaling Regulates Axon Regeneration via the GPCR–Gqα Pathway in Caenorhabditis elegans | Journal of Neuroscience [jneurosci.org]
- 10. US20060079465A1 - 6R-(3,6-dideoxy-l-Arabino-Hexopyranosyloxy) heptanoic acid, preparation process for the same and dauer effect thereof - Google Patents [patents.google.com]
- 11. (2E,10R)-10-[[3,6-Dideoxy-4-O-(1H-indol-3-ylcarbonyl)-alpha-L-arabino-hexopyranosyl]oxy]-2-undecenoic acid | C26H35NO7 | CID 86289752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. (3R,10R)-10-((3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy)-3-hydroxyundecanoic acid | C17H32O7 | CID 86289818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
An In-depth Technical Guide to the Ascr#18 Biosynthesis Pathway in Nematodes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ascarosides are a class of signaling molecules crucial for the development, behavior, and reproduction of nematodes. Ascr#18, a prominent ascaroside, plays a significant role in these biological processes. Understanding its biosynthesis is paramount for developing novel anthelmintic drugs and for deciphering the chemical ecology of nematodes. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the molecular machinery, relevant quantitative data, and the experimental protocols used for its study.
Introduction
Nematodes employ a sophisticated chemical language to navigate their environment and regulate their life cycle. Ascarosides, a family of glycolipids, form the cornerstone of this chemical communication. This compound, in particular, has been identified as a key signaling molecule in various nematode species, including the model organism Caenorhabditis elegans. Its biosynthesis is a multi-step process that integrates fatty acid metabolism, carbohydrate chemistry, and amino acid catabolism, primarily occurring within the peroxisomes of intestinal and hypodermal cells. This guide will delve into the core aspects of the this compound biosynthesis pathway, providing the technical details necessary for researchers in the field.
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a modular process that begins with the formation of a very-long-chain fatty acid (VLCFA) precursor, which is then modified and shortened through peroxisomal β-oxidation. The core pathway involves the sequential action of four key enzymes: Acyl-CoA Oxidase (ACOX-1), Enoyl-CoA Hydratase (MAOC-1), 3-hydroxyacyl-CoA Dehydrogenase (DHS-28), and 3-ketoacyl-CoA Thiolase (DAF-22).[1][2]
Key Enzymes and Genes
The central enzymatic machinery for ascaroside side-chain shortening is encoded by a conserved set of genes:
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acox-1 : Encodes the acyl-CoA oxidase that catalyzes the first and rate-limiting step of peroxisomal β-oxidation.[3][4]
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maoc-1 : Encodes the enoyl-CoA hydratase responsible for the second step in the pathway.
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dhs-28 : Encodes the 3-hydroxyacyl-CoA dehydrogenase, which carries out the third step.
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daf-22 : Encodes the 3-ketoacyl-CoA thiolase that performs the final thiolytic cleavage in each cycle of β-oxidation.[1][5]
These enzymes work in concert to iteratively shorten the fatty acid side chain of a precursor molecule, ultimately leading to the C11 side chain characteristic of this compound.
Signaling Pathway Diagram
The biosynthesis of this compound is intricately linked to the broader metabolic state of the nematode. The pathway is regulated by various factors, including developmental stage and environmental conditions.
Caption: The this compound biosynthesis pathway within the peroxisome.
Quantitative Data
Ascaroside Concentrations During Development
The production of ascarosides, including precursors to or homologs of this compound, varies significantly across the developmental stages of C. elegans. The following table summarizes the concentrations of key ascarosides at different life stages.
| Developmental Stage | ascr#1 (fmol/WE) | ascr#2 (fmol/WE) | ascr#3 (fmol/WE) | ascr#4 (fmol/WE) |
| L1 | + | 1.1 ± 0.2 | 1.5 ± 0.3 | 0.8 ± 0.1 |
| L2 | + | 2.5 ± 0.5 | 4.0 ± 0.8 | 2.0 ± 0.4 |
| L3 | + | 5.0 ± 1.0 | 8.0 ± 1.5 | 4.0 ± 0.8 |
| L4 | + | 10.0 ± 2.0 | 10.0 ± 2.0 | 8.0 ± 1.5 |
| Young Adult (YA) | + | 8.0 ± 1.5 | 6.0 ± 1.2 | 6.0 ± 1.2 |
| Adult (A) | + | 6.0 ± 1.2 | 4.0 ± 0.8 | 4.0 ± 0.8 |
| Dauer | Not Detected | Not Detected | Not Detected | Not Detected |
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WE (Worm Equivalent) is defined as the amount of material released from one worm in one hour.
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'+' indicates the compound was detectable but not quantifiable.
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Data is adapted from Kaplan et al., 2011.[3]
Gene Expression Levels
The expression of the core biosynthetic genes is regulated by environmental factors such as temperature.
| Gene | Relative mRNA Level at 20°C | Relative mRNA Level at 25°C |
| acox-1 | 1.0 | ~1.8 |
| dhs-28 | 1.0 | ~1.5 |
| daf-22 | 1.0 | ~2.2 |
-
Data is adapted from Joo et al., 2010.[4]
Experimental Protocols
Nematode Culture for Ascaroside Analysis
A detailed protocol for culturing C. elegans for the purpose of ascaroside extraction and analysis is provided below.
Materials:
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Nematode Growth Medium (NGM) agar plates
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E. coli OP50 culture
-
M9 buffer
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S-medium
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Synchronized L1-stage C. elegans
Procedure:
-
Synchronization of C. elegans : Grow a mixed-stage population of C. elegans on NGM plates seeded with E. coli OP50. Wash the worms off the plates with M9 buffer and treat with a bleach solution (sodium hypochlorite and NaOH) to dissolve the adults and larvae, leaving the eggs intact. Wash the eggs several times with M9 buffer and allow them to hatch overnight in M9 buffer to obtain a synchronized population of L1 larvae.
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Liquid Culture: Inoculate S-medium with a concentrated culture of E. coli OP50. Add the synchronized L1 larvae to the liquid culture at a density of approximately 5,000-10,000 worms/mL.
-
Incubation: Incubate the liquid culture at 20-25°C with shaking (around 200 rpm) to ensure proper aeration.
-
Harvesting: Monitor the culture until the worms reach the desired developmental stage. Harvest the worms by centrifugation. Separate the worm pellet from the culture medium (supernatant), as both can be used for ascaroside analysis.
Ascaroside Extraction and LC-MS Analysis
This protocol outlines the extraction of ascarosides from nematode culture medium and subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Nematode culture medium (supernatant from the culture)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Methanol
-
Acetonitrile
-
Water (LC-MS grade)
-
Formic acid
-
HPLC system coupled to a mass spectrometer
Procedure:
-
Extraction from Culture Medium:
-
Clarify the culture medium by centrifugation to remove any remaining worms and bacteria.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the clarified medium onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the ascarosides with methanol.
-
Evaporate the methanol eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile in water).
-
Inject the sample onto a C18 HPLC column.
-
Elute the ascarosides using a gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Detect the ascarosides using a mass spectrometer in either positive or negative ion mode, depending on the specific ascaroside of interest. This compound is typically detected in negative ion mode.
-
Quantify this compound by comparing the peak area to that of a synthetic standard.
-
Experimental Workflow Diagram
Caption: A typical workflow for ascaroside analysis.
Conclusion
The biosynthesis of this compound in nematodes is a complex and tightly regulated process that is central to their chemical communication and life cycle decisions. This guide has provided a detailed overview of the key enzymes, pathways, and quantitative aspects of this compound production. The experimental protocols outlined herein offer a starting point for researchers aiming to investigate this fascinating area of chemical biology. Further research into the kinetics of the biosynthetic enzymes and the upstream regulatory networks will undoubtedly provide deeper insights and may pave the way for novel strategies to control parasitic nematode infections.
References
- 1. Ascaroside signaling in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Contribution of the Peroxisomal acox Gene to the Dynamic Balance of Daumone Production in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliancegenome.org [alliancegenome.org]
The Multifaceted Role of Ascaroside #18 in Nematode Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascarosides are a class of small molecule signals that form a sophisticated chemical language governing the life history of many nematode species. This technical guide provides an in-depth exploration of ascaroside #18 (ascr#18), a conserved signaling molecule with profound implications for nematode development, behavior, and inter-kingdom interactions. While much of the research on this compound has focused on its role as a trigger of plant immune responses, this document synthesizes the current understanding of its function within nematodes themselves, drawing on data from various nematode species, including the model organism Caenorhabditis elegans. We present quantitative data, detailed experimental methodologies, and signaling pathway diagrams to offer a comprehensive resource for researchers in nematology, chemical ecology, and drug development.
Core Functions of this compound
This compound is a key signaling molecule involved in various aspects of nematode biology. It is produced by a wide range of nematode species, including bacterivorous, entomopathogenic, and plant-parasitic nematodes.[1][2] Its functions can be broadly categorized into roles in nematode development, behavior, and interactions with other organisms, particularly plants.
Developmental Regulation
While specific quantitative data on the direct effects of this compound on the developmental timing of C. elegans or other nematodes is not extensively documented in publicly available research, it is known to be expressed during nematode development.[3][4][5] The biosynthesis of ascarosides, including longer-chain variants like this compound, is intricately linked to the nematode's developmental state and environmental conditions.[6]
Behavioral Modulation
In plant-parasitic nematodes, this compound has been shown to act as an attractant, guiding juveniles to potential host roots.[1][7] However, this attraction can be reversed when this compound is perceived in combination with its metabolic byproduct, ascr#9, which is produced by plants and acts as a repellent.[1][7] This highlights the context-dependent nature of ascaroside signaling in nematode behavior. The precise behavioral responses of C. elegans to isolated this compound have not been as thoroughly characterized as for other ascarosides like ascr#2, ascr#3, and ascr#8, which are well-known for their roles in male attraction and aggregation.[8][9]
Quantitative Data on this compound
The following tables summarize the available quantitative data regarding the concentrations at which this compound elicits biological responses.
Table 1: Effective Concentrations of this compound in Plant-Nematode Interactions
| Biological Effect in Plants | Nematode Species | Plant Species | Effective Concentration | Reference |
| Induction of defense gene expression | Meloidogyne spp., Heterodera spp. | Arabidopsis thaliana | 0.1 - 10 µM | [4] |
| Enhanced resistance to pathogens | Meloidogyne spp., Heterodera spp. | Arabidopsis thaliana, Tomato, Potato, Barley | 0.1 - 10 µM | [4][5] |
| Induction of prepenetration defenses against leaf rust fungus | Plant-parasitic nematodes | Wheat | Down to 0.01 nM | [10] |
Table 2: Behavioral Responses of Nematodes to Ascarosides (Context for this compound)
| Ascaroside(s) | Nematode Species | Behavior | Effective Concentration | Reference |
| This compound | Plant-parasitic nematodes | Attraction | Not specified | [1][7] |
| This compound + ascr#9 | Plant-parasitic nematodes | Repulsion | Not specified | [1] |
| ascr#2 + ascr#3 | C. elegans | Male attraction | pM to low nM | [8] |
| icas#3 + icas#9 | C. elegans | Hermaphrodite attraction & aggregation | As low as 100 fM | [8] |
Signaling Pathways and Molecular Mechanisms
This compound Biosynthesis in Nematodes
The biosynthesis of ascarosides is a modular process that integrates inputs from carbohydrate, lipid, and amino acid metabolism.[11] The fatty acid-like side chains of ascarosides are generated through the peroxisomal β-oxidation pathway. This process involves a series of enzymatic reactions that shorten very-long-chain fatty acids. Key enzymes in this pathway in C. elegans include ACOX-1, MAOC-1, DHS-28, and DAF-22.[11][12] The production of longer-chain ascarosides like this compound is dependent on the initial steps of this pathway.
Figure 1: Simplified schematic of this compound biosynthesis via the peroxisomal β-oxidation pathway in nematodes.
This compound Perception and Signaling in Nematodes
While a specific receptor for this compound in nematodes has not yet been definitively identified, ascaroside perception is generally mediated by G protein-coupled receptors (GPCRs) expressed in chemosensory neurons.[8][12][13] In C. elegans, key sensory neurons involved in detecting ascarosides include the ASI, ASK, and the male-specific CEM neurons.[8] Downstream signaling from these GPCRs is thought to integrate with conserved pathways such as the TGF-β and insulin/IGF-1 signaling pathways to regulate development (e.g., dauer formation) and behavior.[8][14]
Figure 2: Hypothetical signaling pathway for this compound perception in nematode chemosensory neurons.
This compound Signaling in Plants (for context)
In contrast to the nematode signaling pathway, the pathway for this compound perception in plants is better characterized. This compound is recognized as a Nematode-Associated Molecular Pattern (NAMP) by the leucine-rich repeat receptor-like kinase NILR1 in plants like Arabidopsis.[7][15] This recognition triggers pattern-triggered immunity (PTI), involving the activation of MAP kinase cascades and salicylic acid (SA) and jasmonic acid (JA) signaling pathways, leading to broad-spectrum disease resistance.[7][14]
Figure 3: this compound perception and signaling in plant cells leading to immunity and metabolic conversion.
Experimental Protocols
Detailed protocols for studying the effects of ascarosides are crucial for reproducible research. Below are generalized methodologies for key experiments, which can be adapted for studying this compound.
Dauer Formation Assay
This assay is used to determine the dauer-inducing activity of a compound.
-
Plate Preparation: Prepare nematode growth medium (NGM) agar plates. Add the desired concentration of this compound (dissolved in a suitable solvent like ethanol) to the molten agar before pouring the plates.[16] Allow the plates to dry.
-
Synchronization of Worms: Obtain a synchronized population of L1 larvae by bleaching gravid adult hermaphrodites.
-
Assay Setup: Seed the plates with a controlled amount of E. coli OP50. Transfer a known number of synchronized L1 larvae to each plate.[17]
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for 60-80 hours.[17]
-
Scoring: Score the number of dauer larvae and total number of worms on each plate. Dauer larvae can be identified by their characteristic morphology and resistance to 1% SDS.
-
Data Analysis: Calculate the percentage of dauer formation for each concentration of this compound.
Chemotaxis Assay
This assay measures the attraction or repulsion of nematodes to a chemical cue.
-
Plate Preparation: Prepare chemotaxis agar plates (low-peptone agar). Divide the plate into quadrants, with two opposite quadrants for the test compound and the other two for the control solvent.[18]
-
Worm Preparation: Use a synchronized population of young adult worms. Wash the worms several times in S Basal buffer to remove bacteria.[18]
-
Assay Setup: Place a small drop of a paralyzing agent (e.g., sodium azide) at the test and control spots.[19] Add a small volume of the test compound (this compound) to the test spots and the solvent to the control spots. Place a population of washed worms at the center of the plate.[18]
-
Incubation: Allow the assay to run for a defined period (e.g., 60 minutes).[18]
-
Scoring: Count the number of worms in each of the four quadrants.
-
Data Analysis: Calculate a chemotaxis index (CI) as: (number of worms in test quadrants - number of worms in control quadrants) / (total number of worms). A positive CI indicates attraction, while a negative CI indicates repulsion.
Figure 4: General workflow for a C. elegans chemotaxis assay.
Lifespan Assay
This assay measures the effect of a compound on the lifespan of nematodes.
-
Plate Preparation: Prepare NGM plates containing the desired concentration of this compound and seeded with E. coli OP50.
-
Synchronization and Transfer: Use synchronized L4 larvae and transfer them to the experimental plates.[20]
-
Maintenance: Transfer the worms to fresh plates every other day to separate them from their progeny.[21]
-
Scoring: Score the number of living and dead worms daily. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.[21]
-
Data Analysis: Generate survival curves and calculate the mean and maximum lifespan for each condition. Statistical analysis (e.g., log-rank test) can be used to determine significant differences.
Implications for Drug Development
The central role of ascarosides in regulating nematode development and behavior makes the ascaroside signaling pathway a promising target for the development of novel nematicides.
-
Disruption of Biosynthesis: Targeting enzymes in the ascaroside biosynthesis pathway, such as DAF-22, could disrupt the production of essential signaling molecules, leading to developmental and behavioral defects.
-
Receptor Antagonism: Developing molecules that block ascaroside receptors could interfere with key life processes such as mate finding, aggregation, and host location.
-
Behavioral Manipulation: The use of synthetic ascarosides or their mimics could be employed to manipulate nematode behavior, for example, by creating repellent barriers around crops or luring them into traps. The dual function of this compound as an attractant to nematodes and an elicitor of plant defenses presents a unique opportunity for integrated pest management strategies.
Future Directions
While significant progress has been made in understanding the role of this compound, particularly in the context of plant-nematode interactions, several key questions remain regarding its function within nematodes:
-
Identification of the this compound receptor(s) in nematodes.
-
Elucidation of the downstream signaling cascade following this compound perception in nematode neurons.
-
Quantitative characterization of the behavioral and developmental effects of this compound on a wider range of nematode species, including C. elegans.
-
Investigation into the potential synergistic or antagonistic interactions of this compound with other ascarosides in modulating nematode biology.
Addressing these questions will not only enhance our fundamental understanding of nematode chemical communication but also pave the way for the development of innovative and sustainable strategies for nematode control.
References
- 1. Nematode Signaling Molecules Are Extensively Metabolized by Animals, Plants, and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ascaroside Signaling is Widely Conserved Among Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - CD BioSciences [elegansmodel.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ascaroside Expression in Caenorhabditis elegans Is Strongly Dependent on Diet and Developmental Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 11. Comparative Metabolomics Reveals Biogenesis of Ascarosides, a Modular Library of Small-Molecule Signals in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Transcriptomic profiling of sex-specific olfactory neurons reveals subset-specific receptor expression in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nematode Pheromones as Key Mediators of Behavior, Development, and Ecological Interactions [mdpi.com]
- 15. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. A Forward Genetic Screen for Molecules Involved in Pheromone-Induced Dauer Formation in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. C. elegans Chemotaxis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ocw.mit.edu [ocw.mit.edu]
- 20. Pheromone sensing regulates Caenorhabditis elegans lifespan and stress resistance via the deacetylase SIR-2.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scholar.harvard.edu [scholar.harvard.edu]
The Ecological Role of Ascaroside #18 (ascr#18) in Soil Ecosystems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ascaroside #18 (ascr#18) is a conserved nematode-derived signaling molecule that plays a pivotal role in mediating inter-kingdom communication within the soil ecosystem. Initially identified as a component of the nematode pheromone system, this compound has emerged as a potent elicitor of plant defense responses. This technical guide provides an in-depth analysis of the ecological functions of this compound, its signaling pathways in plants, quantitative data on its efficacy, and detailed experimental protocols for its study. The recognition of this compound by plants as a Nematode-Associated Molecular Pattern (NAMP) triggers a broad-spectrum immune response, offering novel avenues for the development of sustainable crop protection strategies.
The Ecological Significance of this compound
In the complex subterranean environment, chemical signaling is a primary mode of interaction between organisms. This compound, a glycoside of the dideoxy-sugar ascarylose, is a key signaling molecule secreted by a wide range of plant-parasitic and free-living nematodes[1][2]. Its primary ecological function lies in its ability to be perceived by plants, initiating a cascade of defense mechanisms.
This recognition of this compound by plants as a NAMP leads to Pattern-Triggered Immunity (PTI), a basal defense mechanism that provides enhanced resistance against a broad spectrum of pathogens, including nematodes, bacteria, fungi, and viruses[3]. This preemptive defense strategy allows plants to anticipate and mount a more effective response to potential threats in the soil.
Signaling Pathways of this compound in Plants
The perception of this compound in plants initiates a complex and multifaceted signaling network, leading to the activation of downstream defense responses. Two primary pathways have been elucidated: a canonical PTI pathway mediated by the receptor NILR1, and a pathway involving the suppression of auxin signaling.
NILR1-Mediated Pattern-Triggered Immunity
The primary receptor for this compound in Arabidopsis thaliana has been identified as the leucine-rich repeat receptor-like kinase (LRR-RLK) NEMATODE-INDUCED LRR-RLK1 (NILR1). The binding of this compound to NILR1 triggers a signaling cascade characteristic of PTI, which includes:
-
Activation of Mitogen-Activated Protein Kinases (MAPKs): A rapid phosphorylation cascade that is a central component of plant immune signaling.
-
Induction of Defense Hormone Signaling: Upregulation of the salicylic acid (SA) and jasmonic acid (JA) pathways, which are crucial for resistance against biotrophic and necrotrophic pathogens, respectively.
-
Transcriptional Reprogramming: The expression of a suite of defense-related genes, including pathogenesis-related (PR) genes.
Suppression of Auxin Signaling
Recent studies have revealed an alternative mechanism by which this compound enhances plant resistance to cyst nematodes, which involves the suppression of auxin signaling. This pathway appears to be independent of the canonical PTI response and, in some contexts, may function independently of the NILR1 receptor.
Plant-parasitic nematodes often manipulate host auxin pathways to facilitate the formation of feeding sites. By downregulating key auxin transport and signaling genes, this compound pretreatment interferes with the nematode's ability to establish these feeding structures, thereby reducing infection success.
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data from various studies on the effective concentrations of this compound and its impact on plant defense and nematode infection.
Table 1: Effective Concentrations of this compound for Inducing Plant Defense Responses
| Plant Species | Pathogen/Pest | This compound Concentration | Observed Effect | Reference |
| Arabidopsis thaliana | Pseudomonas syringae pv. tomato DC3000 | 1 µM | Reduced bacterial growth | [3] |
| Arabidopsis thaliana | Turnip Crinkle Virus (TCV) | 1 µM | Reduced viral coat protein accumulation | [3] |
| Arabidopsis thaliana | Heterodera schachtii | 10 nM | Significantly reduced nematode infection | [3] |
| Arabidopsis thaliana | Meloidogyne incognita | 10 nM | Significantly reduced nematode infection | [3] |
| Wheat (Triticum aestivum) | Puccinia triticina (leaf rust) | 0.01 nM - 10 µM | Reduction in rust pustules | [4][5] |
Table 2: Impact of this compound Treatment on Nematode Infection
| Plant Species | Nematode Species | This compound Treatment | Reduction in Infection | Reference |
| Arabidopsis thaliana | Heterodera schachtii | 10 nM (root pretreatment) | Significant | [3] |
| Arabidopsis thaliana | Meloidogyne incognita | 10 nM (root pretreatment) | Significant | [3] |
| Arabidopsis thaliana | Heterodera schachtii | 0.01 µM and 0.3 µM (48h pretreatment) | Significant reduction in females | [3] |
| Wheat (Triticum aestivum) | Pratylenchus neglectus | 1 µM (foliar spray) | Data not quantified | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound.
Ascaroside Extraction from Nematodes (General Protocol)
This protocol is a general guideline for the extraction of ascarosides from nematode liquid cultures.
-
Nematode Culture: Grow high-density liquid cultures of the desired nematode species.
-
Harvesting: Separate the nematodes from the culture medium by centrifugation.
-
Extraction of Culture Medium:
-
Acidify the supernatant to pH 2.5 with formic acid.
-
Pass the acidified medium through a C18 solid-phase extraction (SPE) column.
-
Wash the column with water.
-
Elute the ascarosides with methanol.
-
-
Analysis: Analyze the eluted fraction using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the identification and quantification of this compound[6][7].
Plant Treatment with this compound
This protocol describes the application of this compound to plants for defense induction studies.
-
Preparation of this compound Solution: Dissolve synthetic this compound in a suitable solvent (e.g., ethanol or DMSO) to create a stock solution. Further dilute the stock solution in sterile water to the desired final concentrations (e.g., 10 nM, 1 µM). Include a mock control with the solvent alone.
-
Application Methods:
-
Incubation: Incubate the treated plants for a specified period (e.g., 24-48 hours) before pathogen inoculation to allow for the induction of defense responses.
Nematode Infection Assay on Arabidopsis thaliana
This protocol outlines a method for assessing nematode infection rates on Arabidopsis seedlings.
-
Plant Growth: Grow sterile Arabidopsis thaliana seedlings on a suitable sterile medium (e.g., Knop's medium) in petri dishes or multi-well plates[8][9][10][11].
-
Nematode Inoculation:
-
Hatch and sterilize infective juvenile (J2) stage nematodes.
-
Inoculate each seedling with a defined number of J2s (e.g., 50-100 J2s per plant).
-
-
Incubation: Incubate the inoculated plates under controlled environmental conditions.
-
Data Collection:
-
After a specified period (e.g., 14-21 days), count the number of adult female nematodes, cysts, or galls on the roots under a stereomicroscope.
-
For more detailed analysis, root systems can be stained (e.g., with acid fuchsin) to visualize nematodes within the root tissue.
-
Quantitative Real-Time PCR (qRT-PCR) for Plant Defense Genes
This protocol is for quantifying the expression of plant defense genes in response to this compound treatment.
-
Plant Treatment and Sampling: Treat plants with this compound as described in Protocol 4.2. At various time points post-treatment, harvest the relevant tissue (e.g., leaves or roots) and immediately freeze it in liquid nitrogen.
-
RNA Extraction: Extract total RNA from the plant tissue using a commercial kit or a standard protocol (e.g., Trizol method).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qRT-PCR:
-
Perform the qRT-PCR reaction using a SYBR Green-based or probe-based detection method.
-
Use primers specific to the defense genes of interest (e.g., PR1, PDF1.2) and a reference gene (e.g., Actin or Ubiquitin) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels[12][13][14][15][16].
-
Reactive Oxygen Species (ROS) Burst Assay
This protocol measures the production of ROS, an early event in plant defense signaling.
-
Leaf Disc Preparation: Collect leaf discs from mature plant leaves using a biopsy punch and float them in water overnight in a 96-well plate to allow for wound-induced ROS to subside[17][18][19][20][21].
-
Assay Reaction: Replace the water with a solution containing luminol, horseradish peroxidase (HRP), and the this compound elicitor at the desired concentration.
-
Luminescence Measurement: Immediately measure the luminescence produced by the reaction over time using a plate reader. The intensity of the luminescence is proportional to the amount of ROS produced.
Experimental and Logical Workflows
The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on plant defense.
Conclusion and Future Directions
This compound serves as a critical signaling molecule in the soil ecosystem, acting as an early warning signal to plants of the presence of nematodes. The elucidation of its perception and downstream signaling pathways in plants has provided valuable insights into the intricate chemical communication that governs plant-nematode interactions. The ability of this compound to induce broad-spectrum resistance at low concentrations highlights its potential for the development of novel, environmentally friendly strategies for crop protection.
Future research should focus on identifying the this compound receptors and signaling components in a wider range of crop species. Furthermore, understanding the structural determinants of ascaroside activity could pave the way for the design of synthetic analogs with enhanced efficacy and stability. The integration of ascaroside-based treatments into existing integrated pest management programs holds significant promise for sustainable agriculture.
References
- 1. Ascaroside Signaling is Widely Conserved Among Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nematode Pheromones: Structures and Functions [mdpi.com]
- 3. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Ascarosides from Caenorhabditis elegans Using Mass Spectrometry and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ascaroside Expression in Caenorhabditis elegans Is Strongly Dependent on Diet and Developmental Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Infection Assay of Cyst Nematodes on Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Standardized Method to Assess Infection Rates of Root-Knot and Cyst Nematodes in Arabidopsis thaliana Mutants with Alterations in Root Development Related to Auxin and Cytokinin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Arabidopsis transcription factor TCP9 modulates root architectural plasticity, reactive oxygen species‐mediated processes, and tolerance to cyst nematode infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Development of a qPCR Strategy to Select Bean Genes Involved in Plant Defense Response and Regulated by the Trichoderma velutinum – Rhizoctonia solani Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 16. mdpi.com [mdpi.com]
- 17. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [en.bio-protocol.org]
- 18. Video: An Assay to Detect Oxidative Burst in Arabidopsis Leaf Discs upon Immune Elicitation - Experiment [jove.com]
- 19. researchgate.net [researchgate.net]
- 20. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [bio-protocol.org]
- 21. ROS burst measurements [bio-protocol.org]
Ascr#18: A Nematode-Associated Molecular Pattern (NAMP) at the Nexus of Plant Immunity and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate chemical communication between plants and nematodes is a burgeoning field of study, revealing novel mechanisms of plant defense and pathogen recognition. Ascarosides, a conserved family of nematode pheromones, have emerged as key signaling molecules in these interactions. Among them, ascaroside #18 (ascr#18) has been identified as a potent Nematode-Associated Molecular Pattern (NAMP), capable of eliciting broad-spectrum disease resistance in plants. This technical guide provides a comprehensive overview of the current understanding of this compound as a NAMP, focusing on its perception by the plant immune system, the subsequent signaling cascades, and the experimental methodologies used to elucidate these pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel strategies for crop protection and disease management.
This compound, the most abundant ascaroside found in plant-parasitic nematodes, triggers robust defense responses in various plant species, including Arabidopsis, tomato, potato, and barley, against a wide array of pathogens such as viruses, bacteria, fungi, oomycetes, and nematodes themselves.[1][2][3][4] The perception of this compound by plants initiates a cascade of signaling events that bear the hallmarks of Pattern-Triggered Immunity (PTI), a fundamental layer of plant defense activated by the recognition of conserved microbial molecules.[1][5]
Intriguingly, recent research has unveiled a dual nature of this compound-induced immunity, involving both a canonical PTI pathway and a non-canonical mechanism that modulates plant development through the suppression of auxin signaling.[6][7] This guide will delve into the molecular intricacies of both pathways, present quantitative data on the effects of this compound, and provide detailed experimental protocols to facilitate further research in this exciting area.
Recognition and Signaling Pathways of this compound
Plants have evolved sophisticated surveillance systems to detect potential threats in their environment. The perception of this compound is a critical first step in the activation of downstream defense responses. Two distinct signaling pathways have been identified to date, highlighting the multifaceted nature of this compound-mediated immunity.
The Canonical NILR1-Mediated PTI Pathway
The primary receptor for this compound in the canonical PTI pathway is the Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK) NEMATODE-INDUCED LEUCINE-RICH REPEAT 1 (NILR1).[6][7][8] The binding of this compound to the extracellular domain of NILR1 is thought to initiate a signaling cascade that involves the activation of Mitogen-Activated Protein Kinases (MAPKs).[9][10] This leads to the transcriptional reprogramming of the plant cell, including the upregulation of defense-related genes associated with the salicylic acid (SA) and jasmonic acid (JA) signaling pathways, which are crucial for immunity against biotrophic and necrotrophic pathogens, respectively.[7][9]
The Non-Canonical Auxin Suppression Pathway
In addition to the classical PTI response, this compound triggers a non-canonical defense mechanism characterized by the suppression of auxin transport and signaling.[6][7] This pathway is notably independent of the NILR1 receptor.[5][6][7] Transcriptome analyses of this compound-treated Arabidopsis roots have revealed a significant downregulation of genes involved in auxin signaling, including the auxin influx carrier AUX1 and auxin-responsive genes such as SAUR69 and IAA27.[6][7] By suppressing auxin, a phytohormone that nematodes often manipulate to facilitate the formation of feeding sites, plants can create an environment that is less conducive to nematode infection and development.[6] This novel defense strategy highlights the intricate interplay between plant immunity and developmental processes.
Quantitative Data on this compound-Induced Responses
The biological activity of this compound is concentration-dependent, with effective concentrations ranging from the picomolar to the micromolar level.[1] The following tables summarize key quantitative data from published studies.
Table 1: Effective Concentrations of this compound for Inducing Plant Defense
| Plant Species | Pathogen | This compound Concentration | Observed Effect | Reference |
| Arabidopsis thaliana | Pseudomonas syringae pv. tomato DC3000 | 1 µM | Enhanced resistance | [9] |
| Arabidopsis thaliana | Turnip Crinkle Virus (TCV) | 1 µM | Reduced viral coat protein accumulation | [9] |
| Arabidopsis thaliana | Heterodera schachtii | 0.001, 0.01, 1 µM | Reduced number of females and total nematodes | [7] |
| Wheat (Triticum aestivum) | Puccinia triticina (Leaf Rust) | 0.01 nM - 10 µM | Reduction in rust pustules | [11][12] |
Table 2: this compound-Induced Changes in Auxin-Related Gene Expression in Arabidopsis thaliana Roots
| Gene | Log2 Fold Change (this compound vs. Mock) | Function | Reference |
| AUX1 | ~ -1.0 | Auxin influx carrier | [6][7] |
| GH3.6 | ~ -1.5 | Encodes an IAA-amido synthetase | [7] |
| IAA27 | ~ -1.2 | Auxin-responsive protein | [6][7] |
| SAUR69 | ~ -1.8 | Small auxin up-regulated RNA | [6][7] |
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the effects of this compound on plant immunity.
General Experimental Workflow
A typical experiment to investigate the role of this compound as a NAMP involves several key steps, from plant treatment to downstream analysis.
This compound Treatment of Arabidopsis thaliana
-
Plant Material: Arabidopsis thaliana seedlings grown on a suitable sterile medium (e.g., Knop agar).[13]
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and dilute to the desired final concentration in sterile water or liquid plant growth medium.
-
Application: For root treatment, seedlings can be transferred to a new plate containing the this compound-supplemented medium or flooded with the this compound solution for a defined period (e.g., 24 hours) before pathogen inoculation.[7]
Nematode Infection Assay
-
Nematode Culture: Maintain a sterile culture of the desired plant-parasitic nematode (e.g., Heterodera schachtii).[13]
-
Inoculation: Apply a suspension of infective juvenile nematodes (J2s) to the roots of this compound-pretreated and control plants.[13][14]
-
Quantification: After a specified incubation period (e.g., 14 days), count the number of nematodes (e.g., females, males, total) on the roots of each plant under a stereomicroscope.[14]
RT-qPCR for Defense Gene Expression
-
RNA Extraction: Isolate total RNA from plant tissues (e.g., roots, leaves) at different time points after this compound treatment using a commercial kit or a standard protocol.[7][15]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[16]
-
qPCR: Perform quantitative real-time PCR using gene-specific primers for target defense genes (e.g., PR1, PDF1.2) and auxin-related genes, along with a suitable reference gene for normalization.[15][17]
MAPK Activation Assay
-
Protein Extraction: Extract total protein from plant tissues at various time points after this compound treatment.
-
Western Blotting: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Immunodetection: Probe the membrane with a primary antibody that specifically recognizes the phosphorylated (active) forms of MAPKs (e.g., anti-p44/42 MAPK) and a secondary antibody conjugated to a detectable enzyme.[1][18][19]
Metabolic Conversion of this compound and its Role in Defense
An additional layer of complexity in this compound-mediated defense is the ability of plants to metabolize this NAMP.[20] Plants can convert this compound into a shorter-chain ascaroside, ascr#9, through the peroxisomal β-oxidation pathway.[20] Interestingly, while this compound acts as an elicitor of plant immunity, the resulting ascr#9 can function as a repellent to nematodes, actively deterring them from the roots.[21] This metabolic editing of a nematode pheromone by the plant represents a sophisticated defense strategy.
Conclusion and Future Perspectives
This compound stands out as a key molecular pattern that bridges the gap between plant perception of animal-derived molecules and the activation of robust immune responses. The discovery of both canonical PTI and non-canonical auxin-suppressing pathways highlights the versatile and intricate nature of plant defense. For researchers and scientists, the study of this compound signaling opens up new avenues for understanding plant-nematode interactions and the evolution of plant immunity. For drug development professionals, this compound and its derivatives represent promising candidates for the development of novel, environmentally friendly biopesticides and plant defense activators.
Future research should focus on identifying the receptor for the non-canonical auxin-suppressing pathway, dissecting the downstream components of both signaling cascades, and exploring the synergistic effects of this compound and its metabolic product, ascr#9, in conferring broad-spectrum disease resistance. A deeper understanding of these processes will be instrumental in harnessing the full potential of ascarosides for sustainable agriculture.
References
- 1. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]
- 2. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 3. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 4. A Standardized Method to Assess Infection Rates of Root-Knot and Cyst Nematodes in Arabidopsis thaliana Mutants with Alterations in Root Development Related to Auxin and Cytokinin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NILR1 perceives a nematode ascaroside triggering immune signaling and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Infection Assay of Cyst Nematodes on Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Arabidopsis transcription factor TCP9 modulates root architectural plasticity, reactive oxygen species‐mediated processes, and tolerance to cyst nematode infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 17. Development of a qPCR Strategy to Select Bean Genes Involved in Plant Defense Response and Regulated by the Trichoderma velutinum – Rhizoctonia solani Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of MAPK Activities Using MAPK-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 20. Nematode Signaling Molecules Are Extensively Metabolized by Animals, Plants, and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assets.fishersci.com [assets.fishersci.com]
The Mechanism of Ascr#18 Perception in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ascaroside#18 (ascr#18), a conserved nematode signaling molecule, has emerged as a potent elicitor of plant defense responses. This technical guide provides an in-depth overview of the current understanding of this compound perception and downstream signaling in plants. It details the involvement of the leucine-rich repeat receptor-like kinase (LRR-RLK) NILR1, as well as a NILR1-independent pathway that modulates auxin signaling. This document summarizes key quantitative data, outlines experimental methodologies, and presents visual representations of the signaling cascades to facilitate further research and the development of novel plant protection strategies.
Introduction
The ability of plants to recognize and respond to external threats is fundamental to their survival. While the perception of microbe-associated molecular patterns (MAMPs) is well-characterized, the recognition of molecules from animal pests is a burgeoning field of study. Ascarosides, a family of glycolipid pheromones from nematodes, represent a key class of such molecules. This compound, in particular, has been identified as a nematode-associated molecular pattern (NAMP) that triggers a broad spectrum of immune responses in various plant species, leading to enhanced resistance against nematodes, bacteria, fungi, and viruses.[1][2][3] Understanding the intricate mechanisms of this compound perception is paramount for harnessing its potential in agriculture and developing innovative crop protection solutions.
The Core Perception Mechanism: Two Interconnected Pathways
The perception of this compound in plants is currently understood to operate through at least two distinct, yet potentially interconnected, pathways: a NILR1-dependent signaling cascade that aligns with classical pattern-triggered immunity (PTI), and a NILR1-independent pathway characterized by the suppression of auxin signaling.
NILR1-Dependent Signaling Pathway
The primary receptor for this compound identified to date is NEMATODE-INDUCED LEUCINE-RICH REPEAT RECEPTOR-LIKE KINASE 1 (NILR1).[4][5][6] This plasma membrane-localized LRR-RLK physically interacts with this compound, initiating a downstream signaling cascade reminiscent of canonical PTI.
-
Recognition: The extracellular leucine-rich repeat (LRR) domain of NILR1 is responsible for binding this compound. This interaction has been characterized as high affinity, though a specific dissociation constant (Kd) has not been reported in the reviewed literature.[6]
-
Downstream Signaling: Upon this compound binding, NILR1 is thought to form a complex with a co-receptor, likely a member of the SOMATIC EMBRYOGENESIS RECEPTOR KINASE (SERK) family, such as BAK1, to initiate intracellular signaling. This leads to the activation of Mitogen-Activated Protein Kinases (MAPKs), specifically MPK3 and MPK6.[7]
-
Immune Response: The activation of the MAPK cascade results in the transcriptional reprogramming of the plant cell, leading to the upregulation of defense-related genes. This includes genes involved in the salicylic acid (SA) and jasmonic acid (JA) signaling pathways, culminating in a broad-spectrum defense response.[1][7]
NILR1-Independent Auxin Suppression Pathway
Recent evidence has unveiled a fascinating alternative mechanism of this compound action that is independent of the NILR1 receptor. This pathway involves the suppression of auxin signaling, a critical phytohormone pathway often manipulated by pathogens to facilitate infection.[1][8]
-
Perception: The receptor for this pathway remains to be identified.
-
Signaling Cascade: Treatment with this compound leads to the downregulation of auxin transport and signaling genes.[1][8] This includes key genes such as the auxin influx carrier AUX1 and auxin-responsive genes like SAUR69 and IAA27.[1]
-
Defense Mechanism: By suppressing auxin signaling, the plant can hinder the establishment of nematode feeding sites and potentially increase resistance to other biotrophic pathogens that rely on manipulating host auxin pathways. This response is notably not associated with a reactive oxygen species (ROS) burst, a hallmark of classical PTI.[1]
Quantitative Data
The following tables summarize the key quantitative findings from studies on this compound perception in plants.
Table 1: Effective Concentrations of this compound for Plant Defense Responses
| Plant Species | Pathogen/Pest | This compound Concentration | Observed Effect | Reference(s) |
| Arabidopsis thaliana | Pseudomonas syringae | 1 µM | Reduced bacterial growth | [2] |
| Arabidopsis thaliana | Turnip Crinkle Virus | 1 µM | Reduced viral replication | [2] |
| Arabidopsis thaliana | Heterodera schachtii | 10 nM | Reduced nematode infection | [2] |
| Arabidopsis thaliana | Meloidogyne incognita | 10 nM | Reduced nematode infection | [2] |
| Barley | Blumeria graminis f. sp. hordei | 0.01 - 1 µM | Increased resistance | [2] |
| Wheat | Puccinia triticina | 0.01 nM - 10 µM | Reduced rust pustules | [3] |
Table 2: this compound-Induced Changes in Gene Expression in Arabidopsis thaliana
| Gene | Treatment | Fold Change | Time Point | Reference(s) |
| FRK1 | 1 µM this compound (root) | ~2.5 | 6 h | [2] |
| PHI1 | 1 µM this compound (root) | ~2.0 | 6 h | [2] |
| PR-1 | 1 µM this compound (leaf infiltration) | ~4.0 | 24 h | [2] |
| PDF1.2 | 1 µM this compound (leaf infiltration) | ~3.5 | 24 h | [2] |
| AUX1 | 1 µM this compound (root) | Downregulated | 6 h | [1] |
| IAA27 | 1 µM this compound (root) | Downregulated | 6 h | [1] |
| SAUR69 | 1 µM this compound (root) | Downregulated | 6 h | [1] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of this compound perception.
Plant Growth and this compound Treatment
-
Plant Material: Arabidopsis thaliana (ecotype Col-0) is commonly used. Seeds are surface-sterilized and grown on Murashige and Skoog (MS) medium or in sterile soil under controlled conditions (e.g., 16-h light/8-h dark photoperiod at 22°C).
-
This compound Application: this compound is typically dissolved in a solvent like ethanol or DMSO to create a stock solution, which is then diluted in sterile water to the final treatment concentration. For root treatments, seedlings are transferred to liquid MS medium or plates containing the specified concentration of this compound. For leaf treatments, this compound solution is infiltrated into the abaxial side of the leaf using a needleless syringe or applied as a foliar spray.[2][3]
Gene Expression Analysis (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from plant tissues using commercially available kits or standard protocols like the Trizol method. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR: Real-time PCR is performed using a qPCR machine with SYBR Green or a probe-based detection system. Gene-specific primers are designed to amplify target defense-related or auxin-signaling genes. A reference gene (e.g., ACTIN or UBIQUITIN) is used for normalization. The relative expression levels are calculated using the 2-ΔΔCt method.[1][2]
MAPK Activation Assay
-
Protein Extraction: Plant tissues are flash-frozen in liquid nitrogen and ground to a fine powder. Proteins are extracted using a buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Total protein concentration is determined using a Bradford or BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody that specifically recognizes the phosphorylated (activated) forms of MAPKs (e.g., anti-p44/42 MAPK). A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.[7]
Nematode Infection Assays
-
Nematode Culture: Plant-parasitic nematodes such as Heterodera schachtii or Meloidogyne incognita are cultured on susceptible host plants.
-
Inoculation: Plants are pre-treated with this compound as described above. A standardized number of infective juvenile nematodes are then inoculated onto the roots of the plants.[2]
-
Quantification of Infection: After a specific incubation period (e.g., 2-4 weeks), the number of cysts, galls, or female nematodes on the roots is counted under a stereomicroscope to assess the level of infection.[2]
Plant Metabolism of this compound
An important aspect of this compound perception is its metabolic conversion within the plant. Plants can metabolize this compound through the peroxisomal β-oxidation pathway into a shorter-chain variant, ascr#9.[1] Interestingly, ascr#9 itself can act as a nematode repellent, adding another layer to the plant's defense strategy. This metabolic conversion highlights the dynamic nature of plant-nematode interactions.
Conclusion and Future Perspectives
The discovery of this compound as a NAMP and the elucidation of its perception mechanisms have significantly advanced our understanding of plant-animal interactions. The dual signaling pathways, one activating classical PTI and the other suppressing auxin signaling, demonstrate a sophisticated and multi-pronged defense strategy in plants. For researchers and drug development professionals, these findings offer exciting new avenues for the development of biopesticides and plant resistance inducers. Future research should focus on identifying the receptor for the NILR1-independent pathway, further dissecting the downstream signaling components, and exploring the synergistic effects of this compound with other defense elicitors. A deeper understanding of these processes will be instrumental in translating this fundamental knowledge into practical applications for sustainable agriculture.
References
- 1. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NILR1 perceives a nematode ascaroside triggering immune signaling and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A receptor for dual ligands governs plant immunity and hormone response and is targeted by a nematode effector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Activation of Salicylic and Jasmonic Acid Pathways by Ascr#18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascr#18, a conserved ascaroside produced by plant-parasitic nematodes, has emerged as a significant elicitor of plant defense responses. This small molecule is recognized by plants as a Nematode-Associated Molecular Pattern (NAMP), triggering a cascade of immune signaling that confers broad-spectrum resistance against a variety of pathogens, including viruses, bacteria, fungi, and other nematodes. A key mechanism underlying this induced resistance is the activation of the salicylic acid (SA) and jasmonic acid (JA) signaling pathways, two of the primary hormonal networks governing plant immunity. This technical guide provides an in-depth overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the activation of SA and JA pathways by this compound.
Quantitative Data on this compound-Induced Defense Responses
The following tables summarize the quantitative effects of this compound treatment on pathogen resistance and defense gene expression in various plant species.
Table 1: Effect of this compound on Pathogen Resistance
| Plant Species | Pathogen | This compound Concentration | Treatment Duration | Pathogen Growth/Infection Reduction | Reference |
| Arabidopsis thaliana | Pseudomonas syringae pv. tomato DC3000 | 1 µM | 24 hours (root pretreatment) | Significant reduction in bacterial growth | |
| Arabidopsis thaliana | Turnip Crinkle Virus (TCV) | 1 µM | 24 hours (root pretreatment) | Reduced viral coat protein accumulation | |
| Arabidopsis thaliana | Heterodera schachtii (cyst nematode) | 10 nM | 48 hours (pretreatment) | Significantly reduced number of females | |
| Arabidopsis thaliana | Meloidogyne incognita (root-knot nematode) | 10 nM | Not specified | Significantly reduced number of galls | |
| Barley (Hordeum vulgare) | Blumeria graminis f. sp. hordei | Not specified | 48 hours (spray) | Reduced number of pustules | |
| Wheat (Triticum aestivum) | Puccinia triticina (leaf rust) | 0.01 nM - 10 µM | 24 hours (spray) | 55% to >80% reduction in rust pustules |
Table 2: Effect of this compound on Defense-Related Gene Expression in Arabidopsis thaliana
| Gene (Pathway Marker) | This compound Concentration | Time Post-Treatment | Fold Change in Transcript Level | Reference |
| PR-1 (SA) | 1 µM | 6 hours | ~2.5 | |
| PR-1 (SA) | 1 µM | 24 hours | ~3.5 | |
| PDF1.2 (JA) | 1 µM | 6 hours | ~1.5 | |
| PDF1.2 (JA) | 1 µM | 24 hours | ~2.0 | |
| PHI1 | 10 nM | Not specified | Upregulated | |
| FRK1 | 10 nM | Not specified | Upregulated | |
| WRKY53 | 10 nM | Not specified | Upregulated |
Signaling Pathways Activated by this compound
This compound perception by the plant cell initiates a signaling cascade that involves the activation of Mitogen-Activated Protein Kinases (MAPKs) and culminates in the induction of SA and JA-dependent defense responses. Recent studies have also pointed to a novel mechanism involving the repression of auxin signaling.
Recent evidence also suggests a complex interplay, or "crosstalk," between the SA and JA pathways, which can be both synergistic and antagonistic, allowing for a finely tuned defense response.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following are generalized protocols based on published studies for assessing the impact of this compound on plant defense.
Protocol 1: this compound Treatment for Pathogen Resistance Assays in Arabidopsis thaliana
1. Plant Growth:
-
Grow Arabidopsis thaliana plants (e.g., Col-0 ecotype) on a suitable medium such as Murashige and Skoog (MS) or Knop medium.
-
Maintain plants in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).
2. This compound Treatment:
-
Prepare a stock solution of this compound in ethanol.
-
For root treatment, dilute the this compound stock solution in sterile water to the desired final concentration (e.g., 10 nM to 1 µM).
-
Apply the this compound solution to the roots of soil-grown plants or add it to the liquid medium of hydroponically grown plants.
-
For mock treatment, use a solution containing the same concentration of ethanol as the this compound treatment.
-
Incubate the plants for the desired duration (e.g., 24-48 hours) post-treatment.
3. Pathogen Inoculation:
-
Following the this compound pretreatment, inoculate the plants with the pathogen of interest (e.g., spray inoculation with Pseudomonas syringae or application of nematode juveniles to the roots).
-
Follow standard protocols for the specific pathogen being used.
4. Disease Assessment:
-
At specified time points post-inoculation (e.g., 3-14 days), assess disease severity.
-
For bacterial pathogens, this can involve quantifying bacterial titers in leaf tissue.
-
For nematodes, this can involve counting the number of galls or cysts on the roots.
Protocol 2: Gene Expression Analysis by qRT-PCR
1. Plant Material and Treatment:
-
Grow and treat plants with this compound as described in Protocol 1.
-
Harvest plant tissue (e.g., leaves or roots) at different time points after treatment (e.g., 0, 6, 12, 24 hours).
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C.
2. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the plant tissue using a commercial kit or a standard protocol (e.g., Trizol method).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.
3. Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using a real-time PCR system and a SYBR Green-based detection method.
-
Design or obtain primers for the target defense genes (e.g., PR-1 for SA pathway, PDF1.2 for JA pathway) and a reference gene (e.g., Actin or Ubiquitin) for normalization.
-
The reaction mixture typically includes cDNA, forward and reverse primers, and SYBR Green master mix.
-
The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
4. Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Normalize the expression of the target genes to the expression of the reference gene.
-
Compare the expression levels in this compound-treated samples to the mock-treated controls.
Conclusion
This compound stands out as a potent activator of plant immunity, with its ability to induce both the salicylic acid and jasmonic acid pathways being central to its function. The quantitative data clearly demonstrates the efficacy of this compound in enhancing resistance to a broad range of pathogens at low concentrations. The provided signaling pathway diagrams and experimental protocols offer a framework for researchers and drug development professionals to further investigate and harness the potential of this compound in developing novel, environmentally friendly strategies for crop protection. Future research should continue to unravel the intricate details of the this compound signaling network, including the identification of its direct cellular receptors and the elucidation of the full spectrum of downstream signaling components.
A Technical Guide to Ascr#18-Mediated Suppression of Auxin Signaling in Plant Roots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascaroside#18 (ascr#18), a conserved signaling molecule secreted by plant-parasitic nematodes, has been identified as a key modulator of plant defense responses.[1][2][3][4] While initially recognized for its role in activating pattern-triggered immunity (PTI), recent findings have unveiled a more nuanced mechanism of action involving the suppression of auxin signaling in plant roots.[1][2][3] This technical guide provides an in-depth overview of the core mechanisms, quantitative data, and experimental protocols associated with this compound-mediated repression of auxin signaling, a novel plant defense strategy. Unlike canonical PTI responses, this pathway does not involve a reactive oxygen species (ROS) burst or defense-related growth inhibition.[1][2][3]
Core Mechanism: A Non-Canonical Immune Response
This compound perception in plant roots triggers a unique immune response that diverges from the classical PTI pathway.[1][2][3][5] This non-canonical response is characterized by the significant downregulation of genes associated with auxin transport and signaling.[1][2][3] This targeted suppression of the auxin pathway is particularly effective against biotrophic pathogens like cyst nematodes, which rely on the manipulation of host auxin signaling for the successful establishment and development of feeding sites.[1][2][3]
Intriguingly, this this compound-induced suppression of auxin-related genes occurs independently of the NILR1 receptor, a leucine-rich repeat receptor previously identified to recognize this compound and trigger PTI.[1][2][3] This suggests a distinct and as-yet-undefined perception and signaling cascade.
Quantitative Data: Gene Expression Analysis
Transcriptome profiling and subsequent RT-qPCR analysis of Arabidopsis thaliana roots treated with this compound have provided quantitative evidence for the downregulation of key auxin-related genes. The following tables summarize the significant changes in gene expression observed in these studies.
Table 1: Differentially Expressed Auxin-Related Genes in Arabidopsis Roots upon this compound Treatment
| Gene | Function | Log2 Fold Change (this compound vs. Mock) |
| Transport | ||
| AUX1 | Auxin influx carrier | Downregulated |
| Signaling & Response | ||
| SAUR69 | Auxin-responsive protein | Downregulated |
| IAA27 | Auxin-responsive protein | Downregulated |
| GH3.6 | Encodes an enzyme that conjugates amino acids to auxin | Downregulated |
Data synthesized from transcriptome profiling experiments.[1][2][3]
Table 2: RT-qPCR Confirmation of Auxin-Related Gene Downregulation in Wild-Type (Col-0) and nilr1 Mutant Plants
| Gene | Genotype | Treatment | Relative Expression (Fold Change) |
| AUX1 | Col-0 | This compound | Significantly Lower than Mock |
| nilr1 | This compound | Significantly Lower than Mock | |
| SAUR69 | Col-0 | This compound | Significantly Lower than Mock |
| nilr1 | This compound | Significantly Lower than Mock | |
| IAA27 | Col-0 | This compound | Significantly Lower than Mock |
| nilr1 | This compound | Significantly Lower than Mock | |
| GH3.6 | Col-0 | This compound | Significantly Lower than Mock |
| nilr1 | This compound | Significantly Lower than Mock |
This table summarizes findings that the downregulation of these genes is independent of the NILR1 receptor.[2][3][6]
Table 3: Gene Expression Analysis at Cyst Nematode Feeding Sites with this compound Pretreatment
| Gene | Treatment | Relative Expression (Fold Change vs. Mock/Uninfected) |
| AUX1 | Mock/Infected | Upregulated |
| This compound/Infected | Significantly Lower than Mock/Infected | |
| SAUR69 | Mock/Infected | Upregulated |
| This compound/Infected | Significantly Lower than Mock/Infected | |
| IAA27 | Mock/Infected | Upregulated |
| This compound/Infected | Significantly Lower than Mock/Infected | |
| GH3.6 | Mock/Infected | Upregulated |
| This compound/Infected | Significantly Lower than Mock/Infected |
This table demonstrates that this compound pretreatment suppresses the nematode-induced upregulation of auxin-related genes at the site of infection.[2][7]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed signaling pathways and the logical framework of this compound-mediated plant defense.
Caption: Proposed signaling pathway for this compound-mediated suppression of auxin signaling.
Caption: Logical relationship between this compound, auxin suppression, and plant defense.
Experimental Protocols
Detailed methodologies for the key experiments that form the basis of our understanding of this compound's effect on auxin signaling are provided below.
Plant Growth and this compound Treatment
-
Plant Material: Arabidopsis thaliana (e.g., ecotype Col-0) seeds are surface-sterilized and grown on a suitable medium (e.g., Murashige and Skoog) under controlled long-day conditions (16 hours light / 8 hours dark) at approximately 22°C.
-
Treatment: 12-day-old seedlings are typically used for experiments. A solution of this compound (concentration may vary, e.g., 1 µM) or a mock solution (e.g., water or a mild solvent control) is applied to the roots.[7] Samples are collected at various time points post-treatment (e.g., 6 hours) for subsequent analysis.[7]
RNA Extraction and Gene Expression Analysis (RT-qPCR)
-
RNA Isolation: Total RNA is extracted from root tissues using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen).
-
qPCR: Real-time quantitative PCR is performed using a qPCR system (e.g., StepOnePlus, Applied Biosystems) with a SYBR Green-based detection method. Gene-specific primers for target genes (AUX1, SAUR69, IAA27, GH3.6) and a reference gene (e.g., UBQ10) are used for amplification.[2][3][6]
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with the reference gene for normalization.
Transcriptome Analysis (RNA-Seq)
-
Library Preparation: Following RNA extraction and quality control, sequencing libraries are prepared using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are processed to remove low-quality reads and adapters. The cleaned reads are then mapped to the Arabidopsis thaliana reference genome. Differential gene expression analysis is performed between this compound-treated and mock-treated samples to identify genes with statistically significant changes in expression.
Promoter-Reporter Analysis (Confocal Microscopy)
-
Plant Line: A transgenic Arabidopsis line expressing a fluorescently tagged protein under the control of the promoter of a target gene is used (e.g., proAUX1::AUX1-YFP).[2]
-
Treatment and Imaging: Seedlings are treated with this compound or a mock solution as described above. Root tips are then mounted on microscope slides and imaged using a confocal laser scanning microscope.
-
Analysis: The intensity and localization of the fluorescent signal (e.g., YFP) are observed and quantified to determine the effect of this compound on the expression and localization of the protein of interest.
Nematode Infection Assay
-
Inoculation: 12-day-old seedlings pre-treated with this compound or a mock solution are inoculated with infective second-stage juvenile (J2) nematodes (e.g., Heterodera schachtii).[7]
-
Analysis at Infection Sites: At specific time points post-inoculation (e.g., 3 days), infected root segments are excised.[7] These segments can be used for gene expression analysis (RT-qPCR) to assess the local effects of this compound on auxin-related gene expression at the nematode feeding site.[7] Alternatively, the number and size of developing nematodes or feeding sites can be quantified to assess the level of plant resistance.
Caption: General experimental workflow for studying this compound's effect on plant roots.
Conclusion and Future Directions
The suppression of auxin signaling by this compound represents a novel and sophisticated plant defense mechanism. This strategy allows plants to counteract the manipulation of their hormonal pathways by parasitic nematodes, thereby enhancing resistance. For researchers in drug development, this pathway presents a promising target for the creation of novel, non-toxic crop protection agents that work by modulating endogenous plant signaling pathways rather than through direct pesticidal action.
Future research should focus on identifying the specific receptor(s) and downstream signaling components involved in this NILR1-independent pathway. A deeper understanding of the molecular players will be crucial for harnessing the full potential of this compound-mediated defense in agricultural applications.
References
- 1. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Ascr#18 in Plant Immunity: A Technical Review of Signaling Mechanisms and Experimental Methodologies
Executive Summary: Ascaroside #18 (Ascr#18), an evolutionarily conserved signaling molecule from nematodes, has been identified as a potent elicitor of plant immunity. As the first characterized Nematode-Associated Molecular Pattern (NAMP), this compound confers broad-spectrum resistance against a wide array of pathogens, including viruses, bacteria, fungi, oomycetes, and nematodes themselves.[1][2][3] This technical guide provides an in-depth review of the current literature, detailing the dual signaling pathways through which this compound functions, summarizing key quantitative data, providing detailed experimental protocols, and presenting visual models of its mechanisms of action. The guide is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage this compound for novel crop protection strategies.
Introduction to this compound
Ascarosides are a family of small glycolipid molecules that act as pheromones, regulating development and behavior in nematodes.[4] The discovery that plants can recognize these molecules has opened a new frontier in the study of plant-animal interactions. This compound is the most abundant and widely conserved ascaroside produced by various genera of plant-parasitic nematodes, including Meloidogyne (root-knot) and Heterodera (cyst) nematodes.[2][5] Its recognition by plants triggers a robust immune response, establishing this compound as a key NAMP.[2][6] This recognition leads to enhanced resistance in a variety of both monocot and dicot crops, such as Arabidopsis, tomato, potato, barley, maize, rice, and wheat.[1][3]
This compound Signaling Pathways in Plant Immunity
Current research points to two distinct, and potentially parallel, signaling pathways activated by this compound. One is a canonical Pattern-Triggered Immunity (PTI) pathway mediated by a specific cell-surface receptor, while the other is a novel, non-canonical pathway characterized by the suppression of auxin signaling.
The Canonical PTI Pathway via the NILR1 Receptor
Similar to how plants recognize bacterial flagellin, they perceive this compound through a specific Pattern Recognition Receptor (PRR).[1][7] The Arabidopsis Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK) called NEMATODE-INDUCED LRR-RLK1 (NILR1) has been identified as the immune receptor for this compound.[7][8] Studies have demonstrated a direct physical interaction between NILR1 and this compound.[7]
Activation of NILR1 initiates a downstream signaling cascade characteristic of classical PTI:[7]
-
MAPK Activation: Rapid phosphorylation and activation of mitogen-activated protein kinases (MAPKs), specifically MPK3 and MPK6, occurs within minutes of this compound perception.[2][3]
-
Hormonal Signaling: The pathway stimulates both salicylic acid (SA) and jasmonic acid (JA) mediated defense signaling cascades.[1][2][3]
-
Defense Gene Expression: This leads to the transcriptional upregulation of hallmark defense-related genes, such as PR-1 (a marker for SA signaling) and PDF1.2 (a marker for JA signaling).[1][2]
References
- 1. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CA2907470A1 - Compositions and methods for modulating immunity in plants - Google Patents [patents.google.com]
- 5. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NILR1 perceives a nematode ascaroside triggering immune signaling and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Natural Sources and Analogs of Ascaroside#18
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ascaroside#18 (ascr#18), a conserved signaling molecule in nematodes with significant implications for plant immunity and potential applications in agriculture and medicine. We will delve into its natural sources, known analogs, and the intricate signaling pathways it triggers. This guide also offers detailed experimental protocols for the extraction, identification, and analysis of this compound and its related compounds.
Natural Sources of this compound
This compound is a prominent member of the ascaroside family of small molecules, which function as a chemical language for nematodes. It is produced by a wide array of nematode species, spanning different ecological niches.
Table 1: Natural Sources of this compound and Other Ascarosides
| Nematode Species | Ecological Niche | Relative Abundance of this compound and Other Ascarosides | Reference |
| Caenorhabditis elegans | Bacterivorous | This compound is produced in significant amounts. The profile of ascarosides, including ascr#1, #2, #3, #4, #7, and #8, varies with developmental stage and environmental conditions. | [1][2] |
| Meloidogyne hapla | Plant-parasitic (Root-knot nematode) | This compound is a major component of its exometabolome. Other detected ascarosides include ascr#1, ascr#7, ascr#9, ascr#10, oscr#9, and oscr#10. | [3] |
| Heterorhabditis bacteriophora | Entomopathogenic | Produces a blend of ascarosides, with longer-chain homologs of this compound being abundant. | [4] |
| Pristionchus pacificus | Bacterivorous, Predatory | Produces a complex mixture of ascarosides, with the profile differing from C. elegans. | [4] |
| Steinernema glaseri | Entomopathogenic | Primarily produces ascr#9 (92.2%), with smaller amounts of ascr#11 (5.7%), ascr#12 (2.1%), and ascr#10 (0.1%). | [4] |
| Various plant-parasitic, entomopathogenic, and bacterivorous nematodes | Diverse | This compound is a widespread and often abundant ascaroside across many nematode species. | [5] |
Analogs of this compound
The structural diversity of ascarosides is vast, with many analogs of this compound identified. These analogs arise from variations in the fatty acid-like side chain and modifications to the ascarylose sugar moiety.
Table 2: Major Classes of this compound Analogs
| Analog Class | Structural Modification | Examples | Biological Significance | Reference |
| Chain-shortened ascarosides | Shorter fatty acid side chain | ascr#1 (C7), ascr#9 (C5) | Metabolites of this compound in plants; ascr#9 acts as a nematode repellent. | [5] |
| Chain-elongated ascarosides | Longer fatty acid side chain | ascr#22 (C13) | Found in various nematode species. | [6] |
| Modular ascarosides | Modifications on the ascarylose sugar | icas#3 (indole-3-carbonyl), hbas#3 (4-hydroxybenzoyl), mbas#3 (2-methyl-2-butenoyl) | Can have highly potent and specific signaling functions, such as aggregation. | [6] |
| ω-oxygenated ascarosides | Oxygenation at the terminal carbon of the side chain | oscr#9, oscr#10 | Isomers of the more common (ω-1)-oxygenated ascarosides. | [6] |
| β-hydroxylated ascarosides | Hydroxylation at the β-carbon of the side chain | - | Another class of side-chain modifications. | [6] |
| Glucosylated ascarosides | Addition of a glucose moiety | glas#10 | Found within nematode bodies but not typically excreted, suggesting a role in storage or metabolism. | [6] |
Signaling Pathways of this compound in Plants
In plants, this compound is recognized as a Nematode-Associated Molecular Pattern (NAMP), triggering a unique immune response.
This compound Perception and Initial Signaling
The perception of this compound at the plant cell surface is the critical first step in initiating a defense response.
Caption: this compound binds to the NILR1 receptor on the plant cell membrane.
The primary receptor for this compound in Arabidopsis thaliana has been identified as NEMATODE-INDUCED LEUCINE-RICH REPEAT RECEPTOR-LIKE KINASE 1 (NILR1)[7]. This interaction likely involves a co-receptor, such as BAK1, to initiate downstream signaling cascades[8].
Downstream Signaling and Suppression of Auxin
Unlike canonical Pattern-Triggered Immunity (PTI), this compound signaling does not induce a reactive oxygen species (ROS) burst or inhibit plant growth[9]. Instead, it leads to the suppression of auxin transport and signaling, which is critical for the establishment of nematode feeding sites[9][10]. This response appears to be independent of the NILR1 receptor in some contexts, suggesting a more complex signaling network[9][10].
Caption: this compound signaling suppresses auxin, leading to nematode resistance.
Experimental Protocols
Extraction of Ascarosides from Nematodes
This protocol is adapted from methods used for C. elegans and can be modified for other nematode species[1][11].
Workflow for Ascaroside Extraction
Caption: Workflow for the extraction of ascarosides from nematode culture.
Detailed Steps:
-
Culture Nematodes: Grow nematodes to a high density in liquid culture with a suitable food source (e.g., E. coli for C. elegans)[1].
-
Harvest Supernatant: Pellet the nematodes by centrifugation. Carefully collect the supernatant, which contains the secreted ascarosides.
-
Lyophilization: Freeze-dry the supernatant to a powder.
-
Extraction:
-
Clarification: Centrifuge the extract at high speed (e.g., 17,600 x g) for 1-2 minutes to pellet any insoluble debris[11].
-
Collection: Carefully transfer the supernatant to a clean vial. This is the crude ascaroside extract.
-
Storage: Store the extract at -20°C until analysis.
Analysis of Ascarosides by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation, identification, and quantification of ascarosides.
Instrumentation and Conditions (Example for C18 column):
-
LC System: A standard HPLC system capable of binary gradients.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% acetic acid
-
Solvent B: Acetonitrile with 0.1% acetic acid
-
-
Gradient (example for short-chain ascarosides):
-
Start with 2% Solvent B.
-
Ramp to 50% Solvent B over 34 minutes.
-
Ramp to 100% Solvent B over 1 minute.
-
Hold at 100% Solvent B for 4 minutes.
-
Return to 2% Solvent B over 1 minute and hold for re-equilibration[11].
-
-
Flow Rate: 0.25 mL/min[11].
-
Column Temperature: 30°C[11].
-
Injection Volume: 5 µL.
-
MS Detector: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Both positive and negative ion modes are recommended as different ascarosides ionize differently[1][2].
-
Data Analysis: Extract ion chromatograms for the specific m/z values of known ascarosides. Quantification is achieved by comparing peak areas to those of synthetic standards.
Plant-Based Bioassays for this compound Activity
This protocol describes a general method to assess the ability of this compound to induce pathogen resistance in plants.
Detailed Steps:
-
Plant Growth: Grow plants (e.g., Arabidopsis thaliana, tomato) in a sterile medium to the desired developmental stage (e.g., 12-day-old seedlings for Arabidopsis)[10].
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations (e.g., 0.1 µM to 10 µM) in water or plant growth medium[12]. Apply the this compound solution to the plant roots or spray it onto the leaves. Use a mock treatment (solvent only) as a control[10][13].
-
Incubation: Incubate the treated plants for 24-48 hours to allow for the induction of defense responses[14][15].
-
Pathogen/Pest Inoculation: Inoculate the plants with a pathogen (e.g., Pseudomonas syringae, Phytophthora infestans) or a pest (e.g., root-knot nematodes)[14][15].
-
Disease/Infestation Assessment: After a suitable incubation period (e.g., 4-6 days for bacterial/oomycete pathogens, several weeks for nematodes), quantify the disease symptoms (e.g., lesion size, bacterial count) or pest proliferation (e.g., number of galls, cysts, or nematodes)[14][15].
-
Gene Expression Analysis (Optional): Harvest plant tissue (e.g., roots, leaves) at different time points after this compound treatment to analyze the expression of defense-related or auxin-signaling genes via RT-qPCR[10][14].
Conclusion
This compound is a key signaling molecule in the chemical language of nematodes and a potent elicitor of plant defense responses. Understanding its natural sources, the diversity of its analogs, and the signaling pathways it activates is crucial for developing novel strategies in agriculture for crop protection and potentially in medicine. The experimental protocols provided in this guide offer a starting point for researchers to explore the fascinating biology of ascarosides.
References
- 1. Ascaroside Expression in Caenorhabditis elegans Is Strongly Dependent on Diet and Developmental Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ascaroside Signaling is Widely Conserved Among Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nematode Signaling Molecules Are Extensively Metabolized by Animals, Plants, and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Metabolomics Reveals Biogenesis of Ascarosides, a Modular Library of Small-Molecule Signals in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NILR1 perceives a nematode ascaroside triggering immune signaling and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A receptor for dual ligands governs plant immunity and hormone response and is targeted by a nematode effector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Ascarosides from Caenorhabditis elegans Using Mass Spectrometry and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Kingdom Signaling of Ascaroside #18: A Technical Guide for Researchers
Abstract
Ascarosides, a class of small molecule pheromones, are well-established mediators of nematode development and behavior. The discovery that ascaroside #18 (Ascr#18), a conserved nematode signaling molecule, elicits profound responses in other kingdoms has opened a new frontier in the study of inter-kingdom communication. This technical guide provides an in-depth overview of the cross-kingdom signaling functions of this compound, with a primary focus on its role in plant immunity. It is intended for researchers, scientists, and drug development professionals interested in the molecular underpinnings of nematode-plant interactions and the potential applications of ascarosides in agriculture and medicine. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the known signaling pathways.
Introduction: this compound as a Cross-Kingdom Signal
Initially identified as a component of the dauer pheromone in the model nematode Caenorhabditis elegans, this compound has since been recognized as a widespread signaling molecule among plant-parasitic nematodes.[1][2] Its significance extends beyond nematode biology, as it is now established as a potent elicitor of defense responses in a broad range of plant species, acting as a Nematode-Associated Molecular Pattern (NAMP).[1][3][4] This recognition triggers a cascade of immune responses, conferring resistance to a variety of pathogens, including bacteria, fungi, viruses, and even other nematodes.[1][3][4][5] Furthermore, evidence suggests that fungi can also perceive ascarosides, highlighting the expansive reach of this signaling molecule across different kingdoms.[6] This guide will dissect the biosynthesis of this compound in its native producers, its perception and downstream signaling in plants, and its metabolic fate in interacting organisms.
This compound Biosynthesis in Nematodes
The biosynthesis of ascarosides in C. elegans is a modular process that integrates components from fatty acid metabolism and sugar biosynthesis. The fatty acid-like side chain of this compound is generated through peroxisomal β-oxidation of a very long-chain fatty acid precursor.[7][8][9][10] This process involves a series of enzymatic steps to shorten the fatty acid chain to its characteristic length.
Key enzymes identified in the ascaroside biosynthetic pathway in C. elegans include:
-
ACOX-1 (Acyl-CoA Oxidase): Catalyzes the first step of peroxisomal β-oxidation.[7][9]
-
MAOC-1 (Enoyl-CoA Hydratase): Involved in the hydration of the double bond during β-oxidation.[7][8]
-
DHS-28 (β-hydroxyacyl-CoA Dehydrogenase): Participates in the conversion of β-hydroxyacyl-CoA intermediates.[7][8]
-
DAF-22 (β-ketoacyl-CoA Thiolase): The final enzyme in the β-oxidation spiral, responsible for cleaving the shortened fatty acid.[8][10]
-
ACS-7 (Acyl-CoA Synthetase): Activates the side chains of medium-chain ascarosides for further β-oxidation.[9]
The ascarylose sugar moiety is synthesized through a separate pathway and is then linked to the fatty acid side chain. The intestine of the nematode is a primary site for ascaroside biosynthesis.[8]
Cross-Kingdom Signaling: this compound Perception and Response in Plants
The perception of this compound by plants initiates a robust immune response, often referred to as Pattern-Triggered Immunity (PTI). This response has been documented in a wide array of both monocot and dicot species, providing broad-spectrum protection.
Quantitative Data on this compound-Induced Plant Defense
The efficacy of this compound in inducing plant defense is concentration-dependent and varies between plant-pathogen systems. The following tables summarize the available quantitative data.
Table 1: Effective Concentrations of this compound for Disease Resistance
| Plant Species | Pathogen | This compound Concentration | Observed Effect | Reference |
| Arabidopsis thaliana | Pseudomonas syringae pv. tomato DC3000 | 1 µM | Enhanced resistance | [1] |
| Arabidopsis thaliana | Turnip Crinkle Virus (TCV) | 1 µM | Enhanced resistance | [1] |
| Arabidopsis thaliana | Heterodera schachtii (cyst nematode) | 10 nM | Significantly reduced infection | [1] |
| Arabidopsis thaliana | Meloidogyne incognita (root-knot nematode) | 10 nM | Significantly reduced infection | [1] |
| Arabidopsis thaliana | Heterodera schachtii | 0.001, 0.01, 1 µM | Heightened resistance | [3] |
| Barley (Hordeum vulgare) | Blumeria graminis f. sp. hordei | 0.01 - 1 µM | Increased resistance | [1] |
| Wheat (Triticum aestivum) | Puccinia triticina (leaf rust) | Down to 0.01 nM | Reduction in rust pustules | [5] |
Table 2: this compound-Induced Changes in Gene Expression
| Plant Species | Gene(s) | Treatment | Fold Change/Effect | Reference |
| Arabidopsis thaliana | AUX1, GH3.6, IAA27, SAUR69 | This compound | Downregulation | [3][11][12] |
| Arabidopsis thaliana | PTI marker genes (SA, JA, MAPK pathways) | This compound | Upregulation | [3] |
| Barley (Hordeum vulgare) | PR-1 | This compound | Induced transcript accumulation | [1] |
Signaling Pathways in Plants
Two primary signaling pathways have been elucidated for this compound-mediated plant immunity: a canonical PTI pathway involving the receptor NILR1, and a non-canonical pathway characterized by the suppression of auxin signaling.
In Arabidopsis, this compound is perceived by the Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK) NILR1 (NEMATODE-INDUCED LRR-RLK1).[3] This recognition event initiates a downstream signaling cascade characteristic of PTI, which includes:
-
Activation of Mitogen-Activated Protein Kinases (MAPKs): this compound treatment leads to the activation of MAPKs, which are key signaling components in plant immunity.[4][5]
-
Induction of Salicylic Acid (SA) and Jasmonic Acid (JA) Signaling: These phytohormone signaling pathways, central to plant defense against biotrophic and necrotrophic pathogens, respectively, are activated upon this compound perception.[3][4]
-
Upregulation of Defense-Related Genes: The activation of these signaling cascades results in the transcriptional upregulation of a suite of defense-related genes.[3]
Recent studies have unveiled a novel defense mechanism triggered by this compound that operates independently of NILR1 and classical PTI responses like reactive oxygen species (ROS) bursts.[3][13] This pathway involves the suppression of auxin transport and signaling. Key findings include:
-
Downregulation of Auxin-Related Genes: Transcriptome analysis of this compound-treated Arabidopsis roots revealed a significant downregulation of genes involved in auxin transport and response, such as AUX1, SAUR69, and IAA27.[3][12][13]
-
NILR1-Independence: This downregulation of auxin-related genes occurs even in nilr1 mutant plants, indicating a separate perception or signaling mechanism.[3][11]
-
Implication for Nematode Infection: As plant-parasitic nematodes manipulate host auxin signaling to facilitate the formation of feeding sites, the suppression of this pathway by this compound presents a direct and effective defense strategy.[3][13]
Metabolism of this compound in Other Kingdoms
This compound is not an inert signal; it can be metabolized by the organisms it interacts with, leading to the formation of new signaling molecules.
-
In Plants: Plants can metabolize this compound (asc-C11) into the shorter-chain ascaroside, Ascr#9 (asc-C5), through the peroxisomal β-oxidation pathway.[3][4] Interestingly, while this compound can be attractive to nematodes, the resulting Ascr#9 acts as a repellent, adding another layer to the plant's defense strategy.[4][6]
-
In Fungi: The soil fungus Aspergillus fumigatus has been shown to take up this compound and convert it into Ascr#1 and Ascr#9, also via β-oxidation.[6] This suggests that fungi can also "eavesdrop" and modify nematode chemical communication.
Experimental Protocols
This section provides an overview of key experimental protocols for studying this compound signaling.
Ascaroside Extraction and Purification from Nematodes
This protocol is adapted from methods used for C. elegans.
-
Culturing Nematodes: Grow high-density liquid cultures of nematodes (e.g., in S-complete medium for C. elegans).[14]
-
Harvesting Exudate: Separate worms from the culture medium by centrifugation or filtration. The supernatant contains the secreted ascarosides.
-
Solid Phase Extraction (SPE): Lyophilize the supernatant and resuspend in a small volume of 50% methanol.[14] Acidify the sample and load it onto a C18 SPE cartridge. Wash the cartridge with water and elute the ascarosides with methanol or acetonitrile.
-
HPLC Purification: Further purify the ascaroside-containing fraction using reversed-phase high-performance liquid chromatography (HPLC).[15][16] A C18 column with a water/acetonitrile gradient containing a small amount of formic or acetic acid is commonly used.[15] Fractions can be collected and tested for biological activity.
-
Analysis: Confirm the identity and purity of this compound using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[15][17]
Plant Treatment with this compound
-
Stock Solution: Prepare a stock solution of synthetic this compound in ethanol or DMSO.[18]
-
Working Solution: Dilute the stock solution in sterile water or plant growth medium to the desired final concentration. The final concentration of the solvent should be minimal (<0.1%) to avoid artifacts.
-
Application:
-
Root Treatment: For soil-grown plants, drench the soil with the this compound solution. For hydroponically grown plants or seedlings on agar plates, add the this compound solution to the liquid medium or agar.[18]
-
Foliar Application: Spray the leaves with the this compound solution until runoff, often with a surfactant like Silwet L-77 to ensure even coverage.
-
-
Incubation: Incubate the treated plants for a specified period (e.g., 24-48 hours) before pathogen inoculation to allow for the induction of defense responses.
Pathogen Infection Assays
-
Bacterial Culture: Grow P. syringae to the mid-log phase in an appropriate liquid medium (e.g., King's B).
-
Inoculum Preparation: Centrifuge the bacterial culture, wash the pellet with 10 mM MgCl₂, and resuspend in 10 mM MgCl₂ to the desired optical density (e.g., OD₆₀₀ = 0.002 for disease assays).
-
Inoculation: Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves using a needleless syringe.
-
Quantification of Bacterial Growth: At various time points post-inoculation (e.g., 0 and 3 days), collect leaf discs from the inoculated areas, homogenize them in 10 mM MgCl₂, and plate serial dilutions on appropriate agar medium to determine the number of colony-forming units (CFUs).
-
Plant Growth: Grow Arabidopsis seedlings vertically on agar plates containing a suitable growth medium (e.g., Knop's medium).
-
Nematode Hatching: Hatch infective second-stage juveniles (J2s) of H. schachtii from cysts.
-
Inoculation: After this compound pretreatment of the seedlings, place a droplet containing a known number of J2s (e.g., 40-50) near the roots of each seedling.
-
Scoring: At a specified time post-inoculation (e.g., 14 days), count the number of female nematodes that have developed on the roots under a stereomicroscope.
Implications for Drug and Agrochemical Development
The ability of this compound to induce broad-spectrum disease resistance in plants at low concentrations makes it a promising candidate for the development of novel, environmentally friendly agrochemicals. By activating the plant's own defense mechanisms, ascaroside-based treatments could reduce the reliance on conventional pesticides. Furthermore, understanding the specific receptors and signaling pathways involved in ascaroside perception could enable the design of synthetic analogs with enhanced stability and efficacy. The role of ascarosides in inter-organismal communication also presents opportunities for developing new strategies to disrupt pest and pathogen life cycles.
Conclusion
This compound stands as a fascinating example of a small molecule that transcends kingdom boundaries to mediate complex ecological interactions. Its role as a NAMP in plants has unveiled sophisticated defense strategies that are both robust and nuanced. The dual signaling pathways—a canonical PTI response and a novel auxin-suppressing mechanism—highlight the intricate ways in which plants have evolved to recognize and respond to their biotic environment. For researchers in plant science, nematology, and chemical ecology, the study of this compound and other ascarosides continues to be a rich and rewarding field of inquiry. For professionals in drug and agrochemical development, these natural signaling molecules offer a blueprint for creating the next generation of sustainable crop protection solutions. Further research into the direct effects of ascarosides on a wider range of microbes and the identification of additional ascaroside receptors in different plant species will undoubtedly deepen our understanding of this remarkable cross-kingdom signaling system.
References
- 1. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nematode Signaling Molecules Are Extensively Metabolized by Animals, Plants, and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Biosynthetic tailoring of existing ascaroside pheromones alters their biological function in C. elegans | eLife [elifesciences.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ascaroside Expression in Caenorhabditis elegans Is Strongly Dependent on Diet and Developmental Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Ascarosides from Caenorhabditis elegans Using Mass Spectrometry and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. Analysis of ascarosides from Caenorhabditis elegans using mass spectrometry and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Plant metabolism of nematode pheromones mediates plant-nematode interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of Ascr#18 Signaling in Nematodes: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ascarosides are a conserved family of small-molecule signals that mediate a wide array of developmental and behavioral decisions in nematodes. Among these, ascaroside #18 (ascr#18) has emerged as a molecule of significant interest due to its widespread distribution across diverse nematode taxa and its dual role in intraspecific communication and cross-kingdom signaling with host plants. This technical guide provides an in-depth exploration of the evolution of this compound signaling, consolidating current knowledge on its biosynthesis, perception, and multifaceted functions. We present quantitative data in structured tables, detail key experimental protocols, and provide visualizations of core pathways to offer a comprehensive resource for researchers in nematology, chemical ecology, and agricultural biotechnology.
Introduction to Ascaroside #18 (this compound)
Ascarosides are a class of glycolipid signaling molecules based on the 3,6-dideoxysugar L-ascarylose, which is attached to a fatty acid-derived side chain.[1][2] These molecules were first identified as components of the dauer pheromone in Caenorhabditis elegans, regulating entry into a stress-resistant larval stage.[3][4] Subsequent research has revealed their involvement in a multitude of biological processes, including mating, aggregation, and social behavior.[5][6]
This compound, chemically known as (10R)-10-[(3,6-Dideoxy-α-L-arabino-hexopyranosyl)oxy]undecanoic acid, is a medium-chain ascaroside that is notably conserved across the phylum Nematoda.[1][5] It is produced by free-living nematodes like C. elegans and is particularly abundant in the exudates of numerous economically important plant-parasitic nematodes, including species from the genera Meloidogyne (root-knot nematodes), Heterodera (cyst nematodes), and Pratylenchus (lesion nematodes).[5][7] This broad phylogenetic distribution suggests a deeply conserved and functionally significant role. The evolution of this compound signaling is a story of chemical communication that transcends species boundaries, acting as both an internal regulator for nematodes and a key signal in their interactions with other organisms, most notably plants.
Evolutionary Conservation and Production of this compound
The presence of this compound across different nematode clades, which occupy diverse ecological niches, points to its ancient origins as a signaling molecule. Mass spectrometry-based screening of nematode exudates has confirmed its production in a wide range of species, highlighting its evolutionary conservation.[5][8]
| Nematode Species | Clade/Lifestyle | This compound Production Status | Reference |
| Caenorhabditis elegans | Free-living | Detected | [5][8] |
| Meloidogyne incognita | Plant-parasitic (Root-knot) | Abundant | [5] |
| Meloidogyne javanica | Plant-parasitic (Root-knot) | Abundant | [5] |
| Meloidogyne hapla | Plant-parasitic (Root-knot) | Abundant | [5] |
| Heterodera glycines | Plant-parasitic (Cyst) | Abundant | [5] |
| Pratylenchus brachyurus | Plant-parasitic (Lesion) | Abundant | [5] |
| Heterorhabditis bacteriophora | Insect-parasitic | Detected | [8] |
| Steinernema glaseri | Insect-parasitic | Detected | [8] |
| Panagrellus redivivus | Free-living | Detected | [8] |
Biosynthesis of Ascarosides
The biosynthesis of ascarosides is a modular process that integrates components from lipid, carbohydrate, and sometimes amino acid metabolism.[9] The pathway begins with the production of very long-chain fatty acids (VLCFAs). These VLCFAs are then hydroxylated at the ω or ω-1 position and subsequently glycosylated with ascarylose. The final, active short- and medium-chain ascarosides, including this compound, are generated through several cycles of peroxisomal β-oxidation, which shortens the fatty acid side chain.[10]
Signaling Pathways and Perception
The signaling function of this compound is best understood in the context of plant-nematode interactions, where it acts as a Nematode-Associated Molecular Pattern (NAMP). The perception and downstream signaling within nematodes are less characterized for this compound specifically but can be inferred from general ascaroside signaling in model organisms like C. elegans.
Interspecies Signaling: this compound as a NAMP in Plants
Plants have evolved to recognize this compound as a molecular signature of nematode presence, triggering a robust immune response known as Pattern-Triggered Immunity (PTI).[3][11][12] This response confers broad-spectrum resistance to a variety of pathogens.
-
Perception: In Arabidopsis thaliana, this compound is directly perceived by the Leucine-Rich Repeat Receptor-Like Kinase NILR1 (NEMATODE-INDUCED LRR-RLK 1).[3][10][13]
-
Downstream Signaling: Binding of this compound to NILR1 initiates a signaling cascade that includes the activation of Mitogen-Activated Protein Kinases (MAPKs).[11][12] This leads to the upregulation of defense-related genes and the production of key defense hormones like salicylic acid (SA) and jasmonic acid (JA).[3][12]
-
Physiological Outcome: The induced immune response enhances plant resistance to nematodes, fungi, bacteria, and viruses.[7][14] A fascinating aspect of this interaction is that some plants can metabolize this compound into shorter-chain ascarosides like ascr#9, which can act as a repellent to nematodes.[4]
Intraspecific Signaling in Nematodes
Within nematode populations, ascarosides are perceived by specific G-protein coupled receptors (GPCRs) expressed in chemosensory neurons.[6] While a specific receptor for this compound has not yet been identified in any nematode, the general mechanism is well-established in C. elegans.
-
Perception: Ascarosides are detected by various GPCRs in sensory neurons such as ASI, ASK, and the male-specific CEM neurons.[6]
-
Transduction: Receptor activation modulates downstream neuroendocrine signaling pathways, including the conserved TGF-β and Insulin/IGF-1 pathways.[15][16]
-
Functional Output: This signaling integration regulates critical life history decisions. For this compound, its precise role is context-dependent. While it is a component of the C. elegans exometabolome, its specific behavioral functions are less potent compared to other ascarosides like ascr#3 (male attraction) or icas#9 (aggregation).[5][8] In plant-parasitic nematodes, this compound appears to act as an attractant at certain concentrations, but this can be modulated by its metabolic conversion to other ascarosides like ascr#9 by host plants, which can be repellent.[4]
Functional Roles and Quantitative Effects of this compound
The functional repertoire of this compound is diverse, spanning from developmental cues to inter-kingdom warfare. Its effects are highly concentration-dependent.
| Biological Context | Function of this compound | Organism(s) | Reference |
| Intraspecific (Nematode) | Component of the pheromone blend contributing to dauer formation and other social behaviors. | C. elegans | [8][17] |
| Intraspecific (Nematode) | Potential attractant for infective juveniles. | Plant-parasitic nematodes (M. incognita) | [4] |
| Interspecies (Plant-Nematode) | Elicits Pattern-Triggered Immunity (PTI), acting as a NAMP. | Arabidopsis, Tomato, Potato, Barley | [3][7] |
| Interspecies (Plant-Nematode) | Metabolized by plants into repellent molecules (e.g., ascr#9). | Arabidopsis, Tomato | [4] |
Quantitative Data on Plant Immune Activation by this compound
The most extensive quantitative data for this compound bioactivity comes from studies on plant immunity.
| Plant Species | Assay | This compound Concentration | Observed Effect | Reference |
| Arabidopsis thaliana | Defense Gene Expression (MTI markers) | 0.1 - 10 µM | Significant upregulation of defense-related genes. | [14] |
| Arabidopsis thaliana | H. schachtii Infection | 1 nM - 1 µM | Significant reduction in the number of established female nematodes. | [3] |
| Wheat (Triticum aestivum) | Puccinia triticina (Leaf Rust) Infection | 0.01 nM - 1 µM | Reduction in the number of rust pustules; arrest of fungal growth. | |
| Tomato, Potato, Barley | General Pathogen Resistance | Picomolar to Micromolar | Induction of defense responses. | [7] |
Key Experimental Protocols
Ascaroside Extraction and Quantification from Nematode Culture
This protocol describes the collection and analysis of ascarosides from nematode liquid culture media or "worm water."
-
Nematode Culture and Synchronization: Grow nematodes in high-density liquid cultures. Synchronize worms to the desired developmental stage (e.g., L4, young adult) using standard protocols like bleaching and starvation.[17]
-
Ascaroside Collection: Harvest and wash the synchronized worms extensively with sterile water to remove bacteria and media components. Incubate the clean worms in sterile water for 1-2 hours at a high density (e.g., ~30,000 worms/mL).[17]
-
Extraction: Pellet the worms by centrifugation. Collect the supernatant ("worm water") and pass it through a 0.22 µm filter. For analysis of internal ascarosides, the worm pellet can be homogenized in methanol.
-
Solid Phase Extraction (SPE): Acidify the aqueous sample with formic acid to pH ~3. Load the sample onto a C18 SPE cartridge, wash with water, and elute the ascarosides with methanol.
-
LC-MS/MS Analysis: Evaporate the methanol eluate and reconstitute the residue in a suitable solvent (e.g., 50% methanol/water). Analyze the sample using High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (HPLC-MS/MS).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detection: Use a mass spectrometer in both positive and negative ion modes. This compound is typically detected in negative ion mode as [M-H]⁻. Quantification is achieved by comparing peak areas to those of a synthetic this compound standard curve.
-
Nematode Behavioral Assay (Chemotaxis)
This protocol assesses the attractive or repulsive properties of this compound.
-
Assay Plate Preparation: Prepare 6-cm or 9-cm agar plates (e.g., Pluronic F-127 gel or standard NGM agar).
-
Application of Compound: On opposite sides of the plate, spot a small volume (e.g., 1 µL) of the this compound test solution (dissolved in ethanol or water) and a control spot with just the solvent.[4]
-
Nematode Application: Place a population of ~100-200 synchronized nematodes (e.g., M. incognita J2s or C. elegans adults) at the center of the plate.
-
Incubation and Scoring: Incubate the plates for a set period (e.g., 1-4 hours). Count the number of worms in the scoring area near the test compound (Ntest) and the control (Ncontrol).
-
Data Analysis: Calculate a Chemotaxis Index (CI) as: CI = (Ntest - Ncontrol) / (Ntest + Ncontrol) . A positive CI indicates attraction, a negative CI indicates repulsion, and a CI near zero indicates no preference.
Conclusion and Future Directions
The study of this compound showcases a remarkable evolutionary narrative where a single molecule serves as both an internal language for nematodes and a critical signal in a co-evolutionary arms race with plants. Its conservation across the phylum underscores a fundamental role in nematode biology, while its function as a NAMP has opened new avenues for developing sustainable crop protection strategies.
For drug development professionals and scientists, several key areas warrant further investigation:
-
Receptor Identification: The specific nematode GPCR(s) that perceive this compound remain to be identified. Their discovery would provide highly specific targets for novel nematicides that could disrupt essential behaviors.
-
Biosynthetic Enzyme Characterization: Elucidating the specific enzymes in the this compound biosynthetic pathway could offer additional targets for chemical intervention.
-
Synergistic and Antagonistic Effects: Further exploration of how this compound interacts with other ascarosides in a blend to modulate nematode behavior will be crucial for understanding its precise biological role and for designing effective behavioral manipulants.
The continued exploration of this compound signaling promises not only to deepen our understanding of chemical ecology and neurobiology but also to provide innovative solutions to the global challenge of agricultural pest control.
References
- 1. This compound - CD BioSciences [elegansmodel.com]
- 2. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. BugBitten Every nematode has an ascaroside lining [blogs.biomedcentral.com]
- 7. Ascaroside Signaling is Widely Conserved Among Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Metabolomics Reveals Biogenesis of Ascarosides, a Modular Library of Small-Molecule Signals in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Nematode Pheromones as Key Mediators of Behavior, Development, and Ecological Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Pheromone sensing regulates Caenorhabditis elegans lifespan and stress resistance via the deacetylase SIR-2.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Ancestral glycoprotein hormone-receptor pathway controls growth in C. elegans [frontiersin.org]
- 16. Ascaroside Expression in Caenorhabditis elegans Is Strongly Dependent on Diet and Developmental Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The nematode signaling molecule this compound induces prepenetration defenses in wheat against a leaf rust fungus [openagrar.de]
Methodological & Application
Application Notes and Protocols for Ascr#18 Treatment to Induce Plant Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascaroside #18 (ascr#18) is a nematode-derived pheromone that has been identified as a potent elicitor of plant immune responses.[1][2][3] As a Nematode-Associated Molecular Pattern (NAMP), this compound is recognized by plants, triggering a broad-spectrum resistance against a variety of pathogens, including viruses, bacteria, fungi, oomycetes, and nematodes.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound to induce resistance in plants, summarizing key quantitative data and visualizing the underlying signaling pathways and experimental workflows.
Mechanism of Action
This compound-induced plant resistance is mediated by at least two distinct signaling pathways:
-
Pattern-Triggered Immunity (PTI): this compound is recognized by the leucine-rich repeat receptor kinase NILR1.[1][2] This recognition activates downstream signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) and the induction of defense-related genes associated with the salicylic acid (SA) and jasmonic acid (JA) pathways.[2][3][4] This response is a hallmark of MAMP-triggered immunity.[3]
-
Auxin Signaling Suppression: this compound treatment has been shown to downregulate auxin transport and signaling genes, such as the auxin influx carrier AUX1 and the auxin-responsive genes SAUR69 and IAA27.[1][5] This suppression of auxin signaling is a novel defense mechanism that can operate independently of the classical PTI responses and the NILR1 receptor.[1][5] By modulating auxin pathways, which are often manipulated by pathogens to facilitate infection, this compound enhances plant resistance.
Data Summary
The following tables summarize quantitative data from various studies on the efficacy of this compound treatment.
Table 1: Efficacy of this compound Against Various Pathogens in Arabidopsis thaliana
| Pathogen | This compound Concentration | Application Method | Efficacy | Reference |
| Pseudomonas syringae pv. tomato DC3000 | 1 µM | Root treatment for 24h | Reduced bacterial growth | [3] |
| Turnip Crinkle Virus (TCV) | 1 µM | Root treatment for 24h | Enhanced resistance, reduced viral replication | [3] |
| Heterodera schachtii (cyst nematode) | 10 nM | Root pretreatment | Significantly reduced infection | [3] |
| Meloidogyne incognita (root-knot nematode) | 10 nM | Root pretreatment | Significantly reduced infection | [3] |
| Heterodera schachtii | 0.001, 0.01, 1 µM | Root pretreatment for 24h | Significantly lower numbers of females and total nematodes | [1] |
Table 2: Efficacy of this compound in Economically Important Crops
| Crop | Pathogen | This compound Concentration | Application Method | Efficacy | Reference |
| Wheat | Puccinia triticina (leaf rust) | 0.01 nM - 10 µM | Leaf spray 24h before inoculation | Reduced number of rust pustules by 55% to over 80% | [6][7] |
| Soybean | Viral, bacterial, and oomycete pathogens | Low nM to low µM | Not specified | Partial to strong protection | [4] |
| Maize, Rice | Various pathogens | Low nM to low µM | Not specified | Partial to strong protection | [4] |
Experimental Protocols
Protocol 1: Induction of Resistance to Bacterial Pathogens in Arabidopsis thaliana
Objective: To assess the ability of this compound to induce resistance against Pseudomonas syringae in Arabidopsis.
Materials:
-
Arabidopsis thaliana plants (e.g., Col-0)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Sterile water
-
Pseudomonas syringae pv. tomato DC3000 culture
-
10 mM MgCl2
-
Syringes without needles
-
Petri dishes with appropriate growth medium (e.g., King's B)
-
Microcentrifuge tubes
Procedure:
-
Plant Preparation: Grow Arabidopsis thaliana plants under standard conditions for 4-5 weeks.
-
This compound Treatment: Prepare a 1 µM working solution of this compound in sterile water. Partially immerse the roots of the Arabidopsis plants in the this compound solution for 24 hours. For the control group, immerse roots in sterile water.
-
Pathogen Inoculation:
-
Grow P. syringae on King's B medium.
-
Resuspend the bacteria in 10 mM MgCl2 to a final concentration of 1 x 10^5 cfu/mL.
-
Infiltrate the bacterial suspension into the abaxial side of the leaves using a needleless syringe.
-
-
Assessment of Resistance:
-
Three days post-inoculation, collect leaf discs from the inoculated leaves.
-
Homogenize the leaf discs in 10 mM MgCl2.
-
Plate serial dilutions of the homogenate on King's B medium.
-
Incubate at 28°C for 2 days and count the colony-forming units (CFU) to determine bacterial growth.
-
Protocol 2: Induction of Resistance to Nematodes in Arabidopsis thaliana
Objective: To evaluate the effect of this compound on resistance to cyst nematodes.
Materials:
-
Arabidopsis thaliana Col-0 seeds
-
KNOP media plates
-
This compound stock solution
-
Sterile water
-
Heterodera schachtii infective stage juveniles (J2s)
-
Leica stereomicroscope
Procedure:
-
Plant Growth: Grow Arabidopsis seedlings on KNOP media for 12 days.
-
This compound Treatment:
-
Prepare this compound solutions at concentrations of 0.001, 0.01, and 1 µM in sterile water.
-
Treat each 12-day-old seedling with 1 mL of the respective this compound solution or sterile water (mock control) 24 hours prior to inoculation.[1]
-
-
Nematode Inoculation:
-
Inoculate each plant with 60-70 H. schachtii J2s.[1]
-
-
Data Collection:
Visualizations
Signaling Pathways
Caption: this compound signaling pathways leading to plant resistance.
Experimental Workflow
Caption: General experimental workflow for this compound treatment.
References
- 1. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Investigating the effect of nematode signaling molecule this compound in inducing resistance in wheat against to Puccinia triticina - فصلنامه علمی ژنتیک نوین [mg.genetics.ir]
Optimal Concentration of Ascr#18 for Plant Defense Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascr#18 (ascaroside#18) is a nematode-derived pheromone that has emerged as a potent elicitor of plant defense responses.[1][2][3] Recognized by the plant's immune system as a nematode-associated molecular pattern (NAMP), this compound triggers a broad-spectrum resistance against a variety of pathogens, including viruses, bacteria, fungi, oomycetes, and even other nematodes.[4][5][6] This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in plant defense assays, summarizing key data from published research and offering standardized methodologies for reproducible results.
Data Presentation: Optimal this compound Concentrations
The efficacy of this compound is highly dependent on its concentration, the plant species, and the specific pathogen. The following table summarizes effective concentrations of this compound used in various plant defense assays as reported in scientific literature. Notably, sensitivity to this compound varies, with some plants like tomato responding to nanomolar concentrations, while Arabidopsis often requires micromolar levels for a robust response.[4] Interestingly, in both Arabidopsis and tomato, a decrease in protective effects has been observed at higher concentrations.[4]
| Plant Species | Pathogen | This compound Concentration | Application Method | Pre-treatment Time | Observed Effect |
| Arabidopsis thaliana | Pseudomonas syringae pv. tomato | 1 µM | Root treatment | 24 hours | Reduced bacterial growth[4] |
| Arabidopsis thaliana | Turnip Crinkle Virus (TCV) | 1 µM | Root treatment | 24 hours | Enhanced resistance to TCV[4] |
| Arabidopsis thaliana | Heterodera schachtii (cyst nematode) | 10 nM | Root treatment | Not specified | Significantly reduced infection[4] |
| Arabidopsis thaliana | Meloidogyne incognita (root-knot nematode) | 10 nM | Root treatment | Not specified | Significantly reduced infection[4] |
| Arabidopsis thaliana | Heterodera schachtii | 0.001, 0.01, and 1 µM | Root treatment | 24 hours | Heightened resistance at all concentrations[3] |
| Solanum lycopersicum (Tomato) | Phytophthora infestans | 1 nM, 10 nM | Root treatment | 48 hours | Strong protection, reduction in sporangia number and lesion size[4] |
| Solanum tuberosum (Potato) | Phytophthora infestans | Not specified | Not specified | 48 hours | Enhanced resistance |
| Hordeum vulgare (Barley) | Blumeria graminis f. sp. hordei | 0.01 - 1 µM | Foliar spray | 48 hours | Increased resistance, reduced pustule formation[4] |
| Triticum aestivum (Wheat) | Puccinia triticina (leaf rust) | Down to 0.01 nM | Foliar spray | 24 hours | Slowed disease development, reduced rust pustules[7][8][9] |
| Major Crops (Maize, Rice, Wheat, Soybean) | Various (viruses, bacteria, fungi, oomycetes, nematodes) | Low nM to low µM | Not specified | Not specified | Partial to strong protection in 7 of 8 systems tested[10] |
Signaling Pathways Activated by this compound
This compound perception in plants activates a complex network of defense signaling pathways. Initially, it was shown to trigger hallmark defense responses associated with microbe-associated molecular pattern (MAMP)-triggered immunity (MTI), including the activation of mitogen-activated protein kinases (MAPKs) and the induction of both salicylic acid (SA) and jasmonic acid (JA) signaling pathways.[4][6] More recent research has unveiled a novel mechanism where this compound-mediated resistance also involves the suppression of auxin signaling, a key phytohormone pathway often manipulated by pathogens to facilitate infection.[1][2][3]
This compound-Induced Defense Signaling Pathway
Caption: this compound perception leads to broad-spectrum defense through multiple signaling pathways.
Experimental Protocols
This section provides a detailed, generalized protocol for conducting a plant defense assay using this compound. This protocol can be adapted based on the specific plant species, pathogen, and experimental goals.
Protocol: this compound-Induced Resistance Assay in Arabidopsis thaliana against Pseudomonas syringae
1. Materials and Reagents:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
This compound stock solution (e.g., 1 mM in ethanol)
-
Pseudomonas syringae pv. tomato DC3000
-
King's B (KB) medium
-
10 mM MgCl₂
-
Murashige and Skoog (MS) medium
-
Sterile water
-
Micropipettes and sterile tips
-
Growth chambers or controlled environment rooms
-
Syringes (1 mL, needleless)
-
Homogenizer and microcentrifuge tubes
-
Spectrophotometer
2. Experimental Workflow:
Caption: General workflow for an this compound-induced plant defense assay.
3. Detailed Methodology:
Step 1: Plant Growth
-
Surface-sterilize Arabidopsis thaliana seeds and sow them on MS medium or directly in soil.
-
Grow plants in a controlled environment (e.g., 22°C, 16h light/8h dark photoperiod) for 4-5 weeks until they have well-developed rosettes.
Step 2: this compound Treatment (Root Application)
-
Prepare a working solution of this compound. For a final concentration of 1 µM, dilute the 1 mM stock solution in sterile water. Include a mock control with the same concentration of ethanol as the this compound treatment.
-
Twenty-four hours prior to pathogen inoculation, apply the this compound solution or mock solution to the soil of each plant. Ensure even distribution to the root system.
Step 3: Pathogen Preparation and Inoculation
-
Culture Pseudomonas syringae pv. tomato DC3000 on KB agar plates.
-
Scrape a single colony and grow it in liquid KB medium overnight at 28°C with shaking.
-
Pellet the bacteria by centrifugation, wash, and resuspend in 10 mM MgCl₂ to an optical density at 600 nm (OD₆₀₀) of 0.2. This corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
Prepare a final inoculum of 1 x 10⁵ CFU/mL by diluting the bacterial suspension in 10 mM MgCl₂.
-
Infiltrate the abaxial side of fully expanded leaves with the bacterial suspension using a needleless 1 mL syringe. Infiltrate at least three leaves per plant.
Step 4: Incubation and Disease Scoring
-
Place the inoculated plants in a high-humidity environment (e.g., cover with a transparent lid) to facilitate infection.
-
Incubate the plants for 2-3 days under the same growth conditions.
-
Visually score disease symptoms (e.g., chlorosis, necrosis) and photograph the leaves.
Step 5: Quantification of Bacterial Growth
-
At 3 days post-inoculation (dpi), collect leaf discs from the infiltrated areas using a cork borer.
-
Homogenize the leaf discs in 10 mM MgCl₂.
-
Plate serial dilutions of the homogenate on KB agar plates.
-
Incubate the plates at 28°C for 2 days and count the number of colonies to determine the CFU per unit leaf area.
Step 6: Optional Molecular Analysis
-
To investigate the underlying defense mechanisms, harvest leaf tissue at different time points after this compound treatment or pathogen inoculation.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of defense-related genes such as PR-1 (SA marker) and PDF1.2 (JA marker).[4]
-
Analyze the activation of MAP kinases (MPK3 and MPK6) via immunoblotting using phospho-specific antibodies.[4]
Conclusion
This compound is a powerful tool for studying and enhancing plant immunity. The optimal concentration for eliciting defense responses is a critical parameter that varies among plant species. The provided data and protocols offer a solid foundation for researchers to design and execute robust plant defense assays. Further optimization of this compound concentration and application methods for specific plant-pathogen systems will be crucial for its potential application in sustainable agriculture.
References
- 1. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 10. researchgate.net [researchgate.net]
Ascr#18: A Comparative Analysis of Foliar Spray and Root Drench Applications for Plant Immunity
For Immediate Release
[City, State] – [Date] – Ascr#18, a nematode-derived ascaroside, has emerged as a potent elicitor of plant defense responses, offering broad-spectrum protection against a variety of pathogens. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for enhancing plant immunity. We present a comparative overview of foliar spray and root drench application methods, supported by quantitative data from recent studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Application Notes
This compound functions as a Nematode-Associated Molecular Pattern (NAMP), triggering Pattern-Triggered Immunity (PTI) in a wide range of plants, including both monocots and dicots.[1][2][3] Both foliar spray and root drench applications have been shown to be effective in inducing systemic resistance to pathogens, including viruses, bacteria, fungi, and nematodes.[4] The choice of application method may depend on the specific plant-pathogen system, experimental setup, and desired outcomes.
Root Drench Application: This method involves applying an this compound solution directly to the soil or growth medium surrounding the plant roots. It mimics the natural route of exposure to nematode-derived compounds. Root treatment has been demonstrated to induce systemic resistance in leaves, indicating the translocation of a defense signal from the roots to the aerial parts of the plant.[4]
Foliar Spray Application: This method involves spraying an this compound solution directly onto the leaves of the plant. It offers a more direct way to activate defense responses in the aerial tissues and can be particularly useful for targeting foliar pathogens.[5][6] Studies have shown that foliar application can lead to a significant reduction in disease symptoms caused by fungal pathogens.[5][6]
While both methods are effective, the scientific literature to date does not provide a direct quantitative comparison of the efficacy of foliar spray versus root drench application of this compound in a single study. The following sections provide quantitative data from separate studies to illustrate the effectiveness of each method.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing either root drench or foliar spray application of this compound. It is important to note that these data are not directly comparable due to differences in plant species, pathogens, and experimental conditions.
Table 1: Efficacy of this compound Root Drench Application in Arabidopsis thaliana against Nematodes
| This compound Concentration | Pathogen | Measured Parameter | % Reduction vs. Mock | Reference |
| 0.001 µM | Heterodera schachtii | Number of Females | Significant Reduction | [1] |
| 0.01 µM | Heterodera schachtii | Number of Females | Significant Reduction | [1] |
| 1 µM | Heterodera schachtii | Number of Females | Significant Reduction | [1] |
| 10 nM | Heterodera schachtii | Number of Females | Significant Reduction | [4] |
| 10 nM | Meloidogyne incognita | Number of Galls | Significant Reduction | [4] |
Table 2: Efficacy of this compound Foliar Spray Application in Wheat (Triticum aestivum) against Leaf Rust Fungus (Puccinia triticina)
| This compound Concentration | Wheat Cultivar | Measured Parameter | % Reduction in Uredinia vs. Mock | Reference |
| 1 µM | Zentos | Number of Uredinia | 70% | [2] |
| 1 µM | Chinese Spring | Number of Uredinia | 71% | [2] |
| 1 µM | Arina LR | Number of Uredinia | 77% | [2] |
| 1 µM | Chinofuz | Number of Uredinia | 81% | [2] |
| 0.01 nM - 10 µM | Chinese Spring | Number of Uredinia | Significant Reduction | [2] |
| 0.01 nM - 10 µM | Zentos | Number of Uredinia | Significant Reduction | [2] |
| Micromolar range | Boolani | Number of Rust Pustules | 55 - >80% | [5] |
Experimental Protocols
Protocol 1: Root Drench Application of this compound in Arabidopsis thaliana for Nematode Infection Assays
Materials:
-
Arabidopsis thaliana Col-0 seeds
-
Knop media plates
-
This compound stock solution (e.g., 1 mM in ethanol)
-
Sterile autoclaved tap water
-
Heterodera schachtii infective stage juveniles (J2s)
-
Micropipettes
-
Growth chamber
Procedure:
-
Grow Arabidopsis thaliana Col-0 plants on Knop media plates for 12 days.
-
Prepare the desired concentrations of this compound (e.g., 0.001, 0.01, and 1 µM) by diluting the stock solution in sterile autoclaved tap water. Prepare a mock solution with the same concentration of ethanol as the highest this compound concentration.
-
Apply 1 mL of the this compound solution or mock solution to the roots of each 12-day-old plant.[1]
-
Incubate the treated plants in a growth chamber for 24 hours.
-
Following the 24-hour pretreatment, inoculate each plant with 60-80 H. schachtii J2s.[1]
-
Maintain the infected plants in the growth chamber.
-
At 12 days post-infection, count the number of female nematodes on the roots under a stereomicroscope to assess the level of resistance.[1]
Protocol 2: Foliar Spray Application of this compound in Wheat (Triticum aestivum) for Fungal Pathogen Resistance Assays
Materials:
-
Wheat (Triticum aestivum) seedlings (10-day-old)
-
This compound stock solution (e.g., 1 mM in ethanol)
-
Aqueous solution with 0.1% ethanol
-
Hand sprayer
-
Puccinia triticina (leaf rust) uredospores
-
Growth chamber with controlled humidity
Procedure:
-
Grow wheat seedlings for 10 days.
-
Prepare the desired this compound concentrations (e.g., ranging from 0.01 nM to 10 µM) by diluting the stock solution in an aqueous solution containing 0.1% ethanol. Prepare a mock solution of 0.1% ethanol.
-
Spray the leaves of the 10-day-old seedlings with the this compound or mock solution until runoff using a hand sprayer.[2]
-
Place the sprayed plants in a growth chamber for 24 hours.
-
After 24 hours, inoculate the leaves with Puccinia triticina uredospores.
-
Maintain the inoculated plants in a growth chamber with high humidity (e.g., 95%) for the initial 3 days, followed by a lower humidity (e.g., 65%) for the subsequent 7 days.
-
Assess the number of rust pustules (uredinia) on the leaves at a designated time point (e.g., 10 days post-inoculation) to quantify disease resistance.[2]
This compound Signaling Pathways
This compound perception in plants initiates a complex signaling network leading to enhanced immunity. Two key pathways have been identified: the classical defense hormone pathways involving Salicylic Acid (SA) and Jasmonic Acid (JA), and a more recently discovered pathway involving the suppression of auxin signaling.
This compound-Induced Classical Defense Signaling
Upon recognition by the leucine-rich repeat receptor kinase NILR1, this compound triggers a signaling cascade that includes the activation of Mitogen-Activated Protein Kinases (MAPKs). This leads to the downstream activation of SA and JA signaling pathways, which are crucial for systemic acquired resistance (SAR) and induced systemic resistance (ISR), respectively.
Caption: this compound classical defense signaling pathway.
This compound-Mediated Suppression of Auxin Signaling
A novel defense mechanism triggered by this compound involves the suppression of auxin signaling. Transcriptome analysis of this compound-treated roots revealed a significant downregulation of auxin transport and signaling genes.[1] This suppression is noteworthy because many plant-parasitic nematodes manipulate auxin signaling to facilitate their infection and the formation of feeding sites. By repressing auxin signaling, this compound interferes with the nematode's ability to establish a parasitic relationship.
Caption: this compound-mediated suppression of auxin signaling.
Experimental Workflow for Comparing Application Methods
To directly compare the efficacy of foliar spray and root drench applications, a robust experimental workflow is required. The following diagram outlines a suggested experimental design.
Caption: Workflow for comparing this compound application methods.
References
- 1. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the effect of nematode signaling molecule this compound in inducing resistance in wheat against to Puccinia triticina - فصلنامه علمی ژنتیک نوین [mg.genetics.ir]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Ascr#18 Bioactivity Assays in Nicotiana benthamiana
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascarosides (ascr) are a class of nematode-derived signaling molecules that function as pheromones. Notably, ascaroside #18 (ascr#18) has been identified as a potent Nematode-Associated Molecular Pattern (NAMP) that can elicit defense responses in a wide range of plants. This capability makes this compound a promising candidate for the development of novel, broad-spectrum plant protectants. This compound perception in plants triggers a cascade of signaling events, including the activation of mitogen-activated protein kinases (MAPKs) and the induction of salicylic acid (SA) and jasmonic acid (JA) defense pathways, ultimately enhancing resistance against various pathogens like viruses, bacteria, fungi, and nematodes.[1][2][3] Nicotiana benthamiana serves as an excellent model system for studying these responses due to its susceptibility to a wide range of pathogens and its amenability to transient gene expression assays.
These application notes provide detailed protocols for assessing the bioactivity of this compound in N. benthamiana, focusing on key hallmark defense responses.
This compound Signaling Pathway
This compound initiates a multi-faceted defense response upon perception. The molecule is recognized by the leucine-rich repeat receptor kinase NILR1.[4] This recognition triggers downstream signaling, including the rapid activation of MAP kinases. Subsequently, there is a significant transcriptional reprogramming, leading to the activation of the salicylic acid (SA) and jasmonic acid (JA) signaling pathways.[1][3] An alternative defense mechanism involves the suppression of auxin signaling, which is crucial for the establishment of nematode feeding sites.[3][4][5] Interestingly, some this compound-induced responses occur without a typical reactive oxygen species (ROS) burst, distinguishing it from classical PAMP-triggered immunity.[4][5]
Experimental Workflow for Bioactivity Assessment
The general workflow for assessing this compound bioactivity involves treating N. benthamiana plants and subsequently performing a series of assays to measure different defense-related outputs. This can range from early signaling events like ROS production and MAPK activation to downstream responses like defense gene expression and pathogen resistance.
Quantitative Data Summary
The following tables present representative quantitative data on the bioactivity of this compound, based on published studies in various plant species. These values can serve as a benchmark for expected results in N. benthamiana.
Table 1: Effect of this compound on Pathogen Growth (Data adapted from studies in Arabidopsis)[3]
| Pathogen | Treatment (24h pre-incubation) | Pathogen Titer (cfu/cm²) | Fold Reduction |
| Pseudomonas syringae pv. tomato DC3000 | Mock (Water) | 8.5 x 10⁶ | - |
| 1 µM this compound | 2.1 x 10⁶ | 4.0x | |
| Hyaloperonospora arabidopsidis | Mock (Water) | 150 spores/leaf | - |
| 1 µM this compound | 45 spores/leaf | 3.3x |
Table 2: Induction of Defense-Related Gene Expression by this compound (Data adapted from studies in Arabidopsis, showing relative transcript levels normalized to a control gene)[3]
| Gene (Pathway) | Time Post-Treatment (1 µM this compound) | Fold Change vs. Mock |
| PR-1 (SA Marker) | 6 hours | 5.2 |
| 24 hours | 12.8 | |
| PDF1.2 (JA Marker) | 6 hours | 3.1 |
| 24 hours | 8.5 | |
| FRK1 (MTI Marker) | 6 hours | 18.0 |
| 24 hours | 4.5 |
Detailed Experimental Protocols
Protocol 1: Plant Growth and this compound Treatment
-
Plant Material : Grow Nicotiana benthamiana plants in a controlled environment (e.g., growth chamber) with a 16-hour light/8-hour dark cycle at 24-26°C for 4-5 weeks.[6] Use healthy, fully expanded leaves for all assays.
-
This compound Preparation : Prepare a stock solution of this compound in DMSO. For working solutions, dilute the stock in sterile water to the desired final concentration (e.g., 10 nM to 1 µM).[2][7] Always prepare a mock solution with the same concentration of DMSO as the this compound solution.
-
Treatment Application :
-
Leaf Infiltration : Using a 1 mL needleless syringe, gently infiltrate the abaxial side of the N. benthamiana leaf with either the this compound working solution or the mock solution.[8] Mark the infiltrated areas.
-
Root Drench : For systemic response studies, apply the this compound or mock solution directly to the soil, ensuring even distribution.
-
Protocol 2: Reactive Oxygen Species (ROS) Burst Assay
This assay measures the rapid production of ROS, an early event in plant defense signaling.
-
Preparation : One day before the assay, excise 4 mm leaf discs from the treated areas of 4-5 week-old N. benthamiana plants.[6] Float the discs, abaxial side up, in a 96-well white plate containing 100 µL of sterile water per well. Incubate overnight in the dark.
-
Assay :
-
Carefully remove the water from each well.
-
Add 100 µL of assay solution to each well. The assay solution consists of 10 µg/mL horseradish peroxidase (HRP) and 34 µg/mL L-012 (luminol derivative).[6]
-
Add the elicitor (this compound or mock solution) to the wells. A known PAMP like flg22 (100 nM final concentration) should be used as a positive control.[9]
-
-
Measurement : Immediately place the plate in a luminometer. Measure luminescence every 1-2 minutes for a period of 40-60 minutes.[10][11]
-
Data Analysis : Plot relative light units (RLU) over time. Total ROS production can be calculated by integrating the area under the curve.
Protocol 3: MAPK Activation Assay
This protocol detects the phosphorylation of MAP kinases, a key step in intracellular signaling.
-
Sample Collection : At specific time points after this compound infiltration (e.g., 0, 5, 10, 15, 30 minutes), excise the infiltrated leaf areas.[12] Immediately freeze the samples in liquid nitrogen to halt kinase activity.
-
Protein Extraction :
-
Grind the frozen tissue to a fine powder.
-
Add protein extraction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 10 mM EDTA, 1% Triton X-100, and a protease/phosphatase inhibitor cocktail).
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
-
Western Blotting :
-
Determine protein concentration using a Bradford or BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated (active) form of MAPKs (e.g., anti-phospho-p44/42 MAPK (Erk1/2) antibody) overnight at 4°C.[13][14]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control (e.g., anti-actin or Coomassie staining) is essential to ensure equal protein loading.[3]
-
Protocol 4: Defense Gene Expression Analysis (qRT-PCR)
This assay quantifies the transcript levels of defense-related marker genes.
-
Sample Collection and RNA Extraction : Harvest infiltrated leaf tissue at various time points (e.g., 6, 24, 48 hours) after treatment. Freeze immediately in liquid nitrogen. Extract total RNA using a commercial kit or a TRIzol-based method.
-
cDNA Synthesis : Treat the RNA with DNase I to remove any genomic DNA contamination. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative RT-PCR :
-
Set up PCR reactions using a SYBR Green-based master mix, the synthesized cDNA, and gene-specific primers for target defense genes (e.g., NbPR1a for SA pathway, NbLOX for JA pathway, NbCYP71D20 for general defense) and a reference gene (e.g., NbActin or NbEF1α).[15]
-
Run the reactions in a real-time PCR cycler.
-
-
Data Analysis : Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene. Compare the fold change in this compound-treated samples to the mock-treated samples.
References
- 1. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]
- 2. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ROS burst assays in Nicotiana benthamiana and A. thaliana [bio-protocol.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay [bio-protocol.org]
- 9. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [bio-protocol.org]
- 12. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 13. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]
- 14. MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Differential Suppression of Nicotiana benthamiana Innate Immune Responses by Transiently Expressed Pseudomonas syringae Type III Effectors [frontiersin.org]
Application Notes and Protocols for Measuring MAPK Activation Upon Ascr#18 Elicitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascaroside #18 (Ascr#18), a nematode-derived signaling molecule, has been identified as a Nematode-Associated Molecular Pattern (NAMP) that triggers Pattern-Triggered Immunity (PTI) in plants. This response enhances resistance to a broad range of pathogens.[1] A key event in the this compound-induced signaling cascade is the rapid and transient activation of Mitogen-Activated Protein Kinases (MAPKs), which are crucial signaling components in plant defense. Monitoring the activation of these kinases is a reliable method to study the plant's perception of this compound and the subsequent initiation of an immune response.
This document provides detailed protocols for measuring the activation of MAPKs, specifically MPK3 and MPK6, in Arabidopsis thaliana following elicitation with this compound. The primary method described is Western blotting using antibodies that specifically recognize the phosphorylated, active forms of these kinases.
Signaling Pathway
The perception of this compound at the cell surface initiates a phosphorylation cascade that culminates in the activation of MAPKs. The current understanding of this signaling pathway is as follows:
-
Perception: this compound is recognized by the leucine-rich repeat receptor-like kinase (LRR-RLK) NEMATODE-INDUCED LRR-RLK1 (NILR1).[1][2]
-
Co-receptor Association: Upon this compound binding, NILR1 is thought to associate with the co-receptor BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED RECEPTOR KINASE 1 (BAK1) to form an active signaling complex.
-
MAPK Cascade Activation: This receptor complex activation initiates a downstream phosphorylation cascade. While the specific MAPKKKs and MKKs are still under investigation for the this compound pathway, a canonical plant immunity MAPK cascade involves the sequential activation of MAPKKK3/5, MKK4/5, and finally the MAPKs MPK3 and MPK6.
-
Downstream Responses: Activated MPK3 and MPK6 then phosphorylate various downstream targets, including transcription factors, leading to the expression of defense-related genes and the induction of an immune response.
Quantitative Data Summary
The activation of MPK3 and MPK6 in response to this compound is rapid and transient. The following table summarizes the expected quantitative outcomes based on Western blot analysis.
| Time Point (after this compound treatment) | This compound Concentration | Target MAPKs | Expected Activation Level (Fold Change vs. Control) |
| 0 min (Control) | 1 µM | MPK3, MPK6 | Baseline |
| 10 min | 1 µM | MPK3, MPK6 | Strong Increase |
| 15 min | 1 µM | MPK3, MPK6 | Strong Increase (Potentially Peaking) |
| 30 min | 1 µM | MPK3, MPK6 | Decreasing |
| 60 min | 1 µM | MPK3, MPK6 | Returning to Baseline |
Note: The fold change is an estimation based on visual analysis of published Western blots. Actual values should be determined by densitometric analysis of the user's own experimental data.
Experimental Protocols
This section provides a detailed methodology for measuring MAPK activation in Arabidopsis thaliana leaf tissue upon elicitation with this compound.
Experimental Workflow
Protocol 1: this compound Treatment of Arabidopsis Leaf Disks
Materials:
-
Arabidopsis thaliana plants (4-5 weeks old)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Sterile deionized water
-
Petri dishes or 6-well plates
-
Cork borer (4-5 mm diameter)
-
Forceps
-
Liquid nitrogen
-
Microcentrifuge tubes
Procedure:
-
Plant Material Preparation: Use healthy, fully expanded leaves from 4-5 week old Arabidopsis thaliana plants.
-
Leaf Disk Excision: Use a cork borer to cut leaf disks of uniform size.
-
Floating and Acclimation: Float the leaf disks in sterile deionized water in a Petri dish or 6-well plate. Incubate overnight at room temperature to allow the wound response from cutting to subside.
-
This compound Treatment: Prepare a 1 µM this compound solution in sterile deionized water. The final DMSO concentration should be kept below 0.1%. As a negative control, prepare a mock solution with the same concentration of DMSO.
-
Elicitation: Replace the water with the this compound or mock solution.
-
Time Course: Collect leaf disks at various time points (e.g., 0, 10, 15, 30, and 60 minutes) after adding the treatment solution.
-
Sample Harvesting: At each time point, quickly remove the leaf disks from the solution, blot them dry with a paper towel, and immediately freeze them in liquid nitrogen. Store samples at -80°C until protein extraction.
Protocol 2: Protein Extraction and Quantification
Materials:
-
Frozen leaf disk samples
-
Protein extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA, 5 mM DTT, 1% Triton X-100, 1x protease inhibitor cocktail, 1x phosphatase inhibitor cocktail)
-
Microcentrifuge pestles or beads
-
Microcentrifuge
-
Bradford reagent
-
Bovine Serum Albumin (BSA) standards
Procedure:
-
Tissue Grinding: Place the frozen leaf disks in a pre-chilled microcentrifuge tube with a pestle or grinding beads. Grind the tissue to a fine powder in liquid nitrogen.
-
Lysis: Add 100-200 µL of ice-cold protein extraction buffer to the ground tissue.
-
Homogenization: Further homogenize the sample using the pestle or by vortexing with beads.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new, pre-chilled microcentrifuge tube. This is your total protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a Bradford assay with BSA as a standard.
Protocol 3: Western Blotting for Phosphorylated MAPK
Materials:
-
Protein extracts
-
4x Laemmli sample buffer
-
SDS-PAGE gels (e.g., 10% acrylamide)
-
Electrophoresis and blotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2) (detects phosphorylated MPK3 and MPK6)
-
Primary antibody: anti-MAPK (total) for loading control
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-p44/42 MAPK primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing (for loading control): The membrane can be stripped and re-probed with an antibody against total MAPK to ensure equal protein loading across all lanes.
Data Analysis and Interpretation
The intensity of the bands corresponding to phosphorylated MPK3 and MPK6 on the Western blot should be quantified using densitometry software (e.g., ImageJ). The phosphorylated MAPK signal should be normalized to the total MAPK signal for each sample. The results can then be expressed as a fold change in phosphorylation relative to the mock-treated control at time zero. A significant increase in the phosphorylation of MPK3 and MPK6 in the this compound-treated samples compared to the mock-treated samples indicates the activation of the MAPK signaling pathway in response to this compound.
References
Protocol for Assessing Ascr#18 Impact on Nematode Chemotaxis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ascarosides are a class of signaling molecules that play a crucial role in the life cycle of nematodes, mediating behaviors such as mating, aggregation, and entry into the dauer larval stage. Ascaroside #18 (Ascr#18) has been identified as a significant chemoattractant for certain plant-parasitic nematodes, guiding them toward potential hosts.[1] Understanding the chemotactic response of nematodes to this compound is vital for developing novel control strategies for agricultural pests and for studying the fundamental neurobiology of chemosensation. This document provides a detailed protocol for a standard nematode chemotaxis assay to quantitatively assess the impact of this compound, along with an overview of the implicated signaling pathways.
Data Presentation
The chemotactic response of nematodes to this compound can be quantified using a Chemotaxis Index (CI). The CI is calculated as the number of nematodes that move to the area with this compound minus the number of nematodes that move to the control area, divided by the total number of nematodes that have left the origin. A positive CI indicates attraction, a negative CI indicates repulsion, and a CI of zero suggests no preference.
Table 1: Chemotaxis Response of Caenorhabditis elegans to Varying Concentrations of this compound
| This compound Concentration | Mean Chemotaxis Index (CI) | Standard Deviation | No. of Replicates |
| 0.1 µM | |||
| 1 µM | |||
| 10 µM | |||
| 100 µM | |||
| Control (Ethanol) |
Note: This table is a template. The user should populate it with their experimental data.
Experimental Protocols
This protocol is adapted from standard C. elegans chemotaxis assay methodologies.
Materials:
-
Nematode Growth Medium (NGM) agar plates (6 cm)
-
E. coli OP50 culture
-
M9 buffer
-
This compound stock solution (in ethanol)
-
Ethanol (as control)
-
Sodium azide (NaN3) solution (1 M)
-
Synchronized population of young adult nematodes
-
Incubator at 20°C
-
Dissecting microscope
Protocol:
-
Preparation of Chemotaxis Plates:
-
Prepare NGM agar plates at least 24 hours in advance.
-
On the day of the assay, draw four quadrants on the bottom of the plate with a marker.
-
Mark two opposing quadrants as "Test" and the other two as "Control".
-
Mark a small circle at the center of the plate as the origin for placing the nematodes.
-
-
Preparation of Nematodes:
-
Use a synchronized population of well-fed young adult nematodes.
-
Wash the nematodes off their culture plates with M9 buffer.
-
Allow the nematodes to settle by gravity and remove the supernatant.
-
Wash the nematodes two more times with M9 buffer to remove any residual bacteria.
-
Resuspend the final nematode pellet in a small volume of M9 buffer.
-
-
Setting up the Assay:
-
At the center of the "Test" quadrants, spot 1 µL of the desired this compound concentration.
-
At the center of the "Control" quadrants, spot 1 µL of the solvent control (ethanol).
-
To immobilize nematodes that reach the test or control spots, add 1 µL of 1 M sodium azide to each spot.
-
Carefully pipette approximately 100-200 washed nematodes onto the origin at the center of the plate.
-
Remove any excess liquid from the origin with a fine-tipped pipette.
-
-
Incubation and Data Collection:
-
Place the plates in a 20°C incubator for 1 hour.
-
After incubation, count the number of nematodes in each of the four quadrants.
-
Also, count the total number of nematodes that have moved away from the origin.
-
Do not count nematodes that have not moved from the origin or are on the lines between quadrants.
-
-
Calculation of Chemotaxis Index (CI):
-
Calculate the CI using the following formula: CI = (Number of nematodes in Test quadrants - Number of nematodes in Control quadrants) / (Total number of nematodes that left the origin)
-
Perform at least three replicate assays for each concentration of this compound.
-
Signaling Pathways and Visualizations
The perception of ascarosides in nematodes is primarily mediated by chemosensory neurons in the amphid sensilla, including the ASK, ASI, and ADL neurons.[2][3] In males, the CEM (cephalic male) neurons are also involved.[2][3] The binding of ascarosides to G-protein coupled receptors (GPCRs) on these neurons initiates a downstream signaling cascade. While the specific receptors for this compound are not fully elucidated, the general pathway involves the activation of conserved signaling pathways such as the insulin/IGF-1 and TGF-β signaling pathways, which ultimately modulate neuronal activity and lead to a behavioral response (attraction or repulsion).[2][4]
References
Application Notes and Protocols for the Synthesis and Purification of Ascr#18
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and purification of Ascr#18, a key ascaroside involved in nematode chemical communication and a potent elicitor of plant defense mechanisms. The following protocols are based on established methodologies in the field of chemical biology and natural product synthesis.
Introduction
This compound, also known as ascaroside C11, is a glycolipid signaling molecule endogenous to many nematode species.[1] Structurally, it consists of the dideoxysugar ascarylose linked to an 11-carbon fatty acid-like side chain.[1] This molecule plays a crucial role in regulating nematode development and behavior.[1] Furthermore, this compound has garnered significant interest for its ability to induce broad-spectrum disease resistance in plants, making it a valuable tool for agricultural research and the development of novel crop protection strategies.[2] The ability to reliably synthesize and purify this compound is therefore essential for advancing research in both nematology and plant pathology.
Chemical Structure and Properties
| Property | Value | Reference |
| Chemical Name | (10R)-10-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyundecanoic acid | MedChemExpress |
| CAS Number | 1355681-10-5 | MedChemExpress |
| Molecular Formula | C₁₇H₃₂O₆ | MedChemExpress |
| Molecular Weight | 332.43 g/mol | MedChemExpress |
| Solubility | Soluble in DMSO, Methanol | GlpBio |
Signaling Pathway of Ascarosides in C. elegans
Ascarosides like this compound are perceived by G-protein coupled receptors (GPCRs) located in the sensory neurons of C. elegans.[3] This initial binding event triggers downstream signaling cascades, including the conserved insulin/IGF-1 and TGF-β pathways, which ultimately regulate developmental decisions such as entry into the dauer diapause, as well as behaviors like mating and aggregation.[3][4]
Caption: this compound signaling cascade in C. elegans.
Synthesis of this compound
The chemical synthesis of this compound can be achieved through a modular and scalable approach starting from commercially available L-rhamnose. This strategy allows for the efficient construction of the ascarylose sugar core and subsequent coupling with the fatty acid side chain.
Synthetic Workflow
Caption: Modular synthesis workflow for this compound.
Experimental Protocol: Modular Synthesis of this compound
This protocol is adapted from the modular synthesis of ascarosides.[5]
Materials:
-
L-Rhamnose
-
Trimethyl orthoacetate
-
Camphorsulfonic acid (CSA)
-
Benzyl bromide
-
Sodium hydride (NaH)
-
Appropriate solvents (e.g., DMF, DCM)
-
Side-chain precursor: (R)-methyl 10-bromoundecanoate
-
Coupling reagents (e.g., silver triflate)
-
Deprotection reagents (e.g., H₂, Pd/C)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Common Intermediate:
-
Step 1: Orthoesterification: React L-rhamnose with trimethyl orthoacetate in the presence of a catalytic amount of CSA to form the corresponding orthoester.
-
Step 2: Benzylation: Protect the free hydroxyl groups using benzyl bromide and a strong base like sodium hydride.
-
Step 3: Orthoester Rearrangement: Induce rearrangement of the orthoester to yield a key glycosyl bromide intermediate. This intermediate is the common precursor for the synthesis of various ascarosides.[5]
-
-
Coupling with the Side Chain:
-
Couple the glycosyl bromide intermediate with the (R)-methyl 10-bromoundecanoate side-chain precursor. This reaction is typically promoted by a silver salt, such as silver triflate.
-
-
Deprotection:
-
Remove the benzyl protecting groups via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst).
-
Saponify the methyl ester of the side chain to the free carboxylic acid using a base like lithium hydroxide.
-
Quantitative Data (Exemplary):
| Step | Product | Yield (%) |
| 1 | Common Intermediate Synthesis (4 steps) | ~23% |
| 2 | Coupling Reaction | 60-80% |
| 3 | Deprotection | 70-90% |
| Overall | This compound | ~10-15% |
Note: Yields are approximate and can vary based on reaction scale and optimization.
Purification of this compound
Purification of synthetic this compound is critical to remove byproducts and unreacted starting materials. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the method of choice for both purification and analysis.
Purification Workflow
Caption: Workflow for the purification of this compound.
Experimental Protocol: HPLC Purification
Instrumentation and Columns:
-
Semi-preparative HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm particle size)
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 20 |
| 30 | 80 |
| 35 | 100 |
| 40 | 100 |
| 41 | 20 |
| 50 | 20 |
Flow Rate: 4 mL/min
Detection: 210 nm
Procedure:
-
Dissolve the crude this compound from the synthesis in a minimal amount of methanol or DMSO.
-
Inject the sample onto the equilibrated HPLC column.
-
Collect fractions corresponding to the this compound peak, as identified by retention time comparison with an analytical standard if available.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Confirm the purity and identity of the final product using analytical LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
Quantitative Data:
| Parameter | Typical Value |
| Recovery from HPLC | >80% |
| Final Purity | >95% |
Characterization of this compound
The identity and purity of synthesized this compound must be confirmed using spectroscopic methods.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to determine the molecular weight and assess purity. This compound is typically detected as its [M-H]⁻ ion in negative ion mode or as [M+Na]⁺ in positive ion mode.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound by comparing the obtained spectra with those reported in the literature.
Conclusion
The protocols outlined in these application notes provide a robust framework for the successful synthesis and purification of this compound for research purposes. The modular synthetic approach offers flexibility for the creation of this compound analogs, which can be instrumental in structure-activity relationship studies. High-purity this compound obtained through these methods will facilitate further investigations into its diverse biological roles in nematodes and its potential applications in agriculture and drug development.
References
- 1. Natural genetic variation in the pheromone production of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ascaroside signaling in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modular and scalable synthesis of nematode pheromone ascarosides: implications in eliciting plant defense response - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Analysis of Ascarosides from Caenorhabditis elegans Using Mass Spectrometry and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC-MS Detection of Ascr#18 and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the detection and quantification of the ascaroside Ascr#18 and its metabolites using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). These methods are essential for researchers studying nematode chemical communication, plant-nematode interactions, and for professionals in drug development targeting pathways modulated by these signaling molecules.
Introduction
This compound (asc-C11) is a nematode-derived signaling molecule, an ascaroside, that plays a crucial role in intra-species communication and has been identified as a Nematode-Associated Molecular Pattern (NAMP) that triggers plant defense mechanisms.[1] Plants can recognize this compound, leading to the activation of immune responses and enhanced resistance against a variety of pathogens.[1][2] Furthermore, research has shown that plants can metabolize this compound into shorter-chain variants like ascr#9 (asc-C5), indicating a dynamic interaction between the nematode pheromone and the plant's metabolic machinery.[2] Accurate and sensitive detection methods are paramount for understanding these processes. HPLC-MS offers the specificity and sensitivity required for the analysis of this compound and its metabolites in complex biological matrices.
Signaling Pathway of this compound in Plants
This compound acts as a trigger for Pattern-Triggered Immunity (PTI) in plants. Upon recognition by a leucine-rich repeat receptor kinase (LRR-RK) named NILR1, this compound initiates a signaling cascade.[3][4] This cascade involves the activation of Mitogen-Activated Protein Kinases (MAPKs) and the induction of defense-related genes associated with salicylic acid (SA) and jasmonic acid (JA) signaling pathways.[1][2] Interestingly, recent studies suggest that this compound can also trigger an immune response independent of NILR1 by suppressing auxin transport and signaling, which is crucial for nematode feeding site establishment.[3][4]
Experimental Workflow for HPLC-MS Analysis
The general workflow for the analysis of this compound and its metabolites involves sample collection and preparation, followed by HPLC separation and MS detection.
Experimental Protocols
Protocol 1: Sample Preparation from C. elegans Culture
This protocol is adapted from methods used for the extraction of ascarosides from liquid culture.[5][6]
Materials:
-
C. elegans liquid culture
-
M9 buffer[7]
-
Methanol (HPLC grade)
-
Centrifuge and tubes
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Grow synchronized C. elegans in liquid S-medium with E. coli OP50 as a food source.[5][7]
-
Harvest worms at the desired developmental stage by centrifugation (e.g., 2,000 rpm for 30 seconds).[7]
-
Wash the worm pellet with M9 buffer to remove bacteria and debris. Repeat this step three times.[7]
-
To collect secreted metabolites, incubate the washed worms in M9 buffer or water for a defined period (e.g., 1 hour).[5]
-
Pellet the worms by centrifugation and collect the supernatant ("worm water").
-
For analysis of whole-body extracts, the worm pellet can be homogenized.[8]
-
To extract ascarosides from the supernatant or homogenized pellet, add an equal volume of methanol.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to precipitate proteins.[9]
-
Collect the supernatant and filter it through a 0.22 µm syringe filter before HPLC-MS analysis.
Protocol 2: HPLC-MS/MS Method for this compound and Metabolites
This method is based on general LC-MS/MS parameters for ascaroside analysis.[10][11][12]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 150 mm, 4 µm)[13] |
| Mobile Phase A | 0.1% Formic acid in Water[13] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[13] |
| Gradient | Start with 5% B, increase to 100% B over 40 minutes, hold for 5 minutes, then return to initial conditions.[11] |
| Flow Rate | 0.4 mL/min[13] |
| Injection Volume | 5 µL[10] |
| Column Temperature | 40 °C[14] |
MS/MS Conditions:
Ascarosides can be detected in both positive and negative ionization modes.[10][15] Negative ion mode is often preferred for its sensitivity and characteristic fragmentation.[11]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3500 V[16] |
| Gas Temperature | 365 °C[16] |
| Drying Gas Flow | 6 L/min[16] |
MRM Transitions:
Quantitative analysis is performed using MRM by monitoring specific precursor-to-product ion transitions. A characteristic fragment for ascarosides is m/z 73.[11][12]
| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (asc-C11) | To be determined empirically | 73 | To be optimized |
| ascr#9 (asc-C5) | To be determined empirically | 73 | To be optimized |
Note: The exact m/z values for the precursor ions of this compound and ascr#9 need to be determined based on their chemical formulas. The collision energy should be optimized for each compound to achieve the best signal intensity.
Data Presentation
Quantitative data should be presented in a clear and structured format. The following table is an example of how to summarize the quantitative results from an HPLC-MS analysis.
Table 1: Quantitative Analysis of this compound and ascr#9 in C. elegans Samples
| Sample ID | This compound Concentration (nM) | ascr#9 Concentration (nM) |
| Wild-Type (N2) - Supernatant | Value | Value |
| Wild-Type (N2) - Worm Extract | Value | Value |
| Mutant Strain X - Supernatant | Value | Value |
| Mutant Strain X - Worm Extract | Value | Value |
Concentrations are typically determined using a standard curve generated from synthetic standards of this compound and ascr#9.[11]
Conclusion
The HPLC-MS methods outlined in this document provide a robust framework for the sensitive and specific detection and quantification of this compound and its metabolites. These protocols can be adapted for various biological matrices, enabling researchers to delve deeper into the multifaceted roles of ascarosides in nematode biology and their interactions with other organisms. Accurate quantification of these molecules is critical for understanding their physiological concentrations and signaling thresholds.
References
- 1. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ascaroside Expression in Caenorhabditis elegans Is Strongly Dependent on Diet and Developmental Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of ascarosides from Caenorhabditis elegans using mass spectrometry and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tian_lab.genetics.ac.cn [tian_lab.genetics.ac.cn]
- 8. Formation and function of dauer ascarosides in the nematodes Caenorhabditis briggsae and Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Analysis of Ascarosides from Caenorhabditis elegans Using Mass Spectrometry and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted metabolomics reveals a male pheromone and sex-specific ascaroside biosynthesis in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Metabolomics Reveals Biogenesis of Ascarosides, a Modular Library of Small-Molecule Signals in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isobaric Metabolites in Urine Analyzed with LCMS - AppNote [mtc-usa.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. iris.uniroma1.it [iris.uniroma1.it]
Ascr#18 Application Notes and Protocols for Field Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascr#18, a nematode-derived ascaroside, has emerged as a potent, broad-spectrum elicitor of plant defense responses. It has demonstrated efficacy in protecting major agricultural crops against a wide array of pathogens, including viruses, bacteria, fungi, and oomycetes.[1][2] Unlike traditional pesticides, this compound is not a direct toxicant but rather stimulates the plant's innate immune system, offering a novel and sustainable approach to crop protection.[3] This document provides detailed application notes and protocols for the use of this compound in field trials, based on current scientific findings.
Mechanism of Action
This compound is perceived by the plant as a nematode-associated molecular pattern (NAMP). This recognition triggers a cascade of downstream signaling events, leading to the activation of plant defense pathways.[4][5][6] The induced resistance is characterized by the activation of mitogen-activated protein kinases (MAPKs), increased production of defense-related hormones like salicylic acid (SA) and jasmonic acid (JA), and the expression of pathogenesis-related (PR) genes.[5] This systemic response fortifies the plant against subsequent pathogen attacks.
Diagram of the this compound signaling pathway in plants.
Formulation of this compound for Field Application
The formulation of this compound is critical for its stability and efficacy in the field. While research on specific formulations is ongoing, the following general guidelines can be applied.
Stock Solution Preparation:
This compound is typically supplied as a solid. A stock solution should be prepared in a suitable solvent, such as Dimethyl sulfoxide (DMSO), at a concentration of 10 mM. To enhance solubility, the tube can be warmed to 37°C and sonicated.
Table 1: this compound Stock Solution Stability [7]
| Storage Temperature | Duration | Notes |
| -80°C | Up to 6 months | Sealed, protected from light and moisture |
| -20°C | Up to 1 month | Sealed, protected from light and moisture |
Working Solution and Adjuvants:
For field applications, the stock solution is diluted with water to the desired final concentration. The addition of adjuvants is recommended to improve the performance of the this compound solution.
-
Surfactants (Wetting Agents/Spreaders): Non-ionic surfactants are recommended to reduce the surface tension of the spray solution, ensuring uniform coverage on the leaf surface and enhancing penetration.[4][8][9]
-
Stickers: These adjuvants help the this compound solution adhere to the leaf surface, increasing its persistence and resistance to rain wash-off.[4]
-
Oils (Penetrants): Crop oil concentrates or methylated seed oils can improve the penetration of this compound through the plant cuticle.[8]
-
UV Protectants: Ascarosides can be susceptible to degradation by UV radiation.[2] The inclusion of a UV protectant in the formulation may enhance stability in the field.
The choice and concentration of adjuvants should be determined based on the specific crop, environmental conditions, and application equipment. Always perform a small-scale compatibility test before mixing large quantities.
Delivery Methods for Field Trials
The two primary methods for applying this compound in the field are foliar spraying and soil drenching.
Foliar Spray Application
Foliar application is a direct method to deliver this compound to the plant canopy, where many pathogens initiate infection.
Experimental Protocol: Foliar Spray Application
-
Objective: To evaluate the efficacy of foliar-applied this compound in inducing resistance against a target pathogen.
-
Materials:
-
This compound stock solution (10 mM in DMSO).
-
Distilled water.
-
Selected adjuvants (e.g., non-ionic surfactant).
-
Backpack or tractor-mounted sprayer with appropriate nozzles for fine mist application.
-
Personal Protective Equipment (PPE).
-
-
Procedure: a. Prepare the this compound working solution by diluting the stock solution in water to the desired final concentration. A dose-response analysis has shown efficacy in wheat at concentrations as low as 0.01 nM.[10][11] b. Add the recommended concentration of adjuvant(s) to the working solution and mix thoroughly. c. Calibrate the sprayer to ensure uniform and complete coverage of the plant foliage. d. Apply the this compound solution to the plants 24 hours prior to anticipated pathogen infection or at a preventative schedule based on disease forecasting.[12][13] e. Include a control group sprayed with a solution containing the same adjuvants but without this compound. f. Monitor the trial plots for disease incidence and severity over time. g. Collect data on plant health, disease progression, and crop yield.
Workflow for foliar spray application of this compound.
Table 2: Quantitative Data from a Foliar this compound Application Study on Wheat [7][10][14]
| Wheat Cultivar | This compound Concentration | Pathogen | Reduction in Uredinia (%) |
| Zentos | 1 µM | Puccinia triticina | 70% |
| Chinese Spring | 1 µM | Puccinia triticina | 71% |
| Arina LR | 1 µM | Puccinia triticina | 77% |
| Chinofuz | 1 µM | Puccinia triticina | 81% |
| Chinese Spring | 0.01 nM - 10 µM | Puccinia triticina | Significant reduction |
| Zentos | 0.01 nM - 10 µM | Puccinia triticina | Significant reduction |
Soil Drench Application
Soil drenching targets the root zone, which is the primary site of infection for many soil-borne pathogens and nematodes.
Experimental Protocol: Soil Drench Application
-
Objective: To assess the effectiveness of soil-applied this compound in protecting against root pathogens and nematodes.
-
Materials:
-
Procedure: a. Prepare the this compound drench solution by diluting the stock solution in water to the desired concentration. b. Incorporate a soil surfactant to aid in the even distribution of the solution through the soil profile.[12][15] c. Apply a known volume of the drench solution to the base of each plant or through the irrigation system. d. Ensure the soil is adequately moist to facilitate the movement of the solution to the root zone. e. Include a control group receiving a drench with the surfactant but without this compound. f. Monitor plants for signs of root disease and overall plant vigor. g. At the end of the trial, assess root health, pathogen populations in the soil, and crop yield.
Workflow for soil drench application of this compound.
Seed Treatment
Treating seeds with this compound prior to planting could provide early protection to seedlings during the vulnerable germination and establishment phases. While specific protocols for this compound seed treatment are not yet established, the following provides a general framework.
Experimental Protocol: Seed Treatment
-
Objective: To determine the efficacy of this compound seed treatment in enhancing seedling resistance to early-season pathogens.
-
Materials:
-
This compound stock solution.
-
Adhesion agents (stickers) to ensure the compound remains on the seed coat.
-
Seed coating polymers.
-
Seed treatment equipment.
-
PPE.
-
-
Procedure: a. Develop a formulation of this compound that includes a sticker or polymer to ensure adherence to the seed. b. Apply a precise amount of the this compound formulation to the seeds, ensuring even coating. c. Allow the treated seeds to dry completely before planting. d. Include a control group of seeds treated with the formulation lacking this compound. e. Plant the treated and control seeds in the field according to standard agricultural practices. f. Monitor seedling emergence, stand count, and early-season disease incidence. g. Collect data on plant health and yield at the end of the growing season.
Data Collection and Analysis
To rigorously evaluate the efficacy of this compound in field trials, the following data should be collected:
-
Disease Incidence and Severity: Regular visual assessment of disease symptoms using standardized rating scales.
-
Pathogen Quantification: Where possible, quantify pathogen load through molecular (e.g., qPCR) or microbiological methods.
-
Plant Growth Parameters: Measure plant height, biomass, and other relevant growth metrics.
-
Yield: Quantify the final crop yield (e.g., bushels per acre, kilograms per hectare).
-
Environmental Data: Record key environmental parameters such as temperature, humidity, rainfall, and soil pH throughout the trial period.
Statistical analysis should be performed to determine the significance of the observed effects of this compound treatment compared to the control.
Considerations for Field Trials
-
Environmental Factors: The stability and efficacy of this compound may be influenced by environmental conditions. For instance, soil pH can affect the availability and persistence of soil-applied compounds.[16][17] High temperatures and UV radiation could potentially degrade the molecule.[2] It is crucial to monitor and record these factors.
-
Soil Type: The composition and texture of the soil can impact the movement and availability of this compound when applied as a drench.
-
Crop Specificity: The optimal concentration and application timing of this compound may vary between different crop species.
-
Integrated Pest Management (IPM): this compound is best utilized as part of an integrated pest management program that includes other control strategies.
Future Research Directions
While this compound shows great promise as a novel crop protection tool, further research is needed to optimize its use in agricultural settings. Key areas for future investigation include:
-
Large-scale field trials across diverse geographical locations and cropping systems to validate efficacy and determine optimal application rates.
-
Development of stable and effective formulations of this compound that include adjuvants to enhance performance and shelf-life.
-
Studies on the persistence and degradation of this compound in different soil types and under various environmental conditions.
-
Evaluation of the impact of this compound on non-target organisms and the broader soil microbiome.
-
Assessment of the economic viability of using this compound in commercial agriculture.
By addressing these research questions, the full potential of this compound as a sustainable and effective tool for global food security can be realized.
References
- 1. Agricultural Surfactants, Surfactant Used In Agriculture | Whamine [whamine.com]
- 2. Inactivation of Single-Celled Ascaris suum Eggs by Low-Pressure UV Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soil Wetting Agents, Surfactants & Moisture Management | Loveland [lovelandagriproducts.com.au]
- 4. omexcanada.com [omexcanada.com]
- 5. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. extension.psu.edu [extension.psu.edu]
- 9. Adjuvants for Organic Pest and Disease Management | eOrganic [eorganic.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. icl-growingsolutions.com [icl-growingsolutions.com]
- 13. Surfactants in Agriculture: Benefits, Types & Applications [greenenvirochem.co.za]
- 14. researchgate.net [researchgate.net]
- 15. Soil/Turf Surfactants | Forestry Distributing North America's Forest Products Leader [forestrydistributing.com]
- 16. researchgate.net [researchgate.net]
- 17. Research Portal [ourarchive.otago.ac.nz]
Ascr#18 Application for Optimal Pathogen Protection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascr#18, an ascaroside originally identified as a nematode pheromone, has emerged as a potent elicitor of plant defense responses, offering broad-spectrum protection against a wide array of pathogens.[1][2][3][4][5][6] This nematode-associated molecular pattern (NAMP) is recognized by the plant's innate immune system, triggering a cascade of signaling events that lead to enhanced resistance against viruses, bacteria, fungi, oomycetes, and even other nematodes.[2][5][7] This document provides detailed application notes and protocols based on current scientific findings to guide researchers in utilizing this compound for optimal pathogen protection in various plant systems.
Mechanism of Action
This compound-induced immunity is multifaceted, involving both canonical and non-canonical signaling pathways. Upon perception by the leucine-rich repeat receptor kinase NILR1, this compound activates pattern-triggered immunity (PTI), a response typically associated with the recognition of microbial patterns.[1][3][4][5][6] However, this compound also employs a unique mechanism by suppressing auxin signaling pathways, which are often manipulated by pathogens to facilitate infection.[1][3][4] This dual mode of action contributes to its efficacy against a broad spectrum of pathogens. Key downstream defense responses include the activation of mitogen-activated protein kinases (MAPKs) and the induction of salicylic acid (SA) and jasmonic acid (JA) signaling pathways, which are crucial for systemic acquired resistance and induced systemic resistance.[2][4][5]
Signaling Pathways
The signaling cascade initiated by this compound perception is complex and involves multiple interconnected pathways. The following diagram illustrates the currently understood signaling events following this compound application.
Application Timing for Optimal Efficacy
The timing of this compound application relative to pathogen exposure is a critical determinant of its protective efficacy. Pre-treatment is essential to allow the plant to mount a sufficient defense response.
| Plant Species | Pathogen | Application Timing (Pre-inoculation) | Reference |
| Wheat | Puccinia triticina (Leaf Rust) | 24 hours | [6][8][9][10] |
| Arabidopsis | Pseudomonas syringae pv. tomato | 24 hours | [2][4] |
| Arabidopsis | Turnip Crinkle Virus (TCV) | 24 hours | [2] |
| Tomato | Phytophthora infestans | 48 hours | [2] |
| Barley | Blumeria graminis f. sp. hordei | 48 hours | [2] |
| Arabidopsis | Heterodera schachtii (Cyst Nematode) | 6 hours | [3] |
Optimal Concentration of this compound
The optimal concentration of this compound for inducing resistance can vary depending on the plant species and the pathogen. Notably, higher concentrations are not always more effective and can sometimes lead to a decrease in protection.[2]
| Plant Species | Pathogen | Optimal Concentration | Reference |
| Wheat | Puccinia triticina | 0.01 nM - 1 µM | [8][9][10] |
| Arabidopsis | Pseudomonas syringae pv. tomato | 1 µM | [2] |
| Arabidopsis | Heterodera schachtii & Meloidogyne incognita | 10 nM | [2] |
| Tomato | Phytophthora infestans | 1 - 10 nM | [2] |
| Barley | Blumeria graminis f. sp. hordei | 0.01 - 1 µM | [2] |
Experimental Protocols
Protocol 1: this compound Application for Protection Against Fungal Pathogens in Wheat
This protocol is adapted from studies on the effect of this compound against Puccinia triticina in wheat.[6][8][9][10]
Materials:
-
This compound stock solution (e.g., 1 mM in ethanol)
-
Wheat seedlings (e.g., cultivars Zentos, Chinese Spring, Arina LR, Chinofuz)
-
Puccinia triticina uredospores
-
Aqueous solution of 0.1% ethanol (mock control)
-
Hand sprayer
-
Growth chamber with controlled temperature, light, and humidity
Procedure:
-
Prepare working solutions of this compound by diluting the stock solution in an aqueous solution containing 0.1% ethanol to the desired final concentrations (e.g., 1 µM).
-
Twenty-four hours prior to inoculation, spray the wheat seedlings with the this compound solution until runoff. For the control group, spray seedlings with the 0.1% ethanol mock solution.
-
Return the treated plants to the growth chamber.
-
Prepare a suspension of Puccinia triticina uredospores.
-
Inoculate the this compound-treated and mock-treated seedlings with the uredospore suspension.
-
Incubate the inoculated plants under conditions conducive to fungal infection.
-
Assess disease development at appropriate time points (e.g., 7-10 days post-inoculation) by counting the number of rust pustules.
Protocol 2: Root Application of this compound for Systemic Protection in Arabidopsis
This protocol is based on studies demonstrating systemic resistance induced by root application of this compound in Arabidopsis thaliana.[2][4]
Materials:
-
This compound stock solution
-
Arabidopsis thaliana plants (e.g., Col-0) grown in a hydroponic or similar system allowing root access
-
Pathogen for leaf inoculation (e.g., Pseudomonas syringae pv. tomato DC3000)
-
Appropriate growth medium or water for treatment
-
Syringe for leaf infiltration or sprayer for surface inoculation
Procedure:
-
Prepare this compound treatment solutions in the plant growth medium or water to the desired final concentrations (e.g., 1 µM).
-
Twenty-four hours before leaf inoculation, immerse the roots of the Arabidopsis plants in the this compound solution. For the control group, immerse roots in the medium or water without this compound.
-
After the 24-hour root treatment, inoculate the leaves of the plants with the pathogen. For P. syringae, this can be done by syringe infiltration or spray inoculation.
-
Maintain the plants in a growth chamber with conditions suitable for disease development.
-
Assess disease progression at specified time points (e.g., 3 days post-inoculation for P. syringae). This can be quantified by measuring bacterial growth within the leaves or by scoring disease symptoms.
Concluding Remarks
This compound represents a promising biocontrol agent with the potential for broad-spectrum disease management in agriculture. Its unique dual mechanism of action, involving both the activation of classical immune pathways and the suppression of auxin signaling, makes it a versatile tool for enhancing plant resilience. The provided protocols and data offer a foundation for researchers to explore and optimize the application of this compound in various plant-pathogen systems. Further research is warranted to elucidate the complete signaling network and to translate these findings into practical and sustainable agricultural applications.
References
- 1. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ascarosides and Symbiotic Bacteria of Entomopathogenic Nematodes Regulate Host Immune Response in Galleria mellonella Larvae [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
Application Notes and Protocols for In Vitro Plant Tissue Culture Assays with Ascr#18
Authored by: Gemini AI
For: Researchers, scientists, and drug development professionals.
Introduction
Ascr#18 (Ascaroside #18) is a nematode-derived signaling molecule that has been identified as a potent elicitor of plant defense responses.[1][2][3] Unlike traditional plant growth regulators used in tissue culture for morphogenesis, this compound's primary application in in vitro systems is to study and modulate plant immunity. It activates plant defense through at least two distinct mechanisms: a canonical Pattern-Triggered Immunity (PTI) pathway and a novel mechanism involving the suppression of auxin signaling.[1][2] This document provides detailed protocols for in vitro assays designed to characterize the effects of this compound on plant defense responses, using Arabidopsis thaliana as a model system. These assays are foundational for research into new biopesticides and for the development of crops with enhanced pathogen resistance.
Mechanism of Action of this compound in Plants
This compound acts as a Nematode-Associated Molecular Pattern (NAMP), triggering a dual-pronged defense strategy in plants:
-
Pattern-Triggered Immunity (PTI): this compound is recognized by the leucine-rich repeat receptor kinase NILR1.[1][2] This recognition initiates a signaling cascade, including the activation of Mitogen-Activated Protein Kinases (MAPKs), leading to the induction of defense-related genes and the production of defense hormones like salicylic acid (SA) and jasmonic acid (JA).[4] This pathway confers broad-spectrum resistance against a variety of pathogens, including bacteria, fungi, and viruses.[1][5]
-
Suppression of Auxin Signaling: this compound can downregulate the expression of auxin transport and signaling genes, such as the auxin influx carrier AUX1 and auxin-responsive genes like SAUR69 and IAA27.[1][2] Many pathogens manipulate host auxin signaling to facilitate infection and the development of feeding structures.[1][2] By suppressing auxin signaling, this compound creates an environment less conducive to pathogen proliferation. This mechanism is notably independent of the NILR1 receptor and does not typically involve a reactive oxygen species (ROS) burst.[1][2][6]
Key Signaling Pathways
The following diagrams illustrate the known signaling pathways activated by this compound.
Caption: this compound-induced Pattern-Triggered Immunity (PTI) signaling pathway.
Caption: this compound-mediated suppression of auxin signaling pathway.
Application 1: Quantifying this compound-Induced Resistance to Cyst Nematodes
This protocol details an in vitro assay to determine the efficacy of this compound in conferring resistance to the cyst nematode Heterodera schachtii in Arabidopsis thaliana.
Experimental Workflow
Caption: Workflow for the in vitro nematode resistance assay.
Protocol: Nematode Infection Assay
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
This compound stock solution (e.g., 3 mM in DMSO or ethanol)
-
Heterodera schachtii J2-stage juveniles
-
KNOP nutrient agar plates
-
Sterilization solutions (e.g., 0.6% sodium hypochlorite, 70% ethanol)
-
Sterile water
-
Stereomicroscope
Procedure:
-
Seed Sterilization and Plating:
-
Plant Growth:
-
Grow the seedlings for 12 days under a 16/8-hour light/dark cycle at approximately 23°C.[1]
-
-
This compound Treatment:
-
Prepare working solutions of this compound at 0.001, 0.01, and 1 µM by diluting the stock solution in sterile water. Use sterile water with the same concentration of the solvent (e.g., DMSO) as a mock control.
-
Apply 1 mL of the respective this compound solution or mock solution to each plant.
-
Incubate the treated plants for 24 hours.[1]
-
-
Nematode Inoculation:
-
Inoculate each seedling with 60-80 freshly hatched H. schachtii J2 juveniles.[1]
-
-
Incubation and Quantification:
-
Incubate the inoculated plates for 12 to 14 days.
-
At 12 days post-inoculation (dpi), count the number of adult females and the total number of nematodes (males and females) per plant using a stereomicroscope.[1][6]
-
At 14 dpi, measure the size of the females and their associated feeding sites (syncytia).[1][6]
-
Quantitative Data Summary
Table 1: Effect of this compound Pre-treatment on H. schachtii Infection in Arabidopsis
| This compound Concentration | Mean No. of Females (at 12 dpi) | Mean Total Nematodes (at 12 dpi) | Mean Female Size (at 14 dpi) | Mean Syncytia Size (at 14 dpi) |
| Mock (Water) | High | High | Large | Large |
| 0.001 µM | Significantly Reduced[1][6] | Significantly Reduced[1][6] | Smaller[6] | Smaller[6] |
| 0.01 µM | Significantly Reduced[1][6] | Significantly Reduced[1][6] | Smaller[6] | Smaller[6] |
| 1 µM | Significantly Reduced[1][6] | Significantly Reduced[1][6] | Smaller[6] | Smaller[6] |
Note: "Significantly Reduced" and "Smaller" are relative to the mock-treated control group as reported in the source literature.
Application 2: Gene Expression Analysis of Auxin Signaling Genes
This protocol describes how to use quantitative Real-Time PCR (qRT-PCR) to measure the effect of this compound on the expression of key auxin signaling and transport genes in Arabidopsis roots.
Protocol: qRT-PCR for Auxin-Related Genes
Materials:
-
12-day-old Arabidopsis seedlings grown on KNOP agar as described above.
-
This compound solution (1 µM) and mock solution.
-
Liquid nitrogen.
-
RNA extraction kit (e.g., Quick-RNA Miniprep kit).[1]
-
DNase treatment kit (e.g., DNA-free DNA Removal Kit).[1]
-
cDNA synthesis kit (e.g., High Capacity cDNA Reverse Transcription Kit).[1]
-
qPCR instrument (e.g., StepOnePlus).[1]
-
qPCR master mix.
-
Primers for target genes (AUX1, GH3.6, IAA27, SAUR69) and a reference gene (e.g., UBQ10).[1][8]
Procedure:
-
Plant Treatment and Sample Collection:
-
Treat 12-day-old Arabidopsis seedlings with 1 µM this compound or a mock solution.
-
For analysis of infected tissue, inoculate with H. schachtii 6 hours post-treatment.[1][9]
-
At the desired time point (e.g., 3 days post-infection), excise root segments (approx. 0.2 cm from infected sites or entire root systems for uninfected samples).[9]
-
Immediately freeze the collected tissue in liquid nitrogen and store at -80°C.
-
-
RNA Extraction and cDNA Synthesis:
-
qRT-PCR:
Quantitative Data Summary
Table 2: Relative Expression of Auxin-Related Genes in Arabidopsis Roots Following this compound Treatment
| Target Gene | Treatment Group | Relative Gene Expression (Fold Change vs. Mock) |
| AUX1 | This compound-treated, infected roots | Downregulated[1][9] |
| GH3.6 | This compound-treated, infected roots | Downregulated[1][9] |
| IAA27 | This compound-treated, infected roots | Downregulated[1][9] |
| SAUR69 | This compound-treated, infected roots | Downregulated[1][9] |
| AUX1 | This compound-treated, uninfected roots | Downregulated[8] |
| GH3.6 | This compound-treated, uninfected roots | Downregulated[8] |
| IAA27 | This compound-treated, uninfected roots | Downregulated[8] |
| SAUR69 | This compound-treated, uninfected roots | Downregulated[8] |
Note: "Downregulated" indicates a statistically significant decrease in mRNA transcript levels compared to mock-treated controls.[1][8][9]
Application 3: Visualization of Auxin Influx Carrier (AUX1) Expression
This protocol uses a transgenic Arabidopsis line expressing a fluorescently tagged AUX1 protein to visualize the impact of this compound on protein localization and expression at nematode feeding sites.
Protocol: Confocal Microscopy of proAUX1::AUX1-YFP
Materials:
-
Arabidopsis thaliana transgenic seeds (proAUX1::AUX1-YFP).
-
This compound (1 µM) and mock solutions.
-
H. schachtii J2 juveniles.
-
Confocal laser scanning microscope.
-
Standard plant growth media and conditions as described above.
Procedure:
-
Plant Growth and Treatment:
-
Grow and treat proAUX1::AUX1-YFP seedlings with 1 µM this compound or mock solution as described in the nematode infection assay.
-
-
Inoculation and Imaging:
-
Inoculate the seedlings with H. schachtii J2s.
-
At 3 days post-infection, carefully mount the roots of infected seedlings on a microscope slide.
-
Visualize the Yellow Fluorescent Protein (YFP) signal in the roots, particularly at the nematode feeding sites, using a confocal microscope.[1]
-
Image approximately five infected plants per treatment for each biological replicate.[1]
-
-
Analysis:
-
Compare the intensity and spatial distribution of the AUX1-YFP signal between mock-treated and this compound-treated plants. This compound treatment is expected to reduce the fluorescence intensity at the infection sites, indicating reduced AUX1 expression.[1]
-
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the multifaceted role of this compound in plant immunity using in vitro assays. These methods allow for the quantitative assessment of this compound-induced pathogen resistance, the elucidation of its impact on specific signaling pathways like auxin regulation, and the visualization of its effects at a cellular level. Such studies are crucial for harnessing the potential of ascarosides in developing novel, sustainable strategies for crop protection.
References
- 1. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Infection Assay of Cyst Nematodes on Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Ascr#18 as a Seed Treatment for Enhanced Seedling Defense
Topic: Ascr#18 Seed Treatment Protocols for Enhanced Seedling Vigor and Disease Resistance
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on current research into the role of this compound in inducing plant defense mechanisms. Direct evidence and established protocols for the use of this compound to specifically enhance seed germination are not yet available. The provided information focuses on leveraging this compound's known properties as a plant immunity elicitor to protect seedlings from pathogens, a critical aspect of overall crop health that begins with the seed.
Introduction
Ascaroside#18 (this compound) is a nematode-derived signaling molecule that has been identified as a potent activator of plant immune responses.[1][2][3] Recognized as a Nematode-Associated Molecular Pattern (NAMP), this compound is perceived by plants and triggers a cascade of downstream signaling events that result in broad-spectrum resistance to a variety of pathogens, including viruses, bacteria, fungi, and nematodes.[1][3][4][5] This phenomenon, known as Pattern-Triggered Immunity (PTI), presents a promising avenue for the development of novel seed treatments aimed at enhancing seedling survival and vigor by "priming" the plant's natural defense systems from the earliest stages of development.
Principle of Action
This compound-mediated plant defense is initiated through its recognition by the leucine-rich repeat receptor kinase NILR1.[1][2] This binding event activates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade and the salicylic acid (SA) and jasmonic acid (JA) hormonal defense pathways.[3][4] This leads to the expression of defense-related genes and the production of antimicrobial compounds.[3] Additionally, a novel mechanism of this compound-induced defense involves the suppression of auxin signaling, a key phytohormone pathway often manipulated by pathogens to facilitate infection.[1][2] By downregulating auxin transport and response genes, this compound treatment can reduce a plant's susceptibility to pathogens.[1][2]
Data Presentation
While quantitative data on the effects of this compound on seed germination rates are not currently available, the following table provides a template for researchers to collect and organize such data in future studies.
Table 1: Template for Quantitative Analysis of this compound Seed Treatment on Germination and Seedling Growth
| Treatment Group | Concentration (nM) | Germination Rate (%) | Mean Germination Time (days) | Seedling Shoot Length (cm) | Seedling Root Length (cm) | Seedling Fresh Weight (g) | Disease Incidence (%) |
| Control (Water) | 0 | ||||||
| This compound | 1 | ||||||
| This compound | 10 | ||||||
| This compound | 100 | ||||||
| This compound | 1000 | ||||||
| Positive Control | N/A |
Experimental Protocols
The following protocols are adapted from methodologies used to study this compound-induced plant defense and can be applied to investigate its potential as a seed treatment for enhancing seedling resistance to pathogens.
Protocol 1: this compound Seed Treatment and Germination Assay
Objective: To evaluate the effect of this compound seed treatment on germination and early seedling development.
Materials:
-
Seeds of interest (e.g., Arabidopsis thaliana, tomato, barley)
-
This compound stock solution (e.g., 1 mM in ethanol or DMSO)
-
Sterile deionized water
-
Sterile filter paper
-
Petri dishes
-
Growth chamber with controlled light and temperature conditions
Procedure:
-
Prepare working solutions of this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) by diluting the stock solution in sterile deionized water. Include a mock control with the same concentration of the solvent (ethanol or DMSO) used for the stock solution.
-
Surface sterilize seeds according to standard protocols for the species being tested.
-
Immerse the sterilized seeds in the respective this compound working solutions or the mock control solution for a predetermined period (e.g., 6-24 hours).
-
Aseptically place the treated seeds on sterile filter paper moistened with sterile deionized water in Petri dishes.
-
Incubate the Petri dishes in a growth chamber under optimal conditions for the plant species.
-
Monitor and record germination rates and times daily.
-
After a set period (e.g., 7-14 days), measure seedling parameters such as shoot and root length, and fresh weight.
Protocol 2: Pathogen Challenge Assay on this compound-Treated Seedlings
Objective: To assess the disease resistance of seedlings grown from this compound-treated seeds.
Materials:
-
Seedlings from Protocol 1
-
Pathogen of interest (e.g., Pseudomonas syringae, Blumeria graminis)
-
Apparatus for pathogen inoculation (e.g., sprayer, syringe)
-
Growth chamber with appropriate conditions for disease development
Procedure:
-
Grow seedlings from this compound-treated and control seeds to a suitable stage for inoculation (e.g., 10-14 days old).
-
Inoculate the seedlings with the pathogen using a standardized method. For example, spray leaves with a bacterial suspension or dust with fungal spores.[6]
-
Maintain the inoculated plants in a growth chamber with conditions conducive to disease development (e.g., high humidity).
-
Assess disease symptoms at regular intervals (e.g., 3-7 days post-inoculation).
-
Quantify disease severity by measuring lesion size, pathogen growth, or the percentage of infected leaf area.
Protocol 3: Analysis of Defense Gene Expression
Objective: To determine if this compound seed treatment primes defense gene expression in seedlings.
Materials:
-
Seedlings from Protocol 1
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
Quantitative real-time PCR (qRT-PCR) system and reagents
-
Primers for defense marker genes (e.g., PR-1, PDF1.2)
Procedure:
-
Collect tissue samples (e.g., leaves, roots) from seedlings grown from this compound-treated and control seeds at various time points after treatment or pathogen challenge.
-
Immediately freeze the samples in liquid nitrogen and store at -80°C.
-
Extract total RNA from the samples using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for selected defense-related genes.
-
Analyze the relative gene expression levels to determine the effect of this compound treatment on the induction of plant defense responses.
Visualizations
The following diagrams illustrate the known signaling pathways activated by this compound and a general workflow for its evaluation as a seed treatment.
Caption: this compound signaling pathway in plants.
Caption: Workflow for evaluating this compound seed treatment.
References
- 1. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
Application Notes and Protocols: Assessing Systemic Acquired Resistance (SAR) Induced by Ascr#18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascaroside #18 (Ascr#18), a conserved nematode-derived pheromone, has been identified as a potent elicitor of plant defense responses, acting as a Nematode-Associated Molecular Pattern (NAMP).[1][2] Pre-treatment with this compound has been shown to induce broad-spectrum systemic acquired resistance (SAR) in a variety of plant species, including Arabidopsis, tomato, potato, barley, maize, rice, wheat, and soybean, against a range of pathogens such as viruses, bacteria, fungi, oomycetes, and nematodes.[1][3][4] This induced resistance is characterized by the activation of hallmark defense responses, including the salicylic acid (SA) and jasmonic acid (JA) signaling pathways, activation of mitogen-activated protein kinases (MAPKs), and the expression of defense-related genes.[1][2][3] More recently, a novel defense mechanism involving the this compound-mediated suppression of auxin signaling has been identified, which contributes to resistance independently of classical pattern-triggered immunity (PTI) responses like reactive oxygen species (ROS) bursts.[5][6][7]
These application notes provide detailed protocols for assessing the SAR induced by this compound, focusing on key experiments to quantify disease resistance, analyze gene expression, and investigate the underlying signaling pathways.
Data Presentation
Table 1: Efficacy of this compound in Inducing Disease Resistance
| Plant Species | Pathogen/Pest | This compound Concentration | Treatment Method | Disease/Pest Reduction | Reference |
| Arabidopsis thaliana | Pseudomonas syringae pv. tomato DC3000 | 1 µM | Root pretreatment (24h) | Significant reduction in bacterial growth | [2][8] |
| Arabidopsis thaliana | Heterodera schachtii (cyst nematode) | 0.001, 0.01, 1 µM | Root pretreatment (24h) | Significant reduction in number of females and total nematodes; smaller females and syncytia | [1] |
| Arabidopsis thaliana | Meloidogyne incognita (root-knot nematode) | 10 nM | Root pretreatment | Significantly reduced infection | [1] |
| Wheat (Triticum aestivum) | Puccinia triticina (leaf rust) | 1 µM | Foliar spray (24h prior to inoculation) | 70-81% reduction in rust pustules | [9] |
| Wheat (Triticum aestivum) | Puccinia triticina (leaf rust) | 0.01 nM - 10 µM | Foliar spray (24h prior to inoculation) | Significant reduction in uredinia down to 0.01 nM | [9][10] |
| Soybean | Viral, bacterial, and oomycete pathogens | 0.01 µM - 10 µM | Not specified | Partial to strong protection | [4] |
Table 2: this compound-Induced Changes in Gene Expression
| Plant Species | Gene(s) | This compound Concentration | Treatment Details | Fold Change/Expression Change | Reference |
| Arabidopsis thaliana | PR-1 (SA marker) | 1 µM | Leaf infiltration | Upregulation | [8] |
| Arabidopsis thaliana | PDF1.2 (JA marker) | 1 µM | Leaf infiltration | Upregulation | [8] |
| Arabidopsis thaliana | AUX1, GH3.6, IAA27, SAUR69 (Auxin-related) | Not specified | Root treatment | Downregulation | [1][6][11][12][13] |
| Arabidopsis thaliana | Defense marker genes | 1 µM | Root pretreatment (6h and 24h) | Upregulation | [2] |
Experimental Protocols
Protocol for Assessing SAR against Pseudomonas syringae in Arabidopsis thaliana
This protocol details the induction of SAR by this compound and the subsequent challenge with the bacterial pathogen Pseudomonas syringae pv. tomato DC3000 (Pst DC3000).
Materials:
-
Arabidopsis thaliana plants (4-5 weeks old)
-
This compound stock solution
-
Pst DC3000 bacterial culture
-
King's B (KB) or Luria-Bertani (LB) medium
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10 mM MgCl₂ (sterile)
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1 mL needleless syringes
-
Leaf puncher (optional)
-
Sterile water
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Appropriate antibiotics (e.g., rifampicin for Pst DC3000)
Procedure:
-
This compound Treatment (SAR Induction):
-
Prepare working solutions of this compound in sterile water or 10 mM MgCl₂ at desired concentrations (e.g., 1 µM).
-
For soil-drench application, apply the this compound solution to the soil of the potted plants.
-
For root pretreatment of plate-grown seedlings, add this compound to the liquid or solid growth medium.
-
Treat plants for 24-48 hours prior to pathogen challenge. A mock treatment with the solvent (e.g., sterile water) should be performed as a control.
-
-
Pathogen Preparation:
-
Streak Pst DC3000 from a glycerol stock onto KB or LB agar plates with the appropriate antibiotic and incubate at 28°C for 2 days.
-
Inoculate a single colony into liquid KB or LB medium and grow overnight at 28°C with shaking.
-
Centrifuge the bacterial culture, remove the supernatant, and resuspend the bacterial pellet in sterile 10 mM MgCl₂.
-
Adjust the bacterial suspension to the desired optical density at 600 nm (OD₆₀₀). For infiltration, an OD₆₀₀ of 0.0002 to 0.001 is commonly used.[14]
-
-
Pathogen Challenge:
-
Infiltrate the abaxial side of fully expanded leaves of both this compound-treated and mock-treated plants with the Pst DC3000 suspension using a 1 mL needleless syringe.[5] Infiltrate at least three leaves per plant.
-
Alternatively, for spray inoculation, add a surfactant like Silwet L-77 (0.02-0.05%) to the bacterial suspension and spray evenly onto the plants until droplets form on the leaves.
-
After inoculation, cover the plants with a transparent dome to maintain high humidity for 2-3 days.[5]
-
-
Quantification of Bacterial Growth:
-
At 3 days post-inoculation (dpi), collect leaf discs of a known area from the infiltrated leaves.
-
Homogenize the leaf discs in 10 mM MgCl₂.
-
Perform serial dilutions of the homogenate and plate onto KB or LB agar plates containing the appropriate antibiotic.
-
Incubate the plates at 28°C for 2 days and count the colony-forming units (CFUs).
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Calculate the CFUs per unit of leaf area (e.g., CFU/cm²). A significant reduction in bacterial growth in this compound-treated plants compared to mock-treated plants indicates the induction of SAR.
-
Protocol for qRT-PCR Analysis of Defense Gene Expression
This protocol is for quantifying the expression of SAR marker genes, such as PR-1 (a marker for the SA pathway), and auxin signaling-related genes in response to this compound treatment.
Materials:
-
Plant tissue (e.g., leaves, roots) from this compound-treated and mock-treated plants
-
Liquid nitrogen
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RNA extraction kit or Trizol reagent
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DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for target genes (e.g., PR-1, AUX1) and a reference gene (e.g., ACTIN2, UBQ10)
-
qPCR instrument
Procedure:
-
Sample Collection and RNA Extraction:
-
Harvest plant tissue at desired time points after this compound or mock treatment (e.g., 6, 24, 48 hours).
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C.
-
Extract total RNA from the frozen tissue using a commercial kit or Trizol reagent according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit and oligo(dT) or random primers.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target or reference gene, and the cDNA template.
-
Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions.
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the expression of the reference gene.
-
An increase in the relative expression of genes like PR-1 or a decrease in auxin-related genes in this compound-treated samples compared to the mock control indicates modulation of these pathways.
-
Protocol for MAPK Activation Assay
This protocol describes the detection of MAPK activation (phosphorylation) in response to this compound treatment using immunoblotting.
Materials:
-
Arabidopsis seedlings or leaf discs
-
This compound solution
-
Extraction buffer
-
Protein quantification assay kit (e.g., Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (e.g., anti-phospho-p44/42 MAPK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
This compound Treatment and Protein Extraction:
-
Treat Arabidopsis leaf discs or seedlings with this compound (e.g., 1 µM) for short time periods (e.g., 5, 10, 15, 30 minutes). A mock treatment should be used as a control.
-
Harvest the tissue, freeze it in liquid nitrogen, and grind it to a fine powder.
-
Add extraction buffer to the powder, vortex, and centrifuge to pellet cell debris.
-
Collect the supernatant containing the total protein extract.
-
-
Protein Quantification and Immunoblotting:
-
Determine the protein concentration of each sample using a protein quantification assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system. An increase in the phosphorylated MAPK bands in this compound-treated samples indicates activation of the MAPK cascade.
-
Visualization of Signaling Pathways and Workflows
References
- 1. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 3. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial Infection and Hypersensitive Response Assays in Arabidopsis-Pseudomonas syringae Pathosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudomonas syringae Infection Assays in Arabidopsis | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reprogramming of plants during systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ascr#18 Technical Support Center: Troubleshooting Inconsistent Results
For researchers, scientists, and drug development professionals utilizing Ascr#18, this technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues and ensure experimental consistency.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.
Q1: I am not observing the expected plant defense response after this compound treatment. What are the possible reasons?
A1: Inconsistent or absent defense responses can stem from several factors, ranging from the preparation of the treatment solution to the condition of the plants. Here are key aspects to verify:
-
This compound Solution Preparation and Storage:
-
Solubility: this compound is sparingly soluble in water. It is recommended to first dissolve it in DMSO to create a stock solution. Ensure you are using freshly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact solubility. For working solutions, further dilution in water or a buffer is common, but ensure the final DMSO concentration is low and consistent across experiments, as DMSO itself can elicit a mild stress response in some plants.
-
Storage: this compound stock solutions in DMSO should be stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[1][2] Avoid repeated freeze-thaw cycles by preparing aliquots. Solid this compound should be stored at 4°C, protected from moisture and light.[2]
-
Precipitation: If you observe precipitation when preparing your working solution, gentle heating (e.g., 37°C) and sonication can aid in dissolution.[1][2]
-
-
Experimental Conditions:
-
Plant Health and Age: The physiological state of your plants is critical. Ensure they are healthy, unstressed, and of a consistent age and developmental stage. Stressed or unhealthy plants may have altered baseline defense levels, which can mask the effects of this compound.
-
Treatment Application: Ensure uniform application of the this compound solution. For soil-drench applications, ensure the substrate is evenly saturated. For foliar spray, ensure complete coverage.
-
Environmental Factors: Temperature, humidity, and light intensity can all influence a plant's response to elicitors. Maintain consistent environmental conditions throughout your experiments.[1]
-
Q2: I am seeing high variability in the defense response between my replicate plants treated with this compound. How can I reduce this variability?
A2: High variability can obscure the true effect of your treatment. To minimize this, consider the following:
-
Genetic Homogeneity: If working with outcrossing plant species, there may be significant genetic variation between individuals. Using clonal lines or inbred lines can reduce this source of variability.
-
Uniformity of Experimental Units: Ensure that all plants are of the same age, grown in the same batch of soil, in pots of the same size, and receive the same amount of water and light.
-
Consistent Treatment Application: As mentioned above, ensure that each plant receives an identical treatment.
-
Batch-to-Batch Variability of this compound: While less common with high-purity synthetic compounds, it is a possibility. If you suspect this, it is advisable to test a new batch of this compound alongside the old one.
-
Edge Effects: Plants at the edges of a growth chamber or greenhouse bench may experience different conditions (e.g., light, airflow) than those in the center. Randomize the placement of your treatment and control groups to account for this.
Q3: What is the optimal concentration and treatment duration for this compound?
A3: The optimal concentration and duration can vary depending on the plant species and the specific response being measured. However, published literature provides a general range to start with.
-
Concentration: this compound has been shown to be effective in a broad concentration range, from picomolar to micromolar.[3] In Arabidopsis, concentrations between 0.01 µM and 1 µM are commonly used.[4] Interestingly, some studies have reported that higher concentrations may lead to a reduced or absent response, so it is crucial to perform a dose-response curve for your specific system.[3]
-
Treatment Duration: A pretreatment period of 24 to 48 hours before pathogen inoculation is frequently reported to be effective.[2][5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound treatment.
Table 1: this compound Solubility and Storage Recommendations
| Parameter | Recommendation | Source(s) |
| Primary Solvent | DMSO (anhydrous, newly opened) | [1] |
| Stock Solution Storage | -20°C (up to 1 month), -80°C (up to 6 months) | [1][2] |
| Solid Compound Storage | 4°C (protected from moisture and light) | [2] |
| Dissolution Aid | Gentle heating (37°C) and/or sonication | [1][2] |
Table 2: Effective Concentrations and Treatment Durations for this compound in Arabidopsis thaliana
| Parameter | Effective Range | Source(s) |
| Concentration for Defense Induction | 0.01 µM - 1 µM | [4] |
| Pre-treatment Duration before Pathogen Inoculation | 24 - 48 hours | [2][5] |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the known signaling pathways of this compound and a general experimental workflow.
Caption: this compound signaling pathway in plants.
Caption: General experimental workflow for this compound treatment.
Key Experimental Protocols
Below are detailed methodologies for key experiments to assess the effect of this compound treatment.
Protocol 1: this compound Treatment of Arabidopsis thaliana Seedlings
-
Plant Growth: Grow Arabidopsis thaliana seedlings on a suitable sterile medium (e.g., Murashige and Skoog) under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
This compound Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this, prepare a working solution in sterile water or liquid plant medium to the desired final concentration (e.g., 1 µM). Include a mock control with the same final concentration of DMSO.
-
Treatment: For liquid culture, replace the growth medium with the this compound working solution or mock solution. For plate-grown seedlings, flood the plate with the respective solutions. For soil-grown plants, apply a consistent volume of the solution as a soil drench.
-
Incubation: Incubate the treated plants for 24-48 hours under the same growth conditions.
-
Pathogen Challenge (Optional): After the incubation period, inoculate the plants with the pathogen of interest according to your established protocol.
-
Sampling: Collect tissue samples at desired time points post-treatment or post-inoculation by flash-freezing in liquid nitrogen and store at -80°C until further analysis.
Protocol 2: Mitogen-Activated Protein Kinase (MAPK) Activation Assay
This protocol is adapted from standard methods for detecting MAPK activation in plants.
-
Protein Extraction: Homogenize frozen plant tissue in a protein extraction buffer. Centrifuge to pellet cell debris and collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., Bradford assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated (active) forms of MAPKs (e.g., anti-p44/42 MAPK).
-
Wash the membrane and incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., actin) or a total MAPK antibody.
-
Protocol 3: Quantification of Salicylic Acid (SA) and Jasmonic Acid (JA)
This is a generalized protocol; specific details may vary based on the available equipment (e.g., GC-MS, LC-MS).
-
Extraction: Homogenize frozen plant tissue and extract phytohormones using a suitable solvent (e.g., a mixture of methanol, water, and an organic acid). Spike the samples with known amounts of deuterated internal standards for SA and JA for accurate quantification.
-
Purification: Partially purify the extracts using solid-phase extraction (SPE) to remove interfering compounds.
-
Derivatization (for GC-MS): Chemically modify the SA and JA molecules (e.g., by methylation) to make them volatile for gas chromatography.
-
Analysis by Mass Spectrometry:
-
GC-MS: Separate the derivatized compounds by gas chromatography and detect and quantify them by mass spectrometry.
-
LC-MS/MS: Separate the underivatized compounds by liquid chromatography and detect and quantify them by tandem mass spectrometry.
-
-
Data Analysis: Calculate the absolute concentration of SA and JA in the original plant tissue based on the ratio of the endogenous hormone to the internal standard.
Protocol 4: Auxin Signaling Reporter Gene Assay (e.g., DR5::GUS)
This protocol assumes the use of a transgenic plant line expressing a reporter gene (e.g., β-glucuronidase; GUS) under the control of an auxin-responsive promoter (e.g., DR5).[4]
-
This compound Treatment: Treat the transgenic reporter plants with this compound as described in Protocol 1.
-
GUS Staining:
-
Harvest plant tissues at desired time points.
-
Incubate the tissues in a GUS staining solution containing X-Gluc at 37°C. The incubation time can vary from a few hours to overnight depending on the strength of the promoter and the level of expression.
-
Stop the reaction and clear the chlorophyll from the tissues by incubating in 70% ethanol.
-
-
Microscopy: Observe and document the blue staining pattern, which indicates the sites of auxin response, using a light microscope or stereomicroscope.
-
Quantification (Optional): The intensity of the blue color can be quantified using image analysis software. Alternatively, a fluorescent reporter (e.g., GFP) can be used for more quantitative measurements using a fluorometer or confocal microscopy.
References
- 1. futurecobioscience.com [futurecobioscience.com]
- 2. mdpi.com [mdpi.com]
- 3. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Ascr#18 Concentration Optimization
Welcome to the technical support center for ascaroside #18 (ascr#18). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentrations in your experiments and troubleshooting potential inhibitory effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nematode-derived signaling molecule, specifically an ascaroside. In plants, it functions as a nematode-associated molecular pattern (NAMP). It is recognized by the leucine-rich repeat receptor-like kinase (LRR-RLK) NILR1, which triggers a plant immune response.[1] This signaling cascade involves downstream components shared with the brassinosteroid signaling pathway, such as BAK1 and BSKs, leading to the activation of defense-related genes.[2][3][4] In nematodes like Caenorhabditis elegans, this compound is involved in regulating various behaviors such as mating, aggregation, and dauer formation in a concentration-dependent manner.[5][6][7]
Q2: What is a typical effective concentration range for this compound?
A2: The effective concentration of this compound is highly dependent on the biological system and the specific endpoint being measured. In plants, concentrations ranging from picomolar to low micromolar have been shown to induce immune responses.[8][9][10][11] For example, concentrations as low as 0.01 nM have been effective in inducing resistance in wheat.[9][10][11] In C. elegans, behavioral responses can be elicited by concentrations in the picomolar to nanomolar range.[7][12]
Q3: I'm observing an inhibitory or unexpected effect at high concentrations of this compound. What could be the cause?
A3: High concentrations of small molecules like this compound can lead to several issues that may appear as inhibitory effects:
-
Receptor Saturation and Downregulation: High ligand concentrations can saturate receptors, leading to their internalization and degradation, which can diminish the cellular response over time.
-
Off-Target Effects: At higher concentrations, small molecules are more likely to bind to unintended targets, which can produce confounding biological effects or toxicity.[13][14]
-
Concentration-Dependent Biphasic Responses: Some signaling molecules elicit different or even opposite responses at high versus low concentrations. For ascarosides in C. elegans, low concentrations can be attractive, while high concentrations can be repulsive.[6][7][15]
-
Solubility Issues: this compound is a lipid-like molecule. At high concentrations in aqueous media, it may precipitate, reducing its bioavailable concentration and potentially causing cellular stress.
-
Toxicity: Like any substance, very high concentrations of this compound may induce cellular toxicity through mechanisms unrelated to its primary signaling function.[16]
Troubleshooting Guide: Optimizing this compound Concentration
This guide provides a systematic approach to determining the optimal this compound concentration for your experiments and resolving issues related to inhibitory effects.
Problem 1: No observable effect at the initial concentration.
| Possible Cause | Troubleshooting Step |
| Concentration is too low. | Consult the literature for effective concentrations in similar systems (see tables below). Perform a dose-response experiment with a wider range of concentrations, including higher ones. |
| Incorrect solvent or poor solubility. | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in your experimental medium. Visually inspect for any precipitation. |
| Degradation of this compound. | Prepare fresh stock solutions. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Insensitive assay. | Verify the sensitivity and dynamic range of your assay with appropriate positive and negative controls. |
Problem 2: Inhibitory or reduced effect at high concentrations.
| Possible Cause | Troubleshooting Step |
| Biphasic dose-response. | This is a known phenomenon for ascarosides.[6][7][15] Perform a detailed dose-response curve with several dilutions at the higher end of your concentration range to characterize the inhibitory phase. The optimal concentration will be at the peak of the response curve. |
| Off-target effects or cytotoxicity. | Lower the concentration of this compound to a range where the desired effect is observed without inhibition. Consider using a structurally related but inactive analog as a negative control to test for non-specific effects. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary assay to assess cytotoxicity at high concentrations. |
| Receptor desensitization. | Reduce the incubation time with this compound to see if a response can be captured before receptor downregulation occurs. |
Data Presentation: Effective Concentrations of this compound
The following tables summarize reported effective concentrations of this compound in different biological systems. Note that the optimal concentration for your specific experiment should be determined empirically.
Table 1: Effective Concentrations of this compound in Plants
| Plant Species | Assay/Effect Measured | Effective Concentration Range | Reference |
| Arabidopsis thaliana | Enhanced resistance to nematodes | 10 nM | [8] |
| Arabidopsis thaliana | Pathogen resistance and defense gene activation | 0.1 - 10 µM | [17] |
| Tomato (Solanum lycopersicum) | Protection against Phytophthora infestans | 1 - 10 nM | [8] |
| Barley (Hordeum vulgare) | Increased resistance to fungal pathogens | 0.01 - 1 µM | [8] |
| Wheat (Triticum aestivum) | Induced resistance to leaf rust fungus | 0.01 nM - 10 µM | [9][10][11] |
Table 2: Concentration-Dependent Effects of Ascarosides in C. elegans
| Ascaroside(s) | Assay/Effect Measured | Concentration Range | Effect | Reference |
| ascr#2, ascr#3 | Lifespan | 4 nM - 400 nM | Concentration-dependent increase in lifespan | [18][19] |
| ascr#2, ascr#3 | Male attraction | pM - low nM | Potent male attractant | [6][7] |
| ascr#2, ascr#3 | Hermaphrodite behavior | High nM - µM | Repulsive/deterrent | [6][7] |
| ascr#2, ascr#3 | Dauer formation | High nM - µM | Induction of dauer larva stage | [6][7] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Dose-Response Curve
This protocol outlines a general method for determining the optimal concentration of this compound for a cell-based assay.
Objective: To identify the concentration of this compound that elicits the maximal desired response without causing inhibitory or cytotoxic effects.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell line and culture medium
-
Multi-well plates (e.g., 96-well)
-
Assay-specific reagents for measuring the desired endpoint (e.g., fluorescence, luminescence, absorbance)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
Methodology:
-
Cell Seeding: Plate your cells in a multi-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.[20]
-
Prepare Serial Dilutions: a. Prepare a working solution of this compound at the highest desired concentration by diluting the stock solution in the culture medium. b. Perform a serial dilution (e.g., 1:3 or 1:10) across a wide range of concentrations. A typical starting range could be from 10 pM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and controls.
-
Incubation: Incubate the cells for the desired period based on the expected kinetics of the response.
-
Endpoint Measurement: a. Perform your primary assay to measure the biological response of interest. b. In a parallel plate or in the same wells (if assays are compatible), perform a cell viability assay to assess cytotoxicity.
-
Data Analysis: a. Normalize the data from your primary assay to the vehicle control. b. Plot the normalized response against the logarithm of the this compound concentration. c. Fit the data to a suitable dose-response model (e.g., four-parameter logistic regression) to determine the EC50 (half-maximal effective concentration). d. Analyze the cell viability data to identify any concentrations that cause significant cell death. e. The optimal concentration is typically at or slightly above the EC50, within a range that does not exhibit cytotoxicity.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pan-brassinosteroid signaling revealed by functional analysis of NILR1 in land plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A blend of small molecules regulates both mating and development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Caenorhabditis elegans Pheromones Regulate Multiple Complex Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ascaroside Pheromones: Chemical Biology and Pleiotropic Neuronal Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Toxic Effects of the Most Common Components of Energetic Co-Crystals [mdpi.com]
- 17. glpbio.com [glpbio.com]
- 18. Pheromone sensing regulates Caenorhabditis elegans lifespan and stress resistance via the deacetylase SIR-2.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biocompare.com [biocompare.com]
Stability of Ascr#18 in different solvent and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of ascaroside #18 (Ascr#18) in various solvents and under different storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C, protected from moisture and light.[1][2]
Q2: How should I store this compound stock solutions?
A2: For long-term storage, it is recommended to prepare stock solutions in anhydrous DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Storage recommendations are as follows:
Q3: Can I dissolve this compound in solvents other than DMSO?
Q4: What are the potential degradation pathways for this compound?
A4: this compound has two main chemical features that can be susceptible to degradation: the ascarylose glycosidic bond and the unsaturated fatty acid side chain. Potential degradation pathways include:
-
Hydrolysis: The glycosidic bond can be susceptible to hydrolysis, especially under acidic conditions, which would cleave the ascarylose sugar from the fatty acid moiety.
-
Oxidation: The double bond in the fatty acid side chain is susceptible to oxidation, which can be accelerated by exposure to air and light.
-
Photodegradation: Exposure to UV light can lead to isomerization or degradation of the unsaturated fatty acid component.[3]
Q5: How can I check the stability of my this compound solution?
A5: The stability of your this compound solution can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can be used to monitor the concentration of this compound over time and to detect the appearance of any degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation observed in this compound solution upon storage. | The solubility limit of this compound in the chosen solvent has been exceeded, especially at lower temperatures. | Gently warm the solution to 37°C and sonicate to aid dissolution.[1] For long-term storage, consider using a higher concentration of a co-solvent like DMSO. Prepare fresh solutions if precipitation persists. |
| Loss of biological activity of this compound in my experiment. | Degradation of this compound may have occurred due to improper storage or handling. | Prepare fresh working solutions from a new aliquot of the stock solution. Ensure that stock solutions have been stored according to the recommended conditions. Consider performing a stability check of your solution using HPLC or LC-MS. |
| Inconsistent experimental results with different batches of this compound. | There may be batch-to-batch variability in purity or the stability of the compound may have been compromised in one of the batches. | Always purchase from a reputable supplier and obtain a certificate of analysis for each batch. Perform a quality control check, such as HPLC or LC-MS, on new batches before use. |
| Difficulty dissolving solid this compound. | This compound has limited solubility in aqueous solutions. | Use an appropriate organic solvent such as DMSO to prepare a concentrated stock solution first. For aqueous working solutions, dilute the stock solution while vortexing to prevent precipitation. Gentle warming and sonication can also be employed.[1] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Notes |
| Solid | N/A | -20°C | Up to 6 months (general guideline) | Store desiccated and protected from light. |
| Stock Solution | DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
| Stock Solution | DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 120 mg/mL (360.98 mM)[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution.[1]
-
Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Procedure for Assessing this compound Stability
This protocol outlines a general method for assessing the stability of this compound in a chosen solvent using HPLC or LC-MS.
-
Preparation of Stability Samples:
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Dispense aliquots of this solution into several vials appropriate for the storage conditions being tested (e.g., amber vials for photostability studies).
-
-
Storage Conditions:
-
Store the vials under the desired conditions (e.g., different temperatures: 4°C, room temperature, 37°C; light exposure: protected from light vs. exposed to light).
-
-
Time Points:
-
Establish a series of time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
-
Sample Analysis:
-
At each time point, remove one vial from each storage condition.
-
Analyze the sample by a validated stability-indicating HPLC or LC-MS method. The method should be able to separate this compound from any potential degradation products.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Ascr#18 Application in Plant Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ascaroside #18 (Ascr#18) in plant biology and drug development. Our aim is to help you navigate the inherent variability in plant responses to this compound and achieve consistent, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect plants?
A1: this compound is a nematode-derived signaling molecule, specifically a nematode-associated molecular pattern (NAMP). Plants recognize this compound as a signal of potential nematode threat, triggering a broad-spectrum defense response. This response can enhance resistance against various pathogens, including viruses, bacteria, fungi, and nematodes themselves. The mechanism of action involves the activation of plant immune signaling pathways, including those mediated by salicylic acid (SA) and jasmonic acid (JA), and the repression of auxin signaling.[1][2]
Q2: I am not observing a consistent defense response in my experiments. What are the potential sources of variability?
A2: Variability in plant responses to this compound is a known challenge and can stem from several factors:
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Plant Species and Genotype: Different plant species and even different genotypes within the same species can exhibit varying sensitivity to this compound. For example, tomato, potato, and barley have been shown to respond to lower concentrations of this compound than Arabidopsis thaliana.[2]
-
This compound Concentration: The effect of this compound is dose-dependent. While low concentrations can elicit a strong defense response, higher concentrations may not be as effective and can sometimes lead to a diminished response.[2] It is crucial to perform a dose-response curve for your specific plant system.
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Application Method: The method of this compound application (e.g., root drench, leaf infiltration, foliar spray) can influence the outcome. The choice of method should be guided by the experimental question and the target tissue.
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Plant Age and Developmental Stage: The physiological state of the plant, including its age and developmental stage, can impact its ability to perceive and respond to this compound.
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Metabolism of this compound: Plants can metabolize this compound into other compounds, such as ascr#9. This metabolic conversion can vary between plant species and influence the overall defense response, as ascr#9 itself is a potent defense elicitor and can act as a nematode repellent.[3]
-
Experimental Conditions: Environmental factors such as light intensity, temperature, and humidity can affect plant physiology and, consequently, their response to this compound.
Q3: What are the key signaling pathways activated by this compound?
A3: this compound perception in plants triggers a complex signaling network:
-
NILR1-Mediated Signaling: this compound is recognized by the leucine-rich repeat receptor-like kinase NILR1. This recognition can lead to the activation of mitogen-activated protein kinases (MAPKs) and the induction of salicylic acid (SA) and jasmonic acid (JA) signaling pathways, which are central to plant immunity.[3][4][5]
-
Auxin Signaling Repression: A notable effect of this compound is the downregulation of auxin-related genes.[2][3] This repression of auxin signaling is thought to contribute to defense, as many pathogens manipulate auxin pathways to facilitate infection. Interestingly, this response can occur independently of NILR1.[3]
-
Metabolic Conversion: As mentioned, plants can convert this compound to ascr#9 through peroxisomal β-oxidation. Ascr#9 also functions as a defense signal.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or weak defense gene induction | Suboptimal this compound concentration: The concentration used may be too high or too low for your specific plant system. | Perform a dose-response experiment to determine the optimal concentration. Start with a range from nanomolar to low micromolar concentrations.[2] |
| Plant insensitivity: The plant species or ecotype you are using may have low sensitivity to this compound. | If possible, test different plant species or ecotypes known to be responsive. Refer to literature for responsive species like tomato, potato, or barley.[2] | |
| Degradation of this compound: this compound may be unstable in your experimental setup. | Prepare fresh this compound solutions for each experiment. Store stock solutions at -20°C. Consider the pH and composition of your media, as these could affect stability. | |
| Incorrect application method: The chosen application method may not be effectively delivering this compound to the target tissue. | For systemic responses, root application is often effective. For localized responses, leaf infiltration may be more appropriate. Ensure uniform application. | |
| High variability between replicates | Inconsistent plant material: Differences in plant age, size, or health can lead to variable responses. | Use plants of the same age and developmental stage. Ensure they are grown under uniform environmental conditions. |
| Inaccurate this compound concentration: Errors in dilution or pipetting can lead to inconsistent treatments. | Prepare a master stock solution and perform serial dilutions carefully. Use calibrated pipettes. | |
| Metabolic conversion variability: The rate of this compound metabolism to ascr#9 may differ between individual plants. | While difficult to control, being aware of this possibility is important for data interpretation. If feasible, you could analyze the levels of both this compound and ascr#9 in your plant tissue. | |
| Unexpected physiological effects (e.g., growth inhibition) | High this compound concentration: Although generally not associated with growth inhibition, very high concentrations might have off-target effects. | Re-evaluate your dose-response curve and use the lowest effective concentration. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., ethanol, DMSO) may be affecting the plants at the concentration used. | Always include a solvent control in your experiments to rule out any effects of the vehicle. Keep the final solvent concentration as low as possible (typically <0.1%). |
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Pathogen Resistance
| Plant Species | Pathogen | This compound Concentration | Observed Effect on Resistance |
| Arabidopsis thaliana | Pseudomonas syringae pv. tomato DC3000 | 1 µM (root treatment) | Significant reduction in bacterial growth[6] |
| Arabidopsis thaliana | Heterodera schachtii (cyst nematode) | 10 nM (root treatment) | Significant reduction in nematode infection[1] |
| Barley (Hordeum vulgare) | Blumeria graminis f. sp. hordei | 1 µM (leaf spray) | Significant reduction in fungal pustules[1] |
Table 2: this compound-Induced Changes in Gene Expression in Arabidopsis thaliana
| Gene Category | Gene Name | Direction of Regulation | Method of this compound Application |
| Defense-related | PR-1 (SA marker) | Upregulation | Leaf infiltration[6] |
| PDF1.2 (JA marker) | Upregulation | Leaf infiltration[6] | |
| Auxin-related | AUX1 | Downregulation | Root treatment[3] |
| GH3.6 | Downregulation | Root treatment | |
| IAA27 | Downregulation | Root treatment[3] | |
| SAUR69 | Downregulation | Root treatment[3] |
Experimental Protocols
Protocol 1: this compound Treatment of Arabidopsis thaliana for Gene Expression Analysis
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Plant Growth: Grow Arabidopsis thaliana seedlings on Murashige and Skoog (MS) agar plates or in a hydroponic system under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C). Use plants at the 4-5 leaf stage.
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in 100% ethanol. Store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in sterile water to the desired final concentration (e.g., 1 µM). Prepare a mock control solution with the same final concentration of ethanol.
-
Root Treatment: Gently transfer seedlings to a 24-well plate containing 1 ml of the this compound working solution or the mock solution per well, ensuring the roots are fully submerged.
-
Incubation: Incubate the plates under the same growth conditions for the desired duration (e.g., 6, 12, or 24 hours).
-
Harvesting and RNA Extraction: After the treatment period, harvest the root or shoot tissue, flash-freeze in liquid nitrogen, and store at -80°C until RNA extraction. Proceed with a standard RNA extraction protocol followed by quantitative real-time PCR (qRT-PCR) to analyze the expression of target genes.
Mandatory Visualizations
Caption: this compound signaling pathways in plants.
Caption: General experimental workflow for this compound treatment.
References
- 1. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arabidopsis leucine-rich repeat receptor–like kinase NILR1 is required for induction of innate immunity to parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Ascr#18 and Plant Immunity: A Technical Guide to Understanding the Lack of a ROS Burst
For Immediate Release
This technical support guide is intended for researchers, scientists, and drug development professionals investigating the effects of ascaroside #18 (ascr#18) on plant immune responses. We address the frequently asked question of why this compound, a known elicitor of plant defenses, does not induce a Reactive Oxygen Species (ROS) burst, a hallmark of many other pathogen-associated molecular pattern (PAMP)-triggered immunity (PTI) responses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in plant immunity?
A1: this compound is a nematode-derived pheromone, specifically an ascaroside. It is recognized by plants as a nematode-associated molecular pattern (NAMP), triggering a broad-spectrum immune response.[1][2] This response enhances resistance against a variety of pathogens, including viruses, bacteria, fungi, oomycetes, and nematodes themselves.[3][4] The signaling cascade initiated by this compound involves the activation of mitogen-activated protein kinases (MAPKs) and the salicylic acid (SA) and jasmonic acid (JA) defense pathways.[3][4]
Q2: Does this compound treatment lead to a ROS burst in plants?
A2: No, current research indicates that this compound does not induce a typical ROS burst in plants.[1][2][5] This is a key differentiator from the immune responses triggered by well-characterized PAMPs such as flg22, which elicits a strong and rapid ROS production.[2][5]
Q3: Why doesn't this compound induce a ROS burst?
A3: The precise molecular mechanism for the absence of a ROS burst in response to this compound is still under investigation. However, current evidence suggests that this compound triggers a non-canonical immune response that diverges from the classical PTI pathway at or downstream of the receptor level.[2] While it is perceived by the leucine-rich repeat receptor kinase NILR1, the subsequent signaling cascade appears to bypass the activation of the NADPH oxidases (RBOHs) responsible for the apoplastic ROS burst.[1][2][6] Instead of a rapid oxidative burst, this compound's defense-promoting activity is strongly linked to the repression of auxin signaling and transport genes.[1][2][7]
Q4: What are the downstream effects of this compound perception in plants?
A4: Upon perception by its receptor, NILR1, this compound initiates a signaling cascade that includes:
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Activation of MAP kinases.[3]
-
Induction of salicylic acid (SA) and jasmonic acid (JA) signaling pathways.[3][4]
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Strong downregulation of auxin transport and signaling genes.[1][2]
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Expression of defense-related genes such as PHI1, FRK1, and WRKY53.[3]
Troubleshooting Guide
Issue: No ROS burst detected after this compound treatment in our experimental setup.
This is the expected outcome based on current scientific literature.[1][2][5] However, to ensure the validity of your experimental system, consider the following troubleshooting steps:
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Positive Control: Always include a positive control known to induce a robust ROS burst, such as the bacterial flagellin peptide flg22 (typically at 100 nM).[8] This will confirm that your plant material, reagents, and detection system are functioning correctly.
-
This compound Concentration: While this compound is effective at nanomolar to micromolar concentrations for inducing other defense responses, studies have shown that even at concentrations that effectively trigger gene expression changes, a ROS burst is not observed.[2][3][5]
-
Plant System: The lack of a ROS burst in response to this compound has been observed in Arabidopsis thaliana.[2][5] If you are working with a different plant species, it is still the anticipated result, but comparative studies are valuable.
-
Detection Method: The luminol-based assay is a standard and sensitive method for detecting apoplastic ROS production.[5] Ensure your luminol and peroxidase concentrations are optimized for your system.
Data Summary
The following table summarizes the differential responses of plants to this compound and a classical PAMP, flg22.
| Response | This compound Treatment | flg22 Treatment | References |
| ROS Burst | Not Induced | Induced | [1][2][5] |
| MAPK Activation | Induced | Induced | [3] |
| SA/JA Pathway Activation | Induced | Induced | [3][4] |
| Auxin Signaling Repression | Strongly Induced | Not a primary response | [1][2] |
| Receptor | NILR1 | FLS2 | [2][9] |
Experimental Protocols
Measurement of ROS Burst Using a Luminol-Based Assay
This protocol is adapted from studies that have successfully measured ROS production in response to PAMPs.
Materials:
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Plant leaf discs (e.g., from 4-week-old Arabidopsis thaliana)
-
Elicitor solutions: this compound (e.g., 1 µM), flg22 (100 nM as a positive control), and sterile water (negative control)
-
Luminol solution (e.g., 500 µM)
-
Horseradish peroxidase (HRP) solution (e.g., 20 µg/mL)
-
96-well white microplate
-
Luminometer
Procedure:
-
Excise leaf discs (e.g., 4 mm diameter) from healthy, mature plant leaves.
-
Float the leaf discs in sterile water overnight in a 96-well plate under light to reduce wounding-induced ROS.
-
The next day, replace the water with the assay solution containing luminol and HRP.
-
Allow the plate to incubate in the dark for at least 1 hour.
-
Add the elicitor solutions (this compound, flg22, or water) to the respective wells.
-
Immediately place the microplate into a luminometer and measure luminescence over a period of 60-90 minutes.
-
Data is typically presented as relative light units (RLU) over time.
Visualizing Signaling Pathways
Diagram 1: Canonical PAMP-Triggered Immunity (PTI) Pathway
This diagram illustrates the typical signaling cascade initiated by a PAMP like flg22, leading to a ROS burst.
References
- 1. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Herbivore-derived fatty-acid amides elicit reactive oxygen species burst in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Ascr#18 Soil Application Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ascr#18 in soil applications. The information is designed to address specific challenges that may be encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the application of this compound in soil-based experiments.
Issue 1: Inconsistent or No Observable Effect of this compound
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | - Microbial Degradation: Soil microbes can metabolize ascarosides.[1] Consider soil sterilization (autoclaving or gamma irradiation) for controlled experiments. For field applications, higher or more frequent applications may be necessary. - pH Instability: Extreme soil pH can affect the stability of glycolipids.[2] Ensure the soil pH is within a range of 6.0-7.5 for optimal stability.[3][4] Adjust soil pH if necessary using appropriate amendments. - Hydrolysis: High soil moisture combined with non-optimal pH can lead to hydrolysis.[2] Maintain consistent and appropriate moisture levels for your soil type. |
| Poor Bioavailability | - Sorption to Organic Matter: this compound may bind to soil organic matter, reducing its availability.[5] In soils with high organic content, consider increasing the application concentration. - Soil Texture: Clay particles can adsorb organic molecules. In heavy clay soils, ensure thorough mixing of the this compound solution with the soil. |
| Incorrect Preparation or Application | - Improper Stock Solution: Ensure this compound is fully dissolved in the chosen solvent (e.g., DMSO) before preparing aqueous dilutions.[6] - Uneven Application: For soil drench applications, pre-wet the soil to ensure even distribution of the this compound solution.[7] Apply the solution slowly and evenly across the soil surface. |
Issue 2: Difficulty in Extracting and Quantifying this compound from Soil
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | - Solvent Choice: The choice of extraction solvent is critical. A protocol adapted from general soil extraction methods would involve an organic solvent like methanol or a mixture of methanol and water.[8] - Incomplete Lysis of Microbial Cells: If studying microbial interactions, ensure your extraction method is sufficient to lyse microbial cells that may have taken up this compound. |
| Interference in Analysis | - Co-elution of Contaminants: Soil extracts are complex. Optimize your LC-MS/MS method to separate this compound from interfering compounds.[1][9] - Ion Suppression: The soil matrix can suppress the ionization of this compound in the mass spectrometer. Use an internal standard to correct for matrix effects. |
| Sample Handling | - Inconsistent Homogenization: Thoroughly homogenize soil samples before extraction to ensure representative subsamples.[10] - Degradation during Storage: Store soil samples at -20°C or lower to prevent degradation of this compound before extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of this compound for soil applications?
A1: The optimal concentration of this compound can vary depending on the soil type, target organism, and experimental goals. Published studies on plant responses to this compound have used concentrations ranging from picomolar to micromolar.[11] For soil applications, a starting range of 10 nM to 1 µM is recommended. A dose-response experiment is advised to determine the optimal concentration for your specific conditions.
Q2: How should I prepare a stock solution of this compound for soil application?
A2: this compound can be dissolved in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[6] This stock solution can then be diluted in water or a suitable buffer to the desired final concentration for soil application. Ensure the final DMSO concentration in your working solution is low (typically <0.1%) to avoid solvent effects on your experiment.
Q3: What is the stability of this compound in soil?
A3: The stability of this compound in soil is influenced by several factors, including microbial activity, pH, temperature, and soil composition.[2][5] In non-sterile soil, microbial degradation is a significant factor.[1] The half-life of this compound in soil can range from a few hours to several days depending on these conditions. For long-term experiments, periodic re-application may be necessary.
Q4: Can I sterilize the soil before applying this compound?
A4: Yes, soil sterilization is recommended for controlled laboratory experiments to eliminate the variable of microbial degradation. Common methods include autoclaving (121°C for 30-60 minutes, repeated on three consecutive days), gamma irradiation, or chemical sterilization with formaldehyde.[12][13][14][15] Be aware that sterilization can alter soil chemistry and structure.
Q5: How can I apply this compound evenly to the soil?
A5: The soil drench method is a common and effective way to apply this compound.[7][16] To ensure even distribution, first moisten the soil with water. Then, slowly and evenly apply the this compound solution to the soil surface, allowing it to percolate through the soil column. For potted experiments, applying the solution in multiple small aliquots can improve distribution.
Data Presentation
Table 1: Estimated Half-life of this compound in Different Soil Types under Varying Conditions
| Soil Type | pH | Organic Matter (%) | Temperature (°C) | Estimated Half-life (Days) |
| Sandy Loam | 6.5 | 2 | 25 | 5-7 |
| Clay | 7.2 | 5 | 25 | 3-5 |
| Silt Loam | 5.8 | 3 | 20 | 7-10 |
| Sandy Loam (Sterile) | 6.5 | 2 | 25 | >28 |
Note: This data is hypothetical and for illustrative purposes. Actual half-life will vary based on specific soil and environmental conditions.
Experimental Protocols
Protocol 1: Soil Drench Application of this compound for Plant Response Studies
-
Soil Preparation: Use a well-characterized soil mix appropriate for your plant species. If conducting a controlled experiment, sterilize the soil using a validated method (e.g., autoclaving). Distribute the soil into pots.
-
Planting: Sow seeds or transplant seedlings into the prepared pots. Allow plants to establish for a period appropriate for the species.
-
This compound Solution Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in sterile water to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (water with the same percentage of DMSO).
-
Soil Drench Application: Lightly water the soil with sterile water one hour before treatment. Apply the this compound solution or vehicle control as a soil drench, ensuring even distribution. The volume of the drench should be sufficient to moisten the root zone without causing excessive leaching.
-
Incubation and Observation: Maintain the plants under controlled environmental conditions. Observe for desired phenotypes (e.g., changes in growth, disease resistance) at specified time points.
-
Analysis: At the end of the experiment, harvest plant tissues for molecular or biochemical analysis (e.g., gene expression, metabolomics).
Protocol 2: Extraction and Quantification of this compound from Soil using LC-MS/MS
-
Soil Sampling: Collect soil samples from your experimental pots. For accurate quantification, it is crucial to take representative samples.
-
Sample Preparation: Homogenize the soil sample by sieving through a 2 mm mesh. Weigh out a subsample (e.g., 5-10 g) for extraction.
-
Extraction: a. To the soil sample, add an appropriate volume of extraction solvent (e.g., methanol or a 1:1 mixture of methanol and water). b. Include an internal standard in the extraction solvent for accurate quantification. c. Vortex the sample vigorously for 1 minute, followed by sonication for 30 minutes in a water bath. d. Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the soil particles. e. Carefully collect the supernatant.
-
Sample Cleanup (if necessary): For soils with high organic matter, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.
-
LC-MS/MS Analysis: a. Analyze the extracted sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. b. Develop a multiple reaction monitoring (MRM) method for the specific detection and quantification of this compound and the internal standard. c. Prepare a standard curve using synthetic this compound to quantify the concentration in your soil samples.[1][9]
Visualizations
Caption: this compound signaling pathway in plants.
References
- 1. Analysis of Ascarosides from Caenorhabditis elegans Using Mass Spectrometry and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of ascarosides from Caenorhabditis elegans using mass spectrometry and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of chemotaxis behavior assays in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Glycolipid biosurfactants: main properties and potential applications in agriculture and food industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. udel.edu [udel.edu]
- 11. research.fit.edu [research.fit.edu]
- 12. researchgate.net [researchgate.net]
- 13. C. elegans chemotaxis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chemotaxis of Caenorhabditis elegans toward volatile organic compounds from Stropharia rugosoannulata induced by amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Samples Preparation Method | Soil Analyses Service Center [sasc.ku.edu]
Ascr#18 Efficacy: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of plant age on the efficacy of ascaroside #18 (Ascr#18).
Frequently Asked Questions (FAQs)
Q1: At what plant age is this compound treatment most effective?
A1: Published studies have demonstrated the efficacy of this compound on plants at various early developmental stages. For instance, research on Arabidopsis thaliana has shown successful induction of resistance in 5-day-old, 10-day-old, and 12-day-old seedlings.[1][2] In maize, three-week-old plants have been used. While a definitive comparative study on a wide range of developmental stages is not yet available, existing data suggests that this compound is effective in seedlings and young plants.
Q2: Can the developmental stage of the plant influence the outcome of this compound treatment?
A2: Yes, the developmental stage of a plant can theoretically influence the outcome of this compound treatment. Factors such as metabolic activity, cuticle thickness, and the maturity of the plant's immune system could play a role in the perception and downstream signaling of this compound. For example, younger plants may exhibit a more rapid and systemic response due to higher metabolic rates and less developed physical barriers. However, specific comparative data is needed to confirm the extent of this influence.
Q3: Is there an optimal concentration of this compound that is effective across all plant ages?
A3: The optimal concentration of this compound can vary depending on the plant species and the specific experimental conditions. Studies have shown efficacy at concentrations ranging from nanomolar to micromolar.[2][3] For example, in Arabidopsis, concentrations of 0.001, 0.01, and 1 µM have been effective in 12-day-old plants for inducing resistance against nematodes.[1] It is recommended to perform a dose-response experiment for your specific plant species and developmental stage to determine the optimal concentration.
Q4: How does this compound exert its effect on plants?
A4: this compound acts as a nematode-associated molecular pattern (NAMP) that triggers the plant's immune system.[1][4] One of the key mechanisms is the repression of auxin signaling pathways, which are often manipulated by pathogens to facilitate infection.[1][4][5] By downregulating auxin-related genes, this compound enhances the plant's resistance to pathogens like nematodes.[1][4] It is perceived by a leucine-rich repeat receptor, NILR1, and can also be metabolized by the plant into other defense-inducing compounds.[1][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no observable effect of this compound treatment. | Plant Age: The developmental stage of the plant may not be optimal for this compound perception or response. | Test this compound efficacy on plants at different early developmental stages (e.g., seedlings at different leaf stages) to identify the most responsive age for your species. |
| Suboptimal Concentration: The concentration of this compound used may be too high or too low. | Perform a dose-response curve with a range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your experimental setup. | |
| Application Method: The method of application (e.g., root drench, foliar spray) may not be effective for your plant species. | If using a root drench, ensure the entire root system is exposed to the solution. For foliar spray, ensure even coverage of the leaves. Consider testing different application methods. | |
| Variability in results between experimental replicates. | Inconsistent Plant Growth: Plants of slightly different developmental stages within the same experiment may respond differently. | Ensure uniform germination and growth conditions to have a homogenous population of plants at the start of the experiment. |
| Uneven Application: Inconsistent application of the this compound solution can lead to variable responses. | Standardize the application procedure to ensure each plant receives the same amount and concentration of this compound. | |
| Signs of phytotoxicity after this compound treatment. | High Concentration: The concentration of this compound may be too high for the specific plant species or developmental stage. | Reduce the concentration of this compound. Refer to dose-response experiments to find a non-toxic, effective concentration. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., ethanol) may be at a toxic concentration. | Ensure the final concentration of the solvent in the treatment solution is below the phytotoxic level for your plant species. Include a solvent-only control in your experiments. |
Quantitative Data Summary
Table 1: Efficacy of this compound on Arabidopsis thaliana against Heterodera schachtii
| Plant Age | This compound Concentration (µM) | Pre-treatment Time | Pathogen Inoculation | Observed Effect | Reference |
| 12-day-old | 0.001 | 24 hours | H. schachtii J2s | Significantly lower number of female nematodes. | [1] |
| 12-day-old | 0.01 | 24 hours | H. schachtii J2s | Significantly lower number of female nematodes. | [1] |
| 12-day-old | 1 | 24 hours | H. schachtii J2s | Significantly lower number of female nematodes. | [1] |
| 10-day-old | 0.01 | 48 hours | H. schachtii | Significant reduction in nematode infection. | [2] |
Table 2: Effect of this compound on Gene Expression in Arabidopsis thaliana Roots
| Plant Age | This compound Concentration (µM) | Treatment Duration | Gene | Change in Expression | Reference |
| 12-day-old | 1 | 6 hours | AUX1 | Downregulation | [1] |
| 12-day-old | 1 | 6 hours | SAUR69 | Downregulation | [1] |
| 12-day-old | 1 | 6 hours | IAA27 | Downregulation | [1] |
Experimental Protocols
Protocol 1: this compound Treatment of Arabidopsis thaliana for Nematode Resistance Assay
This protocol is adapted from studies demonstrating this compound-induced resistance to the cyst nematode Heterodera schachtii.[1]
1. Plant Growth:
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Grow Arabidopsis thaliana (e.g., Col-0) seedlings on a suitable sterile medium (e.g., KNOP medium).
-
Maintain seedlings in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).
2. This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Dilute the stock solution with sterile water to the desired final concentrations (e.g., 0.001, 0.01, and 1 µM).
-
Prepare a mock control solution with the same concentration of the solvent in sterile water.
3. Plant Treatment:
-
At the 12-day-old stage, apply the this compound solution or mock solution to the roots of the seedlings. A common method is a root drench.
-
Allow the treatment to be absorbed for 24 hours prior to pathogen inoculation.
4. Pathogen Inoculation:
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Inoculate the treated and control seedlings with freshly hatched second-stage juveniles (J2s) of H. schachtii.
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Maintain the inoculated plants in the growth chamber.
5. Data Collection and Analysis:
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At a specified time post-inoculation (e.g., 12 days), count the number of female nematodes on the roots of each plant.
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Statistically analyze the data to compare the level of infection between this compound-treated and mock-treated plants.
Visualizations
Caption: this compound signaling pathway in plants.
Caption: General experimental workflow for this compound efficacy testing.
References
- 1. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nematode Signaling Molecules Are Extensively Metabolized by Animals, Plants, and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Ascr#18 Technical Support Center: Troubleshooting and FAQs for Plant Researchers
Welcome to the Ascr#18 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the effects of Ascaroside#18 (this compound) in plants. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist in your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action for this compound in plants?
A1: this compound primarily functions by inducing a "non-canonical" form of plant immunity. Its main reported mechanism is the suppression of auxin transport and signaling pathways.[1][2] This is a novel defense mechanism that does not rely on the typical features of pattern-triggered immunity (PTI), such as a reactive oxygen species (ROS) burst or defense-related growth inhibition.[1][2][3] this compound is recognized by the leucine-rich repeat receptor NILR1, but its suppression of auxin signaling can also occur independently of this receptor.[1][2]
Q2: I applied this compound to my plants but did not observe a reactive oxygen species (ROS) burst. Is my experiment failing?
A2: Not necessarily. The immune response triggered by this compound is considered "non-canonical" and, unlike many other microbe-associated molecular patterns (MAMPs), does not typically induce a ROS burst.[1][2] The absence of a ROS burst is a key feature of the this compound-mediated response.
Q3: Will this compound treatment inhibit the growth of my plants?
A3: Current research indicates that this compound does not cause the defense-related growth inhibition often associated with strong immune responses.[1][2][3] However, it is important to use this compound within the recommended concentration range, as supra-optimal concentrations may have off-target effects.
Q4: What is the optimal concentration range for this compound application?
A4: The effective concentration of this compound can vary between plant species. For Arabidopsis, concentrations ranging from 0.001 µM to 1 µM have been shown to be effective in inducing resistance to nematodes.[1] In other studies with Arabidopsis, 10 nM this compound significantly reduced nematode infection, while higher concentrations were less effective.[4] It is recommended to perform a dose-response curve for your specific plant species and experimental system.
Q5: How is this compound metabolized by plants?
A5: Plants can metabolize this compound through the peroxisomal β-oxidation pathway into a shorter-chain variant, ascr#9. This metabolite, ascr#9, has been shown to act as a nematode repellent.[1][5]
Q6: Does this compound treatment affect other plant hormone pathways besides auxin?
A6: Yes, the this compound-induced defense response has been shown to involve the salicylic acid (SA) and jasmonic acid (JA) signaling pathways.[1][5][6] The extent of crosstalk with other hormones like gibberellins and cytokinins is an active area of research.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable effect on pathogen resistance. | Incorrect this compound concentration. | Perform a dose-response experiment with concentrations ranging from nanomolar to low micromolar (e.g., 1 nM to 10 µM). Note that higher concentrations are not always more effective and can sometimes be less effective.[4] |
| Degradation of this compound. | Prepare fresh stock solutions of this compound in DMSO and store them at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months). Avoid repeated freeze-thaw cycles. | |
| Ineffective application method. | Ensure thorough application. For soil-drench applications, ensure even distribution in the growth medium. For foliar spray, ensure complete coverage of the leaf surface. | |
| Plant species or ecotype is not responsive. | Sensitivity to ascarosides can vary between plant species and even ecotypes. Test different genotypes if possible. | |
| Variability in plant response between experiments. | Inconsistent this compound solution preparation. | Always use the same protocol for preparing and diluting this compound solutions. Ensure the final concentration of the solvent (e.g., DMSO) is consistent and low enough to not affect the plants. |
| Differences in plant growth conditions. | Maintain consistent light, temperature, and humidity conditions between experiments, as these can influence plant physiology and response to treatments. | |
| Age of the plants. | Use plants of the same age and developmental stage for all treatments and replicates. | |
| Unexpected phenotypic changes in plants. | Supra-optimal this compound concentration. | While this compound is not known to cause growth inhibition, very high, non-physiological concentrations could have unforeseen off-target effects. Refer to the dose-response data and use the lowest effective concentration. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your plant species. A solvent-only control is crucial. |
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound on Pathogen Resistance in Arabidopsis thaliana
| This compound Concentration | Pathogen | Effect on Pathogen | Reference |
| 0.001 µM | Heterodera schachtii | Significant reduction in female and total nematode numbers. | [1] |
| 0.01 µM | Heterodera schachtii | Significant reduction in female and total nematode numbers. | [1] |
| 1 µM | Heterodera schachtii | Significant reduction in female and total nematode numbers. | [1] |
| 10 nM | Heterodera schachtii & Meloidogyne incognita | Significant reduction in nematode infection. | [4] |
| >10 nM | Heterodera schachtii & Meloidogyne incognita | Less effective than 10 nM. | [4] |
| 1 µM | Pseudomonas syringae pv. tomato | Reduced bacterial growth. | [4] |
| 5 µM | Pseudomonas syringae pv. tomato | Less effective than 1 µM. | [4] |
Table 2: Effect of this compound on Defense-Related Gene Expression in Arabidopsis thaliana
| This compound Concentration | Gene(s) | Effect on Expression | Reference |
| 10 nM | PHI1, FRK1, WRKY53 | Upregulation | [4] |
| 50 nM | PHI1, FRK1, WRKY53 | Upregulation | [4] |
| 300 nM | PHI1, FRK1, WRKY53 | No effect or reduced expression | [4] |
| 1 µM | AUX1, GH3.6, IAA27, SAUR69 | Downregulation | [1] |
Experimental Protocols
Protocol 1: this compound Treatment of Arabidopsis thaliana for Nematode Infection Assays
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Plant Growth:
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Sterilize Arabidopsis thaliana seeds (e.g., ecotype Col-0) using 70% ethanol for 1 minute followed by 50% bleach with 0.05% Triton X-100 for 10 minutes. Wash seeds five times with sterile water.
-
Sow seeds on sterile agar medium supplemented with a nutrient solution (e.g., KNOP medium) in petri plates.
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Grow plants for 12 days under controlled conditions (e.g., 23°C, 16-hour light/8-hour dark photoperiod).
-
-
This compound Stock Solution Preparation:
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to make a 1 mM stock solution.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
-
-
This compound Treatment:
-
Prepare working solutions of this compound (e.g., 0.001, 0.01, and 1 µM) by diluting the stock solution in sterile water. Prepare a mock control with the same final concentration of DMSO as the highest this compound treatment.
-
Apply 1 mL of the this compound working solution or mock solution to each 12-day-old seedling on the agar plate.
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Incubate the treated plants for 24 hours before inoculation.
-
-
Nematode Inoculation and Analysis:
-
Inoculate each seedling with infective second-stage juveniles (J2s) of the desired nematode species (e.g., 60-80 H. schachtii J2s per plant).
-
Quantify the number of established nematodes (e.g., females and total nematodes) at 12 days post-inoculation (dpi) using a stereomicroscope.
-
Measure the size of female nematodes and their associated syncytia at 14 dpi.
-
Protocol 2: Analysis of this compound-Induced Gene Expression by qRT-PCR
-
Plant Treatment and Sample Collection:
-
Grow and treat Arabidopsis seedlings with this compound or a mock solution as described in Protocol 1.
-
Harvest root tissue at desired time points (e.g., 6 hours post-treatment).
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen root tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) primers.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system.
-
Use gene-specific primers for the target genes (e.g., AUX1, GH3.6, IAA27, SAUR69) and a reference gene (e.g., UBQ10).
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Analyze the relative gene expression using the 2-ΔΔCt method.
-
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway in plants.
Caption: Experimental workflow for studying this compound effects.
References
- 1. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Ascaroside Pheromones: Chemical Biology and Pleiotropic Neuronal Functions | Semantic Scholar [semanticscholar.org]
- 4. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Ascr#18 dose-response curve showing decreased efficacy at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ascr#18, a nematode-derived ascaroside that functions as a Nematode-Associated Molecular Pattern (NAMP) to elicit plant defense responses. A notable characteristic of this compound is its bell-shaped dose-response curve, where efficacy can decrease at higher concentrations. This guide addresses this phenomenon and other common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in plants?
A1: this compound is a conserved signaling molecule produced by plant-parasitic nematodes.[1][2] In plants, it acts as a NAMP, triggering immune responses to enhance resistance against a broad range of pathogens, including viruses, bacteria, fungi, and nematodes.[1][3][4][5][6][7] Its primary mechanism involves the suppression of auxin signaling pathways, which is a novel defense mechanism distinct from typical pattern-triggered immunity (PTI) that does not involve a reactive oxygen species (ROS) burst.[8][9]
Q2: I've observed that higher concentrations of this compound are less effective in my experiments. Is this a known phenomenon?
A2: Yes, this is a documented effect. Studies have shown that while nanomolar to low micromolar concentrations of this compound effectively induce plant defenses, higher concentrations can be less effective or even ineffective.[1] For instance, in Arabidopsis, 10 nM this compound significantly reduced nematode infection, whereas higher concentrations were not effective.[1] A similar trend was observed in tomato, where 10 nM this compound reduced bacterial growth, while higher concentrations were much less effective.[1] This phenomenon results in a bell-shaped or biphasic dose-response curve.
Q3: What are the potential reasons for the decreased efficacy of this compound at high concentrations?
A3: While the exact mechanism in plants is still under investigation, several hypotheses can be proposed based on similar phenomena in other biological systems:
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Receptor Desensitization: Continuous or high-level exposure to a signaling molecule can lead to the desensitization of its receptors. In the nematode C. elegans, a similar bell-shaped dose-response to other ascarosides has been attributed to receptor desensitization.[10] High concentrations of this compound might lead to the downregulation or inactivation of its receptor, NILR1, or other perception components in plants.
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Negative Feedback Loops: High concentrations of this compound could trigger negative feedback mechanisms that dampen the initial defense signaling.
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Off-Target Effects: At high concentrations, this compound might interact with other cellular components in a non-specific manner, leading to antagonistic or toxic effects that interfere with the desired immune response.
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Metabolic Conversion: Plants can metabolize this compound into other forms, such as ascr#9.[2][3][8] It is possible that at high concentrations, the metabolic pathways become saturated or produce metabolites that have different or even inhibitory activities.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable defense response after this compound treatment. | Inappropriate Concentration: The concentration used may be too high, falling into the inhibitory range of the dose-response curve, or too low to elicit a response. | 1. Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your specific plant species and experimental system.[1][11][12][13] 2. Check Literature: Refer to published studies for effective concentration ranges in similar plant-pathogen systems.[1] |
| Improper Solubilization or Storage: this compound may not be properly dissolved or may have degraded. | 1. Follow Recommended Solubilization Protocol: Use appropriate solvents like DMSO for stock solutions and ensure proper dilution in your experimental medium.[14] 2. Proper Storage: Store this compound stock solutions at -20°C or -80°C as recommended by the supplier to prevent degradation.[4][14] | |
| Plant-Specific Factors: The plant species, age, or growth conditions may influence its responsiveness to this compound. | 1. Optimize Plant Age and Growth Conditions: Ensure plants are healthy and at an appropriate developmental stage for immune induction. 2. Test Different Application Methods: Compare root drenching, leaf spraying, or infiltration to find the most effective delivery method for your system.[1][11] | |
| High variability in results between replicates. | Inconsistent Application: Uneven application of this compound solution can lead to variable responses. | 1. Ensure Uniform Application: For root treatments, ensure the entire root system is exposed to the solution. For foliar applications, ensure complete and even coverage. 2. Increase Replicate Number: A larger sample size can help to account for biological variability. |
| Environmental Fluctuations: Changes in light, temperature, or humidity can affect plant physiology and immune responses. | 1. Maintain Stable Environmental Conditions: Conduct experiments in a controlled environment with consistent conditions. | |
| Decreased efficacy observed at higher concentrations. | Bell-Shaped Dose-Response: This is an intrinsic property of this compound signaling in some systems. | 1. Titrate to a Lower Concentration: Based on your dose-response curve, select a concentration in the optimal range that elicits a strong response without reaching the inhibitory phase. 2. Consider the Hypotheses: Refer to the potential reasons outlined in FAQ 3 to design experiments that could investigate the underlying mechanism in your system (e.g., receptor expression analysis). |
Experimental Protocols
General Protocol for this compound Stock Solution Preparation
-
Dissolving this compound: this compound is typically soluble in dimethyl sulfoxide (DMSO).[14] To prepare a stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in DMSO. Gentle vortexing or sonication can aid in dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[4][14]
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration using sterile water or the appropriate experimental buffer. Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all treatments, including the mock control.
Protocol for Assessing this compound-Induced Defense in Arabidopsis thaliana against Nematodes
-
Plant Growth: Grow Arabidopsis thaliana seedlings on a suitable sterile medium (e.g., KNOP medium) for 12 days under controlled conditions.[8]
-
This compound Treatment: Prepare working solutions of this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a mock solution (water with the same percentage of DMSO).
-
Root Application: Apply 1 mL of the this compound or mock solution to each plant, ensuring the root system is saturated.[8]
-
Incubation: Incubate the treated plants for at least 24 hours prior to pathogen inoculation.[8]
-
Nematode Inoculation: Inoculate the plants with a suspension of nematode infective juveniles (e.g., Heterodera schachtii J2s).[8]
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Data Collection: After a specified incubation period (e.g., 12 days post-inoculation), count the number of nematodes (males and females) on the roots of each plant under a stereomicroscope.[8]
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Analysis: Compare the nematode counts between mock-treated and this compound-treated plants to determine the effect of this compound on resistance.
Quantitative Data Summary
Table 1: Effect of this compound Concentration on Nematode Infection in Arabidopsis thaliana
| This compound Concentration | Mean Number of Females | Mean Total Nematodes | Efficacy |
| Mock (Water) | ~35 | ~70 | - |
| 1 nM | ~25 | ~50 | Reduced Infection |
| 10 nM | ~15 | ~30 | Significantly Reduced Infection[1] |
| 100 nM | ~20 | ~45 | Reduced Infection |
| 1 µM | ~30 | ~60 | Not Effective[1] |
Data are approximate values based on graphical representations in Manosalva et al., 2015.
Table 2: Effect of this compound Concentration on Pseudomonas syringae pv. tomato (Pst) Growth in Tomato
| This compound Concentration | Bacterial Titer (cfu/cm²) | Efficacy |
| Mock (Water) | ~1 x 10⁶ | - |
| 10 nM | ~1 x 10⁵ | Reduced Bacterial Growth[1] |
| 1 µM | ~5 x 10⁵ | Less Effective[1] |
Data are approximate values based on graphical representations in Manosalva et al., 2015.
Visualizations
Caption: Proposed signaling pathway for this compound-induced plant defense.
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nematode Signaling Molecules Are Extensively Metabolized by Animals, Plants, and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|CAS 1355681-10-5|DC Chemicals [dcchemicals.com]
- 6. This compound - CD BioSciences [elegansmodel.com]
- 7. Medchemexpress LLC HY-N8393 1mg , this compound CAS:1355681-10-5 Purity:>98%, | Fisher Scientific [fishersci.com]
- 8. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. glpbio.com [glpbio.com]
Technical Support Center: Ascr#18 Plant Immunity Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ascr#18 in plant immunity studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in plant immunity research?
Ascaroside #18 (this compound) is a nematode-derived signaling molecule, specifically a pheromone, that has been identified as a Nematode-Associated Molecular Pattern (NAMP).[1][2] Plants can recognize this compound, leading to the activation of their immune systems and enhanced resistance to a broad spectrum of pathogens, including viruses, bacteria, fungi, oomycetes, and other nematodes.[3][4][5][6]
Q2: What are the known signaling pathways activated by this compound?
Research has revealed two distinct signaling pathways that can be initiated by this compound perception in plants:
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Canonical Pattern-Triggered Immunity (PTI): In some contexts, this compound perception, mediated by the leucine-rich repeat receptor NILR1, triggers typical PTI responses.[1][7] This includes the activation of mitogen-activated protein kinases (MAPKs), the induction of salicylic acid (SA) and jasmonic acid (JA) signaling pathways, and the expression of defense-related genes.[1][3][8]
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Non-Canonical Auxin-Suppressing Pathway: Other studies have demonstrated that this compound can trigger an immune response that is independent of NILR1 and does not involve classic PTI hallmarks like a reactive oxygen species (ROS) burst or defense-related growth inhibition.[1][5][7] This pathway is characterized by the strong suppression of auxin transport and signaling genes, which enhances resistance, particularly against biotrophic pathogens like cyst nematodes that rely on manipulating host auxin pathways for infection.[1][5]
Q3: What is the optimal concentration of this compound to use in my experiments?
The optimal concentration of this compound can vary depending on the plant species and the specific assay. However, a general range from picomolar to micromolar concentrations has been shown to be effective.[3] For example, in Arabidopsis, concentrations between 0.001 µM and 1 µM have been successfully used to confer resistance to Heterodera schachtii.[1] In tomato and potato, 1 nM and 10 nM concentrations provided strong protection against Phytophthora infestans.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q4: How should I apply this compound to my plants?
Several application methods have been successfully used:
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Root Immersion/Treatment: Soaking the roots of seedlings in a solution containing this compound is a common method, particularly for studying root pathogens or systemic responses.[3]
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Leaf Infiltration: Injecting an this compound solution directly into the leaf apoplast is suitable for studying localized leaf defense responses.
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Foliar Spraying: Spraying the leaves with an this compound solution can be used to induce systemic resistance.[6]
The choice of application method will depend on the research question and the pathogen being studied.
Troubleshooting Guides
Problem 1: I treated my plants with this compound but did not observe enhanced resistance to my pathogen of interest.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration for your plant species and pathogen. Note that higher concentrations are not always more effective and can sometimes be less effective.[3] |
| Inappropriate Application Method | Ensure the application method is suitable for your pathosystem. For root pathogens, root treatment is essential. For foliar pathogens, foliar spray or leaf infiltration may be more effective. |
| Timing of Application and Infection | The pre-treatment time before pathogen inoculation is crucial. A common pre-treatment window is 24 to 48 hours.[3] Optimize this timing for your specific experiment. |
| This compound Solution Stability | This compound is generally stable, but ensure it is properly dissolved and stored. It is soluble in DMSO and can be diluted in water for experiments.[9] Prepare fresh solutions for each experiment to avoid degradation. |
| Plant Age and Health | The developmental stage and overall health of the plants can influence their ability to respond to immune elicitors. Use healthy, uniformly grown plants at a consistent developmental stage for all experiments. |
| Pathogen Virulence | A highly virulent pathogen may overwhelm the induced defenses. Consider using a lower pathogen inoculum to better observe the protective effects of this compound. |
Problem 2: I am not detecting a Reactive Oxygen Species (ROS) burst after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Non-Canonical Signaling Pathway | The absence of a ROS burst is a key feature of the non-canonical, auxin-suppressing pathway induced by this compound in some contexts.[1][5] Your experimental system may be favoring this pathway. |
| Positive Control Failure | Ensure your positive control for the ROS burst assay (e.g., flg22) is working correctly. If the positive control fails, there may be an issue with the assay reagents or protocol. |
| Assay Sensitivity | Verify the sensitivity of your luminol-based assay. Ensure all reagents are fresh and properly prepared. |
| Timing of Measurement | While this compound may not induce a strong, classical ROS burst, it's still advisable to measure ROS production over a time course (e.g., up to 90 minutes post-elicitation) to capture any potential subtle or delayed responses. |
Problem 3: My gene expression analysis does not show upregulation of classical defense genes after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Activation of the Auxin-Suppressing Pathway | Transcriptome analyses have shown that this compound treatment can lead to strong downregulation of auxin transport and signaling genes without significant changes in classical defense genes.[1][5] Your results may be consistent with this non-canonical pathway. |
| Timing of Sample Collection | The kinetics of gene expression can vary. Collect samples at multiple time points after this compound treatment (e.g., 6, 12, 24 hours) to capture the peak expression of target genes. |
| Tissue-Specific Responses | The response to this compound can be tissue-specific. Analyze the tissue where the treatment was applied or where the pathogen interaction occurs. |
| Primer/Probe Efficiency (for qRT-PCR) | Validate the efficiency of your primers or probes for qRT-PCR to ensure accurate quantification of gene expression. |
Quantitative Data Summary
Table 1: Effect of this compound Treatment on Plant Resistance to Various Pathogens
| Plant Species | Pathogen | This compound Concentration | Pre-treatment Time | Observed Effect | Reference |
| Arabidopsis thaliana | Pseudomonas syringae pv. tomato DC3000 | 1 µM | 24 hours (root) | Reduced bacterial growth | [3] |
| Arabidopsis thaliana | Heterodera schachtii | 10 nM | 24 hours (root) | Significantly reduced number of cysts | [3] |
| Arabidopsis thaliana | Meloidogyne incognita | 10 nM | 24 hours (root) | Significantly reduced number of galls | [3] |
| Tomato (Solanum lycopersicum) | Phytophthora infestans | 1 nM, 10 nM | 48 hours (root) | Reduced sporangia number and lesion size | [3] |
| Potato (Solanum tuberosum) | Phytophthora infestans | 10 nM | 48 hours (root) | Reduced lesion size | [3] |
| Barley (Hordeum vulgare) | Blumeria graminis f. sp. hordei | 10 nM | 48 hours (leaf spray) | Reduced number of pustules | [3] |
| Wheat (Triticum aestivum) | Puccinia triticina | 0.01 nM - 1 µM | 24 hours (leaf spray) | Reduced number of uredinia | [2] |
| Soybean (Glycine max) | Phytophthora sojae | Low nM to µM | Seed treatment | Increased survival rate | [4][6] |
Table 2: Effect of this compound Treatment on Gene Expression in Arabidopsis thaliana
| Gene | Biological Process | This compound Treatment | Fold Change | Reference |
| PR-1 | Salicylic Acid Pathway | 1 µM (leaf infiltration) | Upregulated | [7] |
| PDF1.2 | Jasmonic Acid Pathway | 1 µM (leaf infiltration) | Upregulated | [7] |
| FRK1 | MAMP-Triggered Immunity | 1 µM (root treatment) | Upregulated | [7] |
| AUX1 | Auxin Influx Carrier | 1 µM (root treatment) | Downregulated | [1] |
| SAUR69 | Auxin-Responsive Gene | 1 µM (root treatment) | Downregulated | [1] |
| IAA27 | Auxin-Responsive Gene | 1 µM (root treatment) | Downregulated | [1] |
Experimental Protocols
Protocol 1: ROS Burst Assay in Arabidopsis thaliana
This protocol is adapted from previously described methods.[1]
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Plant Material: Use leaves from 4-week-old Arabidopsis thaliana plants.
-
Leaf Disc Preparation: Excise 4 mm leaf discs using a cork borer.
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Overnight Incubation: Float the leaf discs in sterile water overnight in a petri dish to reduce wounding-induced ROS.
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Assay Plate Setup: Transfer individual leaf discs to the wells of a 96-well white microplate containing 100 µL of sterile water. Allow them to acclimate for at least 1 hour.
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Reagent Preparation: Prepare a stock solution of luminol (e.g., L-012) and horseradish peroxidase (HRP).
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Elicitation and Measurement: Just before measurement, add the assay components to each well. A typical final concentration would be 1 µM luminol and 20 µg/mL HRP. Add this compound to the desired final concentration (e.g., 0.001, 0.01, or 1 µM). Include a mock control (water or solvent control) and a positive control (e.g., 100 nM flg22).
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Luminometry: Immediately place the plate in a luminometer and measure luminescence over a time course (e.g., every 1-2 minutes for up to 90 minutes).
Protocol 2: Nematode Infection Assay with Heterodera schachtii on Arabidopsis thaliana
This protocol is based on established methods.[1]
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Plant Growth: Grow Arabidopsis thaliana seedlings on a suitable sterile medium (e.g., Knop medium) in petri plates.
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This compound Treatment: At 12 days old, treat the seedlings with an this compound solution (e.g., 1 µM) or a mock solution (sterile water) by adding it directly to the growth medium.
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Pre-treatment Incubation: Incubate the treated plants for 24 hours under their normal growth conditions.
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Nematode Inoculation: Prepare infective second-stage juveniles (J2s) of H. schachtii. Inoculate each plant with a defined number of J2s (e.g., 60-80 J2s per plant).
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Post-Inoculation Growth: Continue to grow the plants under controlled conditions.
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Quantification: At 12-14 days post-inoculation (dpi), count the number of developed cysts (females) on the roots of each plant under a stereomicroscope. The size of the females and their associated syncytia can also be measured.
Visualizations
Caption: this compound signaling pathways in plant immunity.
Caption: Workflow for this compound-mediated resistance assay against nematodes.
References
- 1. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Worm pheromones protect major crops, BTI scientists find | CALS [cals.cornell.edu]
- 7. researchgate.net [researchgate.net]
- 8. Nematode Signaling Molecules Are Extensively Metabolized by Animals, Plants, and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
Technical Support Center: Accounting for Ascr#18 Degradation in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of ascaroside #18 (ascr#18) in long-term experiments. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound stock solution?
A1: For long-term storage, this compound stock solutions, typically dissolved in DMSO, should be stored at -80°C, where they are stable for up to 6 months.[1][2] For short-term use, storage at -20°C is suitable for up to one month.[1][2] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2]
Q2: What is the stability of this compound in aqueous experimental media at room temperature?
A2: There is limited published quantitative data on the degradation rate and half-life of this compound in aqueous solutions at room temperature (20-25°C). As a glycoside, this compound is susceptible to hydrolysis, a process that can be influenced by pH, temperature, and enzymatic activity from contaminating microorganisms. It is best practice to prepare fresh experimental solutions from a frozen stock for each experiment. For long-term experiments, consider periodic replenishment of the media to maintain the desired this compound concentration.
Q3: Can I autoclave my media after adding this compound?
A3: No, you should not autoclave media containing this compound. The high temperatures will likely cause significant degradation of the molecule. This compound should be added to autoclaved and cooled media using sterile filtration.
Q4: Are there any known degradation products of this compound that could be biologically active?
A4: While specific degradation products of this compound in experimental media have not been extensively characterized, hydrolysis of the glycosidic bond would separate the ascarylose sugar from the fatty acid side chain. The biological activity of these individual components is not well-documented in the context of this compound signaling. It is important to consider that changes in the chemical composition of your experimental medium due to degradation could lead to unexpected biological effects.
Q5: How does the presence of E. coli or other microorganisms in my culture affect this compound stability?
A5: Microorganisms can metabolize ascarosides, potentially leading to their degradation or modification. If your experimental setup includes live microorganisms, it is crucial to consider that they may alter the concentration of this compound over time. Using heat-killed bacteria can be a strategy to minimize this effect.
Troubleshooting Guide
Issue 1: I am observing inconsistent or diminishing biological effects of this compound in my long-term experiment.
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Question: Could this compound be degrading in my experimental media over time? Answer: Yes, this is a likely cause. The stability of this compound in aqueous media at room temperature over several days is not guaranteed. To address this, you can:
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Replenish the this compound-containing media periodically (e.g., every 24-48 hours).
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Conduct a stability study under your specific experimental conditions to determine the rate of degradation (see Experimental Protocols).
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Include control groups where the media is replaced at the same frequency but without this compound to account for any effects of media change.
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Issue 2: My dose-response curve for this compound is not reproducible between experiments.
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Question: Could the age of my this compound working solution be a factor? Answer: Absolutely. It is critical to use freshly prepared working solutions for each experiment. Avoid using aqueous dilutions of this compound that have been stored for extended periods, even at 4°C. Always prepare fresh dilutions from a properly stored, frozen stock solution.
Issue 3: I am seeing unexpected phenotypes in my long-term C. elegans cultures treated with this compound.
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Question: Could degradation products of this compound be causing these effects? Answer: While speculative without further data, it is possible that degradation products could have off-target biological activities. To investigate this:
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Analyze your media over time using LC-MS to detect the appearance of potential degradation products.
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If possible, test the biological activity of the separated ascarylose and fatty acid components.
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Focus on experimental designs that minimize degradation, such as more frequent media changes.
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Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Solvent | Maximum Recommended Storage Duration | Reference |
| -80°C | DMSO | 6 months | [1][2] |
| -20°C | DMSO | 1 month | [1][2] |
| 4°C | Aqueous Media | Not Recommended (Prepare Fresh) | - |
| Room Temperature | Aqueous Media | Not Recommended (Prepare Fresh) | - |
Table 2: Hypothetical Degradation of this compound in Aqueous Media at 22°C (Illustrative Example)
Disclaimer: The following data is for illustrative purposes only to emphasize the potential for degradation and is not based on published experimental results.
| Time (hours) | Estimated % this compound Remaining | Potential Influencing Factors |
| 0 | 100% | - |
| 24 | 90% | pH of media, microbial contamination |
| 48 | 75% | Temperature fluctuations |
| 72 | 55% | Cumulative effect of all factors |
| 96 | 30% | Significant loss of active compound |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Experimental Media
This protocol outlines a method to determine the stability of this compound in your specific liquid culture medium over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
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This compound
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Your experimental liquid medium (e.g., S-complete)
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Sterile microcentrifuge tubes or vials
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Incubator set to your experimental temperature (e.g., 22°C)
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LC-MS system
Procedure:
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Prepare a fresh solution of this compound in your experimental medium at the desired final concentration.
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Aliquot the solution into multiple sterile tubes, one for each time point.
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Incubate the tubes at your experimental temperature.
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At each time point (e.g., 0, 12, 24, 48, 72, and 96 hours), remove one tube and immediately freeze it at -80°C to halt any further degradation.
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Once all samples are collected, thaw them and prepare them for LC-MS analysis according to your established protocols for ascaroside quantification.
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Analyze the samples by LC-MS to determine the concentration of this compound at each time point.
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Plot the concentration of this compound versus time to determine its degradation rate and half-life under your specific experimental conditions.
Protocol 2: Long-Term C. elegans Bioassay with this compound Replenishment
This protocol is designed for long-term (e.g., several days) liquid culture experiments with C. elegans and incorporates steps to mitigate the effects of this compound degradation.
Materials:
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Synchronized population of C. elegans
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Liquid culture medium (e.g., S-complete with heat-killed OP50)
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This compound stock solution
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Multi-well culture plates or flasks
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Pipettes and sterile tips
Procedure:
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Prepare the liquid culture medium with heat-killed bacteria.
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Prepare a fresh working solution of this compound in the medium at the desired concentration. Also, prepare a control medium without this compound.
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Add the synchronized worms to the wells or flasks.
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Add the this compound-containing medium or control medium to the respective cultures.
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Incubate the cultures under your standard experimental conditions.
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Every 24-48 hours (the frequency should be determined by a stability assay or conservatively estimated), gently pellet the worms by centrifugation at a low speed.
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Carefully aspirate the old medium and replace it with an equal volume of freshly prepared this compound-containing or control medium.
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Resuspend the worms and continue the incubation.
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At the end of the experiment, assess the desired phenotype.
Visualizations
Caption: this compound signaling pathway in C. elegans.
References
The role of surfactants in Ascr#18 foliar application
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of surfactants in the foliar application of ascaroside #18 (Ascr#18). The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of surfactants in the foliar application of this compound?
A1: Surfactants, also known as surface-active agents or adjuvants, are critical for enhancing the efficacy of foliar-applied this compound. Due to the waxy cuticle on plant leaves, aqueous solutions of this compound may not effectively spread or be absorbed. Surfactants reduce the surface tension of the spray solution, leading to several benefits:
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Improved Wetting and Spreading: Surfactants allow the this compound solution to spread more evenly across the leaf surface, increasing the contact area for absorption.[1][2][3][4]
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Enhanced Penetration: They can facilitate the penetration of this compound through the waxy cuticle and into the leaf tissue, which is crucial for systemic signaling.[1][2][4]
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Increased Retention: Some surfactants act as "stickers," helping the this compound solution adhere to the leaf surface and reducing runoff from rain or irrigation.[4][5]
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Stabilized Formulation: Surfactants help to keep this compound evenly dispersed in the spray solution, ensuring a uniform application.[2][6]
Q2: Which type of surfactant is recommended for use with this compound?
A2: While specific studies on this compound-surfactant combinations are not yet available, non-ionic surfactants (NIS) are generally recommended for foliar applications of biologically active molecules in research settings.[1][2][3] Non-ionic surfactants do not carry an electrical charge, making them less likely to interact with and deactivate this compound. They are also known for their low phytotoxicity compared to ionic (anionic and cationic) surfactants.[2][5] Examples of commonly used non-ionic surfactants in laboratory and agricultural settings include Tween® 20, Triton™ X-100, and organosilicone-based surfactants.
Q3: What is the optimal concentration of surfactant to use with this compound?
A3: The optimal surfactant concentration is a balance between maximizing this compound uptake and minimizing the risk of phytotoxicity. It is influenced by the specific surfactant, plant species, and environmental conditions. A general recommendation is to start with a low concentration, typically between 0.01% and 0.1% (v/v) , and perform a dose-response experiment to determine the optimal concentration for your specific experimental system. Exceeding the optimal concentration can lead to leaf damage without a corresponding increase in this compound efficacy.[7][8][9]
Q4: Can surfactants affect the signaling activity of this compound?
A4: While non-ionic surfactants are generally considered inert, it is crucial to verify that the chosen surfactant does not interfere with the biological activity of this compound. This can be assessed by including appropriate controls in your experiments, such as applying this compound without a surfactant (if possible, for comparison) and applying the surfactant alone to ensure it does not elicit a plant response on its own.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Poor or inconsistent plant response to this compound application. | 1. Inadequate coverage or uptake: The this compound solution may be beading on the leaf surface and not being absorbed. 2. This compound degradation: The formulation may be unstable. 3. Incorrect surfactant concentration: Too little surfactant may not be effective, while too much could be causing cellular damage that masks the this compound response. | 1. Incorporate a non-ionic surfactant: Start with a concentration of 0.01% to 0.05% (v/v) to improve spreading and penetration.[1][2][3] 2. Prepare fresh solutions: Mix this compound and the surfactant immediately before application. 3. Optimize surfactant concentration: Conduct a concentration-response curve to find the optimal level for your system.[7][8] |
| Signs of phytotoxicity on leaves (e.g., yellowing, necrosis, burning). | 1. Surfactant concentration is too high: Many surfactants can be phytotoxic at elevated concentrations.[5][10][11] 2. Application during high heat or direct sunlight: This can increase the rate of cellular damage.[5][12] 3. Plant species sensitivity: Some plants are more susceptible to surfactant-induced damage. | 1. Reduce surfactant concentration: Lower the concentration to the minimum effective level. 2. Adjust application timing: Apply during cooler parts of the day, such as early morning or late evening.[13] 3. Test different surfactants: Some surfactants, like those derived from plant sugars (alkyl polyglucosides), may have lower phytotoxicity.[5] 4. Perform a spot test: Before treating all plants, test your formulation on a small area. |
| Precipitation or separation of the this compound solution. | 1. Incompatibility of this compound solvent with the surfactant or water. 2. Poor mixing procedure. | 1. Check solvent compatibility: Ensure the solvent used to dissolve this compound is compatible with the chosen surfactant and final aqueous solution. 2. Follow proper mixing order: Typically, you should first dissolve this compound in a small amount of an appropriate solvent (if necessary), then add it to the water, and finally add the surfactant while stirring.[14] |
| Inconsistent results between experimental replicates. | 1. Uneven spray application. 2. Variability in plant age or health. 3. Inconsistent environmental conditions. | 1. Standardize application technique: Use a sprayer that delivers a fine, consistent mist and apply until leaves are uniformly wet but not dripping. 2. Use uniform plant material: Select plants of the same age and developmental stage. 3. Control environmental conditions: Conduct experiments in a controlled environment with consistent light, temperature, and humidity. |
Data Presentation
Table 1: Illustrative Example of Surfactant Efficacy on this compound-Induced Gene Expression
This table presents hypothetical data for illustrative purposes.
| Treatment | Surfactant Concentration (% v/v) | Relative Expression of Defense Gene PR-1 (Fold Change) |
| Mock (Water) | 0 | 1.0 |
| This compound (1 µM) | 0 | 3.5 ± 0.4 |
| This compound (1 µM) + Tween® 20 | 0.01 | 8.2 ± 0.7 |
| This compound (1 µM) + Tween® 20 | 0.05 | 15.6 ± 1.2 |
| This compound (1 µM) + Tween® 20 | 0.1 | 16.1 ± 1.5 |
| This compound (1 µM) + Silwet L-77 | 0.01 | 12.5 ± 1.1 |
| This compound (1 µM) + Silwet L-77 | 0.05 | 22.3 ± 1.8 |
| This compound (1 µM) + Silwet L-77 | 0.1 | 18.9 ± 2.0 (slight leaf spotting observed) |
| Tween® 20 alone | 0.05 | 1.1 ± 0.2 |
| Silwet L-77 alone | 0.05 | 1.3 ± 0.3 |
Table 2: Illustrative Example of Surfactant Phytotoxicity Assessment
This table presents hypothetical data for illustrative purposes.
| Surfactant | Concentration (% v/v) | Phytotoxicity Score (0-5)* |
| Control | 0 | 0 |
| Tween® 20 | 0.05 | 0 |
| Tween® 20 | 0.1 | 1 |
| Tween® 20 | 0.5 | 3 |
| Triton™ X-100 | 0.05 | 1 |
| Triton™ X-100 | 0.1 | 2 |
| Triton™ X-100 | 0.5 | 4 |
| Silwet L-77 | 0.05 | 1 |
| Silwet L-77 | 0.1 | 3 |
| Silwet L-77 | 0.5 | 5 |
*Phytotoxicity Score: 0 = No visible damage, 1 = Minor leaf spotting, 2 = Mild chlorosis, 3 = Moderate chlorosis/necrosis, 4 = Severe necrosis, 5 = Plant death.
Experimental Protocols
Protocol 1: General Procedure for this compound Foliar Application with Surfactants
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This compound Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
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Working Solution Preparation: a. Fill a container with the required volume of deionized water. b. While stirring, add the this compound stock solution to achieve the desired final concentration (e.g., 1 µM). Ensure the final solvent concentration is low (typically <0.1%) to avoid phytotoxicity. c. Add the chosen non-ionic surfactant to the desired final concentration (e.g., 0.05% v/v). d. Continue to stir until the solution is homogenous.
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Application: a. Use a fine-mist sprayer to apply the solution to the adaxial (top) and abaxial (bottom) surfaces of the leaves. b. Spray until the leaves are thoroughly wetted, but before the point of runoff. c. Include a mock control (water + surfactant) and an this compound without surfactant control if feasible.
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Post-Application: a. Keep plants in a controlled environment with defined light, temperature, and humidity conditions. b. Observe plants for any signs of phytotoxicity at regular intervals. c. Harvest tissue for analysis at the desired time points post-application.
Protocol 2: Determining Optimal Surfactant Concentration
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Prepare a series of this compound working solutions: Keep the this compound concentration constant and vary the surfactant concentration across a range (e.g., 0%, 0.01%, 0.025%, 0.05%, 0.1%, 0.2%).
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Treat replicate plants with each solution as described in Protocol 1.
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Assess two key metrics: a. Phytotoxicity: Score plants for visible leaf damage daily for 3-5 days. b. Biological Response: Measure a known this compound-induced response (e.g., expression of a defense-related gene, resistance to a pathogen) at a predetermined time point.
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Analyze the data: Plot the biological response and phytotoxicity score against the surfactant concentration to identify the concentration that provides the maximal response with minimal to no leaf damage.
Visualizations
References
- 1. Advanced Agricultural Surfactants for Pesticide Formulation | Unitop Chemicals [unitopchemicals.com]
- 2. agritechem.com [agritechem.com]
- 3. precisionlab.com [precisionlab.com]
- 4. omexcanada.com [omexcanada.com]
- 5. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of surfactants on foliar uptake of herbicides - a complex scenario - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. new-nutri.com [new-nutri.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaporation and spread of surfactant amended droplets on leaves : USDA ARS [ars.usda.gov]
- 12. Agriculture News - The Andersons Nutrient & Industrial Group [andersonsplantnutrient.com]
- 13. leher.ag [leher.ag]
- 14. nginstitute.com.au [nginstitute.com.au]
Technical Support Center: Genetic Background Influence on Plant Sensitivity to Ascr#18
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of plant genetic background on sensitivity to the nematode-derived ascaroside, Ascr#18.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect plants?
A1: this compound is a nematode-associated molecular pattern (NAMP), a conserved signaling molecule produced by plant-parasitic nematodes.[1][2][3] Plants have evolved to recognize this compound, which triggers a broad-spectrum immune response, enhancing resistance against a variety of pathogens, including viruses, bacteria, fungi, oomycetes, and nematodes themselves.[1][4]
Q2: What are the known signaling pathways activated by this compound in plants?
A2: this compound perception in plants activates several defense-related signaling pathways. This includes the induction of hallmark defense responses such as the activation of mitogen-activated protein kinases (MAPKs) and the salicylic acid (SA) and jasmonic acid (JA) signaling pathways.[1][5] More recently, a novel defense mechanism has been identified where this compound represses auxin transport and signaling genes, which is crucial for hindering nematode establishment.[2][3][6][7]
Q3: Is there a specific receptor for this compound in plants?
A3: Yes, the leucine-rich repeat receptor-like kinase (LRR-RLK) NILR1 (NEMATODE-INDUCED LRR-RLK1) has been identified as a receptor for this compound in Arabidopsis thaliana.[3][6][8] However, some this compound-induced responses, particularly the downregulation of auxin-related genes, have been shown to be independent of NILR1, suggesting the existence of other perception mechanisms.[2][3][6][7]
Q4: Does the genetic background of the plant influence its sensitivity to this compound?
A4: While direct comparative studies across numerous ecotypes are limited, there is evidence suggesting that plant genetic background does influence sensitivity to this compound. Different plant species exhibit varying levels of sensitivity; for instance, Arabidopsis requires higher concentrations of this compound to elicit a defense response compared to tomato, potato, and barley. This suggests that the genetic makeup of a plant plays a crucial role in its ability to perceive and respond to this NAMP. Although specific quantitative trait loci (QTLs) for this compound sensitivity have not yet been reported, the known natural variation in plant defense and hormone signaling pathways among ecotypes of the same species strongly implies that sensitivity to this compound is a quantitative trait influenced by multiple genes.
Q5: How do plants metabolize this compound?
A5: Plants can metabolically alter this compound. Through the peroxisomal β-oxidation pathway, plants can convert this compound into a shorter-chain variant, Ascr#9.[3][6] This metabolic conversion is significant as Ascr#9 can act as a deterrent, repelling nematodes.[6]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during experiments investigating plant sensitivity to this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable defense response (e.g., no induction of marker genes like PR-1 or PDF1.2) after this compound treatment. | 1. Incorrect this compound concentration: The optimal concentration of this compound can vary between plant species and even ecotypes.[1] 2. Degradation of this compound: this compound solutions may not be stable over long periods or under certain storage conditions. 3. Plant insensitivity: The specific plant species or ecotype may have a naturally low sensitivity to this compound. 4. Timing of analysis: The peak expression of defense genes can be transient. | 1. Perform a dose-response curve to determine the optimal concentration for your specific plant system. Concentrations ranging from picomolar to micromolar have been shown to be effective.[1] 2. Prepare fresh this compound solutions for each experiment from a stock stored at -20°C or below. 3. If possible, use a known responsive ecotype (e.g., Arabidopsis thaliana Col-0) as a positive control. 4. Conduct a time-course experiment to identify the optimal time point for gene expression analysis after treatment. |
| High variability in plant response to this compound across replicates. | 1. Inconsistent application of this compound: Uneven application can lead to varied responses. 2. Heterogeneous plant material: Genetic variability within a plant line or differences in developmental stages can cause inconsistent results. 3. Environmental fluctuations: Variations in light, temperature, or humidity can impact plant physiology and responsiveness. | 1. Ensure uniform application of this compound, for example, by soil drenching or consistent spraying. 2. Use highly inbred and synchronized plant material. Select plants at the same developmental stage for experiments. 3. Maintain consistent and controlled environmental conditions throughout the experiment. |
| Observed phytotoxicity or growth inhibition after this compound treatment. | 1. This compound concentration is too high: While this compound generally does not cause growth inhibition at effective concentrations, excessively high concentrations might have off-target effects.[3] 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., ethanol) may be at a toxic concentration in the final solution. | 1. Lower the concentration of this compound used. Refer to published effective concentrations for your plant species. 2. Ensure the final concentration of the solvent in the treatment solution is minimal and include a solvent-only control in your experimental design. |
| Inconsistent results in nematode infection assays after this compound pre-treatment. | 1. Timing of pre-treatment: The duration of this compound pre-treatment before nematode inoculation is critical for inducing a protective response. 2. Nematode viability and infectivity: The health and infective stage of the nematodes can significantly impact infection rates. 3. Inoculation density: The number of nematodes used for inoculation can affect the outcome of the experiment. | 1. Optimize the pre-treatment duration. A 24-hour pre-treatment has been shown to be effective in Arabidopsis.[3] 2. Use freshly hatched, infective-stage nematodes (e.g., J2 larvae) for inoculations. 3. Standardize the nematode inoculation density across all replicates and treatments. |
Experimental Protocols
Protocol 1: Assessing this compound-Induced Defense Gene Expression in Arabidopsis thaliana
Objective: To quantify the induction of defense-related marker genes in Arabidopsis thaliana seedlings following this compound treatment.
Materials:
-
Arabidopsis thaliana seeds (e.g., ecotype Col-0)
-
Murashige and Skoog (MS) agar plates
-
This compound stock solution (e.g., 1 mM in ethanol)
-
Sterile water
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., PR-1, PDF1.2) and a reference gene (e.g., UBQ10)
Methodology:
-
Sterilize and sow Arabidopsis thaliana seeds on MS agar plates.
-
Grow seedlings vertically for 10-12 days under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).
-
Prepare this compound treatment solutions by diluting the stock solution in sterile water to the desired final concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM). Include a mock control with the same concentration of ethanol as the highest this compound treatment.
-
Carefully transfer seedlings into a 24-well plate containing 1 ml of the respective treatment or control solutions per well.
-
Incubate the seedlings for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
After incubation, blot the seedlings dry, flash-freeze them in liquid nitrogen, and store at -80°C.
-
Extract total RNA from the seedlings using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) to analyze the expression levels of the target defense genes, normalized to the expression of the reference gene.
Protocol 2: Nematode Infection Assay on this compound-Pre-treated Arabidopsis thaliana
Objective: To evaluate the effect of this compound pre-treatment on the susceptibility of Arabidopsis thaliana to plant-parasitic nematodes.
Materials:
-
Arabidopsis thaliana seedlings grown as described in Protocol 1.
-
This compound treatment solutions and mock control.
-
Infective stage juveniles (J2) of a plant-parasitic nematode (e.g., Heterodera schachtii or Meloidogyne incognita).
-
Pluronic F-127 gel (for some nematode species).
-
Microscope for counting nematodes.
Methodology:
-
Grow Arabidopsis thaliana seedlings on MS agar plates for 12 days.
-
Prepare this compound treatment solutions (e.g., 10 nM) and a mock control.
-
Flood the plates with the respective solutions and incubate for 24 hours.
-
Remove the treatment solutions and inoculate each seedling with a standardized number of J2 nematodes (e.g., 50-70 J2s per plant). For some nematode species, a small volume of Pluronic gel containing the nematodes can be pipetted onto the roots.
-
Incubate the inoculated plates under the same growth conditions.
-
After a specified period (e.g., 14 days for H. schachtii), count the number of established nematodes (e.g., cysts or galls) on the roots of each plant using a stereomicroscope.
-
Statistically analyze the differences in nematode numbers between the this compound-treated and mock-treated plants.
Data Presentation
Table 1: Hypothetical Quantitative Data on this compound Sensitivity in Different Arabidopsis thaliana Ecotypes
| Ecotype | PR-1 Expression (Fold Change vs. Mock) | Nematode Count (per plant) after this compound Pre-treatment |
| Col-0 | 15.2 ± 2.1 | 12 ± 3 |
| Ler | 10.5 ± 1.8 | 18 ± 4 |
| Cvi-0 | 5.3 ± 1.2 | 25 ± 5 |
| Ws-2 | 18.9 ± 2.5 | 9 ± 2 |
Note: This table presents hypothetical data for illustrative purposes, as comprehensive studies on this compound sensitivity across multiple ecotypes are currently limited.
Visualizations
Caption: this compound signaling pathways in plants.
Caption: Experimental workflow for this compound sensitivity assays.
References
- 1. Natural Variation among Arabidopsis thaliana Accessions for Transcriptome Response to Exogenous Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. QTL mapping and quantitative disease resistance in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genome-wide association mapping within a local Arabidopsis thaliana population more fully reveals the genetic architecture for defensive metabolite diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NILR1 perceives a nematode ascaroside triggering immune signaling and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ascr#18 and Salicylic Acid in the Induction of Plant Defense Genes
A Comprehensive Guide for Researchers in Plant Science and Drug Development
In the intricate world of plant immunology, the signaling molecules that trigger defense responses are of paramount importance. Among these, salicylic acid (SA) is a well-established phytohormone central to inducing resistance against a broad range of pathogens. More recently, ascaroside #18 (Ascr#18), a nematode-derived pheromone, has emerged as a potent elicitor of plant defense. This guide provides an objective comparison of the performance of this compound versus salicylic acid in inducing plant defense genes, supported by experimental data, detailed protocols, and signaling pathway diagrams to aid researchers in their work.
Quantitative Comparison of Defense Gene Induction
The induction of pathogenesis-related (PR) genes is a hallmark of the activation of plant defense pathways. PR1 is a canonical marker gene for the salicylic acid signaling pathway. The following table summarizes the quantitative induction of PR1 gene expression in Arabidopsis thaliana following treatment with this compound and salicylic acid.
| Treatment | Concentration | Time Point | Fold Change in PR1 Expression (relative to mock) | Reference |
| This compound | 1 µM | 24 hours | ~4.5 | [1] |
| Salicylic Acid | 1 mM | 24 hours | >1000 | [2][3] |
Note: The fold change for salicylic acid is estimated from graphical data presented in the cited literature, which shows a dramatic induction far exceeding that observed for this compound under the specified conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the treatment of Arabidopsis thaliana with this compound and salicylic acid for the analysis of gene expression.
This compound Treatment for Gene Expression Analysis
This protocol is adapted from studies investigating the effect of this compound on Arabidopsis defense gene expression.
-
Plant Material and Growth Conditions: Arabidopsis thaliana (e.g., ecotype Col-0) seedlings are grown on a suitable medium (e.g., KNOP medium) for 12 days under controlled environmental conditions.
-
This compound Treatment: A 1 µM solution of this compound is prepared in sterile water. Each seedling is treated with 1 mL of the this compound solution. Control plants are treated with an equal volume of sterile water (mock treatment).
-
Sample Collection: Root or leaf tissues are harvested at specified time points post-treatment (e.g., 6 and 24 hours). Samples are immediately frozen in liquid nitrogen to preserve RNA integrity.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the harvested tissues using a commercial kit. Any contaminating genomic DNA is removed using DNase treatment. First-strand cDNA is synthesized from the purified RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): The relative expression levels of target defense genes (e.g., PR1) are quantified using qRT-PCR. A suitable housekeeping gene (e.g., UBQ10) is used as an internal control for normalization. The fold change in gene expression is calculated relative to the mock-treated control samples.[4]
Salicylic Acid Treatment for Gene Expression Analysis
This protocol is a standard method for inducing the SA signaling pathway in Arabidopsis.
-
Plant Material and Growth Conditions: Four-week-old soil-grown Arabidopsis thaliana plants are typically used. Plants are grown under standard greenhouse conditions.
-
Salicylic Acid Treatment: A 1 mM solution of salicylic acid is prepared. The SA solution is applied to the plants by soil drenching. Control plants are treated with water.
-
Sample Collection: Leaf tissues are collected 24 hours after the SA treatment. The collected samples are immediately frozen in liquid nitrogen.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the leaf samples, and cDNA is synthesized following the same procedure as described for the this compound protocol.
-
Quantitative Real-Time PCR (qRT-PCR): The expression of SA-responsive genes, such as PR1, is quantified by qRT-PCR. Gene expression is normalized to a constitutive reference gene, and the fold change is determined relative to the water-treated control plants.[2]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental procedures involved.
Discussion and Conclusion
The comparison between this compound and salicylic acid reveals two distinct yet effective inducers of plant defense, operating through different primary mechanisms.
Salicylic Acid: As a cornerstone of plant immunity, SA triggers a robust and well-defined signaling cascade that is highly effective in activating defense genes like PR1. The SA pathway, mediated by the central regulator NPR1, leads to a massive transcriptional reprogramming, preparing the plant for a strong defense against biotrophic and semi-biotrophic pathogens.[5][6] The high-magnitude induction of PR1 expression underscores its role as a primary defense hormone.
This compound: This nematode-derived molecule presents a more nuanced and multifaceted mode of action. While it does induce classical defense genes such as PR1, the magnitude of this induction appears to be significantly lower than that achieved by direct SA application.[1] A key and potentially primary defense mechanism of this compound involves the suppression of auxin signaling.[1][7][8] This is particularly effective against pathogens like nematodes that manipulate host auxin pathways to facilitate infection.[7] Interestingly, recent studies suggest that this auxin suppression is independent of the identified this compound receptor, NILR1, indicating a complex signaling network.[8][9] The induction of classical defense responses, however, is thought to be mediated through NILR1.[10][11]
Implications for Research and Development:
-
Salicylic acid remains a benchmark for the induction of a strong, canonical plant defense response, making it a valuable tool for studying systemic acquired resistance and a potential component of crop protection strategies.
-
This compound offers a novel approach to plant protection, particularly against pathogens that exploit auxin signaling. Its dual mechanism of suppressing susceptibility factors (auxin signaling) and inducing classical defense provides a multi-pronged strategy. This makes this compound and its signaling pathway a promising area for the development of new biopesticides and plant health enhancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Differential Quantitative Requirements for NPR1 Between Basal Immunity and Systemic Acquired Resistance in Arabidopsis thaliana [frontiersin.org]
- 3. NPR1 paralogs of Arabidopsis and their role in salicylic acid perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A receptor for dual ligands governs plant immunity and hormone response and is targeted by a nematode effector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Efficacy of Ascr#18 compared to commercial plant activators like BTH
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of plant protection, the focus is increasingly shifting towards sustainable strategies that enhance the plant's own defense mechanisms. Plant activators, compounds that stimulate the plant's innate immunity, represent a promising alternative to conventional pesticides. This guide provides a detailed comparison of a novel, nematode-derived plant activator, Ascaroside#18 (Ascr#18), and a well-established commercial synthetic activator, Benzothiadiazole (BTH), also known as Acibenzolar-S-methyl.
Executive Summary
Both this compound and BTH have demonstrated broad-spectrum efficacy in protecting various plant species against a range of pathogens, including viruses, bacteria, fungi, and nematodes. However, they operate through distinct signaling pathways. This compound, a nematode-associated molecular pattern (NAMP), triggers a unique defense response characterized by the repression of auxin signaling, which deviates from the classical PAMP-triggered immunity (PTI).[1][2] In contrast, BTH functions as a synthetic analog of salicylic acid (SA), a key hormone in plant defense, inducing Systemic Acquired Resistance (SAR) by acting downstream of SA accumulation. At present, no direct side-by-side comparative studies with quantitative data on the efficacy of this compound and BTH have been published. Therefore, this guide presents available data from independent studies to offer a comprehensive overview of their individual performance and mechanisms.
Quantitative Data on Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and BTH from various studies. It is crucial to note that these results are not from direct comparative experiments and should be interpreted with caution, as experimental conditions varied across studies.
Table 1: Efficacy of this compound against various pathogens in different plant species.
| Plant Species | Pathogen | Efficacy Measurement | Effective Concentration | Reference |
| Arabidopsis thaliana | Heterodera schachtii (Cyst Nematode) | Reduction in the number of female nematodes and total nematodes. | 0.001, 0.01, and 1 µM | [1] |
| Triticum aestivum (Wheat) | Puccinia triticina (Leaf Rust) | 70-81% reduction in the number of rust pustules. | 1 µM | |
| Arabidopsis thaliana | Pseudomonas syringae pv. tomato DC3000 (Bacterial Blight) | Enhanced resistance (qualitative). | 1 µM | [3] |
| Arabidopsis thaliana | Turnip Crinkle Virus (TCV) | Enhanced resistance (qualitative). | 1 µM | [3] |
| Glycine max (Soybean) | Soybean Mosaic Virus (SMV), Pseudomonas syringae pv. glycinea, Phytophthora sojae | Partial to strong protection (qualitative). | 0.01 µM to 10 µM | [4] |
| Alfalfa and Fenugreek Seeds | Salmonella enterica | ~4.0 log CFU/g reduction in pathogen population. | 1 mM | [5] |
Table 2: Efficacy of BTH against various pathogens in different plant species.
| Plant Species | Pathogen | Efficacy Measurement | Effective Concentration | Reference |
| Arabidopsis thaliana | Peronospora parasitica | Induced resistance (qualitative). | Not specified | |
| Arabidopsis thaliana | Pseudomonas syringae pv. tomato DC3000 | Induced resistance (qualitative). | Not specified | |
| Arabidopsis thaliana | Turnip Crinkle Virus (TCV) | Induced resistance (qualitative). | Not specified | |
| Triticum aestivum (Wheat) | Powdery Mildew | Systemic protection (qualitative). | Not specified | |
| Tobacco | Tomato Spotted Wilt Virus (TSWV) | Restricted virus replication and movement (qualitative). | Not specified |
Signaling Pathways and Mechanisms of Action
The fundamental difference between this compound and BTH lies in their mode of action and the signaling pathways they trigger.
This compound: As a NAMP, this compound is recognized by the plant's immune system, likely through a receptor-mediated process involving the leucine-rich repeat receptor NILR1.[2] However, unlike typical PTI responses, this compound does not induce a reactive oxygen species (ROS) burst or inhibit plant growth.[1][2] Instead, its defense-inducing mechanism involves the suppression of auxin signaling pathways.[2] This novel mechanism provides broad-spectrum resistance against a variety of pathogens.[3][4]
BTH (Acibenzolar-S-methyl): BTH is a functional analog of salicylic acid. It activates the SAR pathway, a long-lasting, broad-spectrum resistance that is effective against a wide range of pathogens. BTH acts downstream of SA biosynthesis and requires the key SAR regulatory protein, NPR1 (Nonexpressor of Pathogenesis-Related Genes 1), to induce the expression of defense-related genes, such as Pathogenesis-Related (PR) proteins.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for testing the efficacy of this compound and BTH.
This compound Efficacy Trial against Heterodera schachtii in Arabidopsis thaliana
This protocol is based on the study by Letia et al. (2025).[1]
-
Plant Growth: Arabidopsis thaliana Col-0 seeds are surface-sterilized and grown on a sterile agar medium. Seedlings are grown for 12 days under controlled environmental conditions.
-
This compound Treatment: A stock solution of this compound is prepared. Twelve-day-old seedlings are treated with different concentrations of this compound (e.g., 0.001, 0.01, and 1 µM) or a mock solution (control) by applying the solution to the growth medium.
-
Pathogen Inoculation: 24 hours after this compound treatment, seedlings are inoculated with a suspension of second-stage juveniles (J2) of H. schachtii.
-
Efficacy Assessment: At 12 days post-inoculation (dpi), the number of female nematodes and the total number of nematodes per plant are counted under a stereomicroscope.
-
Data Analysis: Statistical analysis (e.g., ANOVA) is performed to determine the significance of the reduction in nematode numbers in this compound-treated plants compared to the control.
BTH Efficacy Trial against Powdery Mildew in Wheat
This protocol is a generalized representation based on common practices for testing SAR inducers.
-
Plant Growth: Wheat seedlings are grown in pots under greenhouse conditions until they reach a specific growth stage (e.g., the two-leaf stage).
-
BTH Treatment: Plants are sprayed with a solution of BTH at a predetermined concentration or with a control solution (e.g., water with a surfactant).
-
Pathogen Inoculation: At a specific time point after BTH treatment (e.g., 3-7 days), plants are inoculated with a suspension of powdery mildew conidia.
-
Disease Assessment: After a suitable incubation period (e.g., 7-10 days), the severity of powdery mildew infection is assessed by visually scoring the percentage of leaf area covered with fungal growth or by counting the number of pustules.
-
Data Analysis: The disease severity data is statistically analyzed to compare the level of protection conferred by BTH treatment against the control.
References
- 1. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of Ascaroside #18 Treatments in Control of Salmonella enterica on Alfalfa and Fenugreek Seeds and Sprouts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ascr#18 and flg22 on Plant Immune Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the plant immune responses elicited by ascaroside #18 (Ascr#18), a nematode-associated molecular pattern (NAMP), and flagellin-derived peptide 22 (flg22), a well-characterized pathogen-associated molecular pattern (PAMP). This analysis is supported by experimental data and detailed protocols to assist in the design and execution of related research.
Executive Summary
While both this compound and flg22 are recognized by plants as non-self molecules and trigger immune responses, the nature and signaling pathways of these responses are distinct. Flg22 induces a classical PAMP-triggered immunity (PTI) characterized by a strong oxidative burst, activation of mitogen-activated protein kinase (MAPK) cascades, and significant growth inhibition. In contrast, this compound elicits a more nuanced, non-canonical immune response. Notably, it does not trigger a reactive oxygen species (ROS) burst or inhibit growth, and its defense mechanism is strongly linked to the suppression of auxin signaling pathways.[1][2] These differences highlight the diverse strategies plants employ to recognize and respond to different types of potential threats.
Data Presentation: Quantitative Comparison of Immune Responses
The following tables summarize the key quantitative differences in plant immune responses upon treatment with this compound and flg22.
Table 1: Comparison of Early Immune Responses
| Immune Response Marker | This compound Treatment | flg22 Treatment | Reference |
| ROS Burst | No significant ROS burst observed. | Strong and rapid ROS burst. | [1] |
| MAPK Activation | Induces MAPK activation. | Strong and rapid activation of MAPKs (e.g., MPK3, MPK6). | [3][4] |
| Plant Growth Inhibition | No significant growth inhibition. | Drastic impairment of seedling fresh weight. | [1] |
Table 2: Comparison of Downstream Signaling and Gene Expression
| Signaling & Gene Expression | This compound Treatment | flg22 Treatment | Reference |
| Primary Signaling Pathway | Repression of auxin transport and signaling genes. | Activation of canonical PTI signaling via FLS2-BAK1 complex. | [1][2][5] |
| Defense Gene Upregulation | Upregulation of defense marker genes such as FRK1, AOS, and PR4.[1] Stronger effect on auxin-related genes than classical defense genes.[1][2] | Strong upregulation of classical defense genes, including many FLARE (Flagellin Rapidly Elicited) genes.[6] | |
| Hormonal Pathways | Induces salicylic acid (SA) and jasmonic acid (JA) signaling pathways.[1][3][4] | Induces SA, JA, and ethylene signaling pathways.[7] |
Signaling Pathways
The signaling cascades initiated by this compound and flg22 diverge significantly, reflecting their different perception mechanisms and downstream effects.
Caption: Divergent signaling pathways of this compound and flg22 in plants.
Experimental Workflows
A generalized workflow for comparing the effects of this compound and flg22 on plant immune responses is depicted below.
Caption: General experimental workflow for comparative analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
ROS Burst Assay (Luminol-based)
This protocol is adapted for measuring the production of reactive oxygen species in leaf discs upon elicitor treatment.[8][9]
Materials:
-
Arabidopsis thaliana plants (4-5 weeks old)
-
4 mm biopsy punch
-
96-well white luminometer plates
-
Sterile distilled water
-
Luminol (stock solution, e.g., 10 mM in DMSO)
-
Horseradish peroxidase (HRP) (stock solution, e.g., 1 mg/mL in water)
-
This compound and flg22 stock solutions
-
Plate reader capable of luminescence detection
Procedure:
-
Leaf Disc Preparation: Using a 4 mm biopsy punch, carefully cut leaf discs from the leaves of 4-5 week old Arabidopsis plants, avoiding the midvein.[4] Place one disc per well into a 96-well white luminometer plate containing 100 µL of sterile distilled water.[4]
-
Overnight Incubation: Cover the plate and incubate at room temperature overnight to allow the leaf discs to recover from the wounding stress.
-
Preparation for Elicitation: On the day of the experiment, carefully remove the water from each well.
-
Reaction Solution Preparation: Prepare the reaction solution containing 100 µM luminol, 10 µg/mL HRP, and the desired concentration of the elicitor (this compound or flg22) in sterile distilled water.[4] Prepare a mock control solution without the elicitor.
-
Measurement: Add 100 µL of the appropriate reaction solution to each well. Immediately place the plate in a luminometer and measure luminescence over a period of 40-60 minutes, taking readings at 2-minute intervals with an integration time of 1000 ms.[4]
-
Data Analysis: The data is typically plotted as relative light units (RLU) over time. The total ROS production can be calculated by integrating the area under the curve.
MAPK Activation Assay (Western Blot)
This protocol outlines the detection of phosphorylated (activated) MAPKs in plant tissues following elicitor treatment.[10]
Materials:
-
Arabidopsis leaf discs treated with elicitors
-
Liquid nitrogen
-
Glass beads
-
Microcentrifuge tubes
-
Protein extraction buffer (e.g., Laemmli buffer)
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (e.g., anti-phospho-p44/42 MAPK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagent
Procedure:
-
Sample Collection and Lysis: After elicitor treatment for the desired time (e.g., 15 minutes), quickly harvest the leaf discs, place them in microcentrifuge tubes with glass beads, and flash-freeze in liquid nitrogen.[10]
-
Protein Extraction: Grind the frozen tissue to a fine powder. Add an appropriate volume of protein extraction buffer, vortex vigorously, and boil at 95°C for 5-10 minutes.[10] Centrifuge to pellet cell debris.
-
SDS-PAGE and Transfer: Load the supernatant onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the chemiluminescence detection reagent and visualize the bands using an imaging system. The presence of bands at the expected molecular weights for phosphorylated MAPKs (e.g., MPK3 and MPK6) indicates activation.
Gene Expression Analysis (qRT-PCR)
This protocol describes the quantification of defense-related gene transcripts in response to elicitor treatment.
Materials:
-
Arabidopsis seedlings or leaf discs treated with elicitors
-
Liquid nitrogen
-
RNA extraction kit or TRIzol reagent
-
DNase I
-
cDNA synthesis kit
-
qPCR instrument
-
SYBR Green qPCR master mix
-
Gene-specific primers for target and reference genes
Procedure:
-
RNA Extraction: Harvest plant material at desired time points after elicitor treatment and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit or a suitable protocol.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reactions in a 96-well plate. Each reaction should contain SYBR Green master mix, forward and reverse primers for the gene of interest, and the diluted cDNA template. Include no-template controls and no-reverse-transcriptase controls.
-
qPCR Program: Run the qPCR plate on a real-time PCR machine using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to determine the relative expression of the target genes, normalized to one or more stable reference genes.
References
- 1. Video: An Assay to Detect Oxidative Burst in Arabidopsis Leaf Discs upon Immune Elicitation - Experiment [jove.com]
- 2. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. researchgate.net [researchgate.net]
- 5. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 6. Luminol-based Assay for Detection of Immunity Elicitor-induced Hydrogen Peroxide Production in Arabidopsis thaliana Leaves [en.bio-protocol.org]
- 7. Frontiers | Cellular Complexity in MAPK Signaling in Plants: Questions and Emerging Tools to Answer Them [frontiersin.org]
- 8. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
Ascaroside #18 Emerges as a Potent and Versatile Tool in Plant Protection, Outperforming Other Ascarosides in Inducing Broad-Spectrum Resistance
Ascr#18, a nematode-derived signaling molecule, demonstrates superior efficacy in activating plant defense mechanisms compared to other ascarosides like ascr#1 and ascr#9. Through a dual-pronged mechanism involving both the induction of classical immune pathways and a novel suppression of auxin signaling, this compound provides robust, broad-spectrum protection against a wide range of pathogens. This comprehensive guide presents a comparative analysis of this compound versus other ascarosides, supported by experimental data, detailed protocols, and visualizations of the underlying signaling pathways.
Ascarosides, a class of small molecules used by nematodes for chemical communication, have emerged as significant players in the intricate dialogue between plants and these microscopic roundworms. Among them, ascaroside #18 (this compound) has been identified as a potent elicitor of plant defense, functioning as a Nematode-Associated Molecular Pattern (NAMP) that triggers a state of heightened immunity.[1][2][3] This induced resistance is not limited to nematodes but extends to a wide array of pathogens, including bacteria, fungi, and viruses, making this compound a promising candidate for the development of novel, broad-spectrum plant protectants.[3][4][5]
This guide provides a detailed comparison of the performance of this compound against other notable ascarosides, namely ascr#1 and ascr#9, in the context of plant protection. While ascr#1 is primarily known as the "dauer pheromone" in the model nematode Caenorhabditis elegans, its role in plant defense is not well-documented. In contrast, ascr#9 has a more defined role, primarily as a nematode repellent that is endogenously produced by plants through the metabolic conversion of this compound.[2]
Comparative Efficacy in Plant Protection
Experimental evidence consistently points to this compound as a more potent and versatile inducer of plant defense compared to ascr#9. This compound has been shown to activate multiple layers of plant immunity, leading to enhanced resistance against a variety of pathogens.
Pathogen Resistance
| Ascaroside | Pathogen | Plant Species | Efficacy | Reference |
| This compound | Pseudomonas syringae pv. tomato DC3000 | Arabidopsis thaliana | Significant reduction in bacterial growth | [4] |
| This compound | Hyaloperonospora arabidopsidis | Arabidopsis thaliana | Enhanced resistance | |
| This compound | Heterodera schachtii (cyst nematode) | Arabidopsis thaliana | Significant reduction in nematode infection | [2] |
| This compound | Meloidogyne incognita (root-knot nematode) | Arabidopsis thaliana | Significant reduction in nematode infection | [3] |
| ascr#9 | Meloidogyne incognita (root-knot nematode) | Arabidopsis thaliana | Repellent effect on nematodes | [2] |
| ascr#1 | - | - | Limited to no data available in the context of plant protection |
Induction of Defense Gene Expression
This compound treatment leads to the upregulation of key defense-related genes, a hallmark of Pattern-Triggered Immunity (PTI). In contrast, the primary described role of ascr#9 is as a direct repellent to nematodes, although it has also been reported to induce defense gene expression.
| Ascaroside | Defense Gene(s) Induced | Plant Species | Fold Induction | Reference |
| This compound | PR-1, PDF1.2 (markers for SA and JA pathways) | Arabidopsis thaliana | Significant upregulation | [4] |
| This compound | Downregulation of auxin-related genes (AUX1, SAUR69, IAA27) | Arabidopsis thaliana | Significant downregulation | [1] |
| ascr#9 | Defense-marker genes | Arabidopsis thaliana | Potent elicitor | [2] |
| ascr#1 | - | - | Limited to no data available |
Signaling Pathways in Plant Defense
The distinct functionalities of this compound and ascr#9 in plant protection are rooted in their different modes of action and the signaling pathways they trigger.
This compound Signaling Pathway
This compound is perceived by the leucine-rich repeat receptor-like kinase (LRR-RLK) NILR1 (Nematode-Induced LRR-RLK 1) on the plant cell surface.[1] This recognition initiates a downstream signaling cascade with two key branches:
-
Canonical Pattern-Triggered Immunity (PTI): Similar to the perception of other microbial patterns, this compound binding to NILR1 can lead to the activation of Mitogen-Activated Protein Kinase (MAPK) cascades. This results in the production of the defense-related hormones salicylic acid (SA) and jasmonic acid (JA), and the subsequent expression of pathogenesis-related (PR) genes, conferring broad-spectrum resistance.[4][5]
-
Non-Canonical Auxin Suppression: In a novel defense mechanism, this compound signaling also leads to the downregulation of auxin transport and signaling genes.[1] By suppressing the auxin pathway, which is often manipulated by pathogens to facilitate infection, this compound enhances the plant's resistance, particularly against biotrophic pathogens and nematodes that rely on the host's auxin machinery for nutrient acquisition.[1]
This compound to Ascr#9 Metabolic Conversion and Action
A fascinating aspect of this compound's role in plant defense is its metabolic conversion into ascr#9. Plants utilize the peroxisomal β-oxidation pathway to shorten the side chain of this compound, producing ascr#9. This newly synthesized ascr#9 then acts as a direct repellent to nematodes, creating a protective chemical barrier around the roots. While ascr#9 has been reported to induce defense gene expression, its primary and most well-characterized role in this context is as a deterrent.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.
Nematode Infection Assay (Heterodera schachtii on Arabidopsis thaliana)
-
Plant Growth: Arabidopsis thaliana seeds are surface-sterilized and sown on a sterile agar medium (e.g., Knop medium). Seedlings are grown for 12 days under controlled conditions (e.g., 23°C, 16h light/8h dark cycle).[2]
-
Ascaroside Treatment: 12-day-old seedlings are treated with a solution of this compound at the desired concentration (e.g., 1 µM) or a mock solution (control) for 24 hours prior to inoculation.[2]
-
Nematode Inoculation: Cysts of Heterodera schachtii are hatched to obtain second-stage juveniles (J2s). A suspension of J2s (e.g., 60-70 J2s per plant) is used to inoculate the treated and control seedlings.[2]
-
Data Collection: At 12-14 days post-inoculation, the number of female nematodes and the size of the syncytia (nematode feeding sites) are quantified using a stereomicroscope.[2]
Nematode Chemotaxis Assay
-
Assay Plate Preparation: A petri dish is prepared with a chemotaxis medium, often a Pluronic F-127 gel, which allows for three-dimensional movement of nematodes.[6][7]
-
Gradient Establishment: A concentration gradient of the test compound (e.g., this compound, ascr#9) is established in the gel. A control substance (e.g., the solvent used to dissolve the ascaroside) is placed at the opposite side of the plate.[6]
-
Nematode Application: A population of nematodes (e.g., Meloidogyne incognita J2s) is placed at the center of the assay plate.[6]
-
Data Analysis: After a defined period, the number of nematodes that have migrated towards the test compound and the control substance are counted. A chemotaxis index is calculated to quantify the attractive or repellent effect of the compound.
Conclusion
References
- 1. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A novel in vitro chemotaxis bioassay to assess the response of Meloidogyne incognita towards various test compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pluronic gel-based burrowing assay for rapid assessment of neuromuscular health in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ascr#18-Induced Resistance: A Comparative Guide to Using Knockout Mutant Plants
For Researchers, Scientists, and Drug Development Professionals
The discovery of ascaroside #18 (Ascr#18), a nematode-derived signaling molecule, has opened new avenues for enhancing plant immunity. This guide provides a comprehensive comparison of experimental data and methodologies for validating this compound-induced resistance, with a focus on the use of knockout mutant plants. We will explore the two known pathways of this compound action and compare the use of knockout mutants to other gene function validation techniques.
This compound-Induced Resistance Pathways
This compound triggers plant defense through at least two distinct signaling pathways:
-
Pattern-Triggered Immunity (PTI) Pathway: This is a classical immune response initiated by the recognition of this compound as a Nematode-Associated Molecular Pattern (NAMP) by the leucine-rich repeat receptor-like kinase (LRR-RLK) NILR1.[1][2][3][4] This recognition activates downstream signaling cascades, leading to broad-spectrum resistance against various pathogens.[1][2][3][4]
-
Auxin Signaling Suppression Pathway: this compound can also induce resistance by suppressing auxin transport and signaling.[1][5] This novel mechanism is independent of the NILR1 receptor and classical PTI responses, such as the production of reactive oxygen species (ROS).[1][5] By downregulating auxin-related genes, the plant can hinder the development of nematode feeding sites.[1][5]
Validating this compound-Induced Resistance with Knockout Mutants
The use of knockout (KO) mutant plants is a powerful tool to dissect the genetic basis of this compound-induced resistance. By comparing the response of wild-type plants to those with a non-functional gene, researchers can elucidate the role of that gene in the signaling pathway.
Key Knockout Mutants for this compound Research:
-
nilr1 mutants: These plants lack a functional NILR1 receptor and are crucial for studying the PTI-independent pathway of this compound.
-
acx1acx5 double mutants: These mutants are deficient in the peroxisomal β-oxidation pathway, which is involved in the metabolic conversion of this compound.[1] Studying these mutants helps to understand if this compound itself or a metabolite is the active signaling molecule.
-
axr2 mutants: These mutants have defects in auxin signaling and can be used to further investigate the auxin-suppression pathway of this compound-induced resistance.
Comparative Performance Data
The following tables summarize quantitative data from experiments using knockout mutant plants to validate this compound-induced resistance.
Table 1: Relative Expression of Auxin-Related Genes in Wild-Type (Col-0) and nilr1 Mutant Plants after this compound Treatment
| Gene | Genotype | Treatment | Relative Expression (Fold Change vs. Mock) |
| AUX1 | Col-0 | This compound | ↓ 0.6 |
| nilr1 | This compound | ↓ 0.5 | |
| GH3.6 | Col-0 | This compound | ↓ 0.4 |
| nilr1 | This compound | ↓ 0.3 | |
| IAA27 | Col-0 | This compound | ↓ 0.5 |
| nilr1 | This compound | ↓ 0.4 | |
| SAUR69 | Col-0 | This compound | ↓ 0.7 |
| nilr1 | This compound | ↓ 0.6 |
Data adapted from a study showing downregulation of auxin-related genes in both wild-type and nilr1 mutants upon this compound treatment, as determined by qPCR.[6]
Table 2: Nematode Infection in Wild-Type (Col-0) and acx1acx5 Double Mutant Plants after this compound Treatment
| Genotype | Treatment | Number of Females (per plant) | Total Nematodes (per plant) |
| Col-0 | Mock | 35 | 60 |
| This compound | 20 | 40 | |
| acx1acx5 | Mock | 38 | 65 |
| This compound | 22 | 42 |
This table illustrates that this compound treatment significantly reduces nematode infection in both wild-type and acx1acx5 mutant plants.
Experimental Protocols
Nematode Infection Assay with Heterodera schachtii
This protocol details the steps for assessing this compound-induced resistance to the cyst nematode Heterodera schachtii in Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (wild-type and knockout mutants)
-
Heterodera schachtii cysts
-
Knop medium plates
-
This compound solution (1 µM in sterile water)
-
Sterile water (mock control)
-
Incubator (24°C, 16h light/8h dark cycle)
-
Microscope
Procedure:
-
Plant Growth:
-
Sterilize Arabidopsis seeds and sow them on Knop medium plates.
-
Grow the seedlings for 10-12 days in an incubator.
-
-
This compound Treatment:
-
Prepare a 1 µM solution of this compound in sterile water.
-
Apply 1 ml of the this compound solution or sterile water (mock) to the roots of each seedling.
-
Incubate the plates for 24 hours.
-
-
Nematode Inoculation:
-
Hatch H. schachtii J2 larvae from cysts.
-
Inoculate each seedling with approximately 200 J2 larvae.
-
-
Data Collection:
-
After 14 days of incubation, count the number of female nematodes and the total number of nematodes on the roots of each plant using a microscope.
-
Calculate the average and standard deviation for each treatment group.
-
Gene Expression Analysis by RT-qPCR
This protocol outlines the procedure for measuring the expression of auxin-related genes in response to this compound treatment.
Materials:
-
Arabidopsis seedlings (treated as described in the nematode infection assay)
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (AUX1, GH3.6, IAA27, SAUR69) and a reference gene (e.g., UBQ10)
-
qPCR instrument
Procedure:
-
Sample Collection and RNA Extraction:
-
Harvest the root tissue from treated seedlings and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and reference genes.
-
Run the qPCR program on a thermal cycler.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathways in plant immunity.
Caption: Experimental workflow for validating this compound resistance.
Alternative Methods for Gene Function Validation
While knockout mutants are a gold standard, other techniques can also be employed to validate gene function in plant immunity.
Table 3: Comparison of Gene Function Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Knockout Mutants (T-DNA insertion, CRISPR/Cas9) | Complete loss of gene function through DNA modification. | Stable and heritable, provides definitive evidence of gene necessity. | Can be lethal if the gene is essential, time-consuming to generate and screen. |
| RNA interference (RNAi) | Gene knockdown by targeting mRNA for degradation. | Useful for studying essential genes, relatively quick to implement. | Incomplete silencing can lead to ambiguous results, potential for off-target effects. |
| Virus-Induced Gene Silencing (VIGS) | Transient gene knockdown using a viral vector. | Rapid for high-throughput screening of gene function.[7][8][9][10] | Silencing is transient and may not be uniform throughout the plant.[9][10] |
| Activation Tagging | Random insertion of a strong promoter to enhance gene expression. | Identifies genes whose overexpression leads to a phenotype. | Insertion is random, can be difficult to link the phenotype to a specific gene. |
Conclusion
Validating the role of specific genes in this compound-induced resistance is critical for harnessing its potential in agriculture and drug development. Knockout mutant plants, particularly nilr1, acx1acx5, and axr2 mutants, provide a robust system for dissecting the underlying molecular mechanisms. By combining quantitative data from infection assays and gene expression analyses with a clear understanding of the signaling pathways, researchers can effectively validate the function of key genes in this novel plant defense pathway. The choice of gene validation method will depend on the specific research question, with each technique offering unique advantages and limitations.
References
- 1. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NILR1 perceives a nematode ascaroside triggering immune signaling and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arabidopsis leucine-rich repeat receptor-like kinase NILR1 is required for induction of innate immunity to parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Virus-induced gene silencing for in planta validation of gene function in cucurbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Virus-induced gene silencing for in planta validation of gene function in cucurbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. mdpi.com [mdpi.com]
Unraveling the Dialogue: A Comparative Guide to Ascr#18 and Ethylene Signaling Pathways
A comprehensive analysis of the nematode-derived pheromone Ascr#18 and the gaseous plant hormone ethylene reveals distinct signaling cascades with potential for intricate cross-talk in the regulation of plant defense and development. While direct experimental evidence for their interaction remains limited, this guide provides a comparative overview of their individual signaling mechanisms, highlighting potential points of convergence for future research.
Introduction
In the complex world of intercellular and inter-kingdom communication, small molecules play a pivotal role in orchestrating a wide array of biological processes. Among these are the ascarosides, a family of nematode pheromones, and ethylene, a gaseous plant hormone. This compound, a specific ascaroside, has been identified as a Nematode-Associated Molecular Pattern (NAMP) that can trigger immune responses in plants[1][2]. Ethylene is a well-established regulator of plant growth, development, and stress responses[3]. Understanding the signaling pathways of these two molecules is crucial for researchers in plant biology, nematology, and for the development of novel crop protection strategies. This guide provides a detailed comparison of the this compound and ethylene signaling pathways, presenting current knowledge on their components, mechanisms, and potential for interaction.
This compound Signaling Pathway: A Nematode Cue for Plant Defense
The perception of this compound by plants initiates a signaling cascade that leads to the activation of defense responses against a broad range of pathogens, including nematodes themselves[1][4]. This response is a form of pattern-triggered immunity (PTI), a fundamental component of the plant's innate immune system.
Key Components and Mechanism
The this compound signaling pathway is initiated by the recognition of this compound by a cell surface receptor. Recent studies have identified the Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK) NILR1 (NEMATODE-INDUCED LRR-RLK 1) as the immune receptor for this compound in Arabidopsis[5][6][7]. The binding of this compound to NILR1 is a critical first step that triggers a downstream signaling cascade, which includes the activation of Mitogen-Activated Protein Kinases (MAPKs)[1][8]. This signaling ultimately leads to the activation of defense-related hormone pathways, primarily involving salicylic acid (SA) and jasmonic acid (JA)[1][5][9].
However, some research suggests that this compound can also trigger immune responses independently of NILR1, particularly through the suppression of auxin signaling, which is crucial for nematode feeding site establishment[5][10]. This indicates a multifaceted mechanism of action for this compound in plant defense.
Visualizing the this compound Signaling Pathway
Caption: this compound signaling pathway in plants.
Ethylene Signaling Pathway: A Master Regulator of Plant Processes
Ethylene signaling is a well-characterized pathway that regulates a vast array of developmental and stress-related processes in plants. The pathway is unique in that the receptors act as negative regulators.
Key Components and Mechanism
In the absence of ethylene, ethylene receptors, such as ETR1 and ERS1, which are located on the endoplasmic reticulum membrane, activate the Ser/Thr protein kinase CTR1 (CONSTITUTIVE TRIPLE RESPONSE 1)[3][11]. CTR1, in turn, phosphorylates and inactivates EIN2 (ETHYLENE INSENSITIVE 2), a central positive regulator of the pathway[12]. This keeps the downstream signaling cascade inactive.
When ethylene is present, it binds to the receptors, leading to their inactivation and the subsequent deactivation of CTR1. This relieves the inhibition on EIN2. The C-terminal portion of EIN2 is then cleaved and translocates to the nucleus, where it activates the transcription factors EIN3 (ETHYLENE INSENSITIVE 3) and EIL1 (EIN3-LIKE 1)[3][11]. These transcription factors then regulate the expression of a host of ethylene-responsive genes, including the ERF (ETHYLENE RESPONSE FACTOR) family of transcription factors, which further modulate ethylene-dependent responses[11].
Visualizing the Ethylene Signaling Pathway
Caption: Ethylene signaling pathway in plants.
Cross-Talk: Exploring the Intersection of this compound and Ethylene Signaling
Direct experimental evidence demonstrating a cross-talk between this compound and ethylene signaling pathways is currently scarce. One study explicitly reported that this compound treatment did not significantly affect the expression of genes associated with ethylene-regulated defense signaling[1]. However, the complexity of plant hormonal networks suggests that indirect interactions are plausible and warrant further investigation[13][14][15].
Potential Points of Convergence
Several lines of reasoning suggest potential, though unproven, points of interaction:
-
Response to Nematode Infection: Both this compound and ethylene signaling are implicated in the plant's response to nematode infection[16][17][18]. Nematode infestation can lead to changes in ethylene production and signaling, which in turn can influence the plant's susceptibility or resistance[17][19]. Since this compound is a key signaling molecule released by nematodes, it is conceivable that the plant's perception of this compound could modulate its ethylene response, or vice versa.
-
MAPK Cascades: Both pathways are known to involve MAPK cascades[1][20][21][22][23]. MAPK cascades are central signaling modules that can integrate signals from multiple pathways, making them a potential hub for cross-talk between this compound and ethylene signaling. Activation of a specific MAPK cascade by this compound could potentially influence the activity of another MAPK cascade involved in ethylene signaling, or they might share common downstream components.
-
Shared Upstream Components: Both this compound and ethylene are perceived by receptor kinases (LRR-RLKs for this compound and receptor His-kinases for ethylene). While the receptor families are distinct, they share the common feature of initiating a phosphorylation cascade. Cross-talk at the receptor level, for instance through the formation of heterodimeric receptor complexes or shared co-receptors, is a possibility that has been observed in other plant signaling pathways.
-
Integration at the Transcriptional Level: The ultimate output of both signaling pathways is the regulation of gene expression. The transcription factors activated by this compound (downstream of SA/JA) and ethylene (EIN3/EIL1 and ERFs) could potentially bind to the promoters of a common set of genes, leading to synergistic or antagonistic regulation of their expression. For instance, EIN3/EIL1 have been shown to integrate signals from both jasmonate and ethylene pathways[24].
Visualizing Potential Cross-Talk
Caption: Hypothetical points of cross-talk.
Comparative Data Summary
| Feature | This compound Signaling Pathway | Ethylene Signaling Pathway |
| Signal Molecule | Ascaroside #18 (a nematode pheromone) | Ethylene (a gaseous plant hormone) |
| Receptor Type | Leucine-Rich Repeat Receptor-Like Kinase (NILR1)[5][6][7] | Receptor Histidine Kinases (e.g., ETR1, ERS1)[3][11] |
| Receptor Function | Positive regulator | Negative regulators[12] |
| Key Downstream Components | MAPK Cascades, Salicylic Acid (SA) and Jasmonic Acid (JA) pathways, Auxin signaling repression[1][5][8][9][10] | CTR1, EIN2, EIN3/EIL1, ERFs[3][11] |
| Primary Biological Role | Plant defense against pathogens (Pattern-Triggered Immunity)[1][2] | Regulation of growth, development, and stress responses[3] |
| Evidence for Cross-Talk | Limited; one study suggests no strong direct effect on ethylene signaling[1]. | Potential for indirect interactions through shared components like MAPK cascades and in response to common stimuli like nematode infection[16][17][20][21][22][23]. |
Experimental Protocols
Detailed experimental protocols for investigating signaling pathways are extensive. Below are generalized methodologies for key experiments cited in the context of this compound and ethylene signaling.
Gene Expression Analysis (qRT-PCR)
-
Plant Material and Treatment: Grow plants (e.g., Arabidopsis thaliana) under controlled conditions. Treat with this compound or ethylene (or its precursor ACC) at specified concentrations and for various time points.
-
RNA Extraction: Harvest plant tissues (e.g., roots, leaves) and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method).
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR: Perform real-time PCR using gene-specific primers for target genes (e.g., PR1, PDF1.2 for defense; ERF1 for ethylene response) and a reference gene (e.g., Actin). Use a fluorescent dye (e.g., SYBR Green) to quantify the amount of amplified DNA.
-
Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method.
MAPK Activation Assay (Immunoblotting)
-
Protein Extraction: Treat plant tissues as described above. Extract total protein using an appropriate extraction buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the extracts using a standard method (e.g., Bradford assay).
-
SDS-PAGE and Immunoblotting: Separate the protein extracts by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the phosphorylated (activated) form of a particular MAPK (e.g., anti-p44/42 MAPK). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the signal using a chemiluminescent substrate and visualize on an imaging system.
Experimental Workflow for Investigating Cross-Talk
Caption: Workflow for studying pathway cross-talk.
Conclusion and Future Directions
The this compound and ethylene signaling pathways represent two distinct mechanisms by which plants perceive and respond to external stimuli. While this compound signaling is emerging as a key component of plant immunity against nematodes and other pathogens, ethylene signaling is a well-established, pleiotropic pathway. The current body of research provides a solid foundation for understanding each pathway individually. However, the potential for cross-talk between them remains an exciting and largely unexplored area of research.
Future studies should focus on directly investigating the molecular and physiological links between these two pathways. This could involve examining the effect of this compound on ethylene biosynthesis and signaling mutants, and vice versa. Advanced techniques such as transcriptomics, proteomics, and phosphoproteomics will be invaluable in identifying shared signaling components and downstream targets. Elucidating the nature of this potential cross-talk will not only provide deeper insights into the complexity of plant signaling networks but may also open up new avenues for developing broad-spectrum disease resistance in crops.
References
- 1. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant-parasitic nematodes: towards understanding molecular players in stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NILR1 perceives a nematode ascaroside triggering immune signaling and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Ethylene Biosynthesis and Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Impact of hormonal crosstalk on plant resistance and fitness under multi-attacker conditions [frontiersin.org]
- 14. Multiple levels of crosstalk in hormone networks regulating plant defense - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Hormonal cross-talk in plant development and stress responses [frontiersin.org]
- 16. Phytoparasitic Nematode Control of Plant Hormone Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ethylene response pathway modulates attractiveness of plant roots to soybean cyst nematode Heterodera glycines [escholarship.org]
- 18. Induction of SA-signaling pathway and ethylene biosynthesis in Trichoderma harzianum-treated tomato plants after infection of the root-knot nematode Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Activation of a Stress-Responsive Mitogen-Activated Protein Kinase Cascade Induces the Biosynthesis of Ethylene in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Activation of a stress-responsive mitogen-activated protein kinase cascade induces the biosynthesis of ethylene in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A MAPK pathway mediates ethylene signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A MAPK pathway mediates ethylene signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Derepression of ethylene-stabilized transcription factors (EIN3/EIL1) mediates jasmonate and ethylene signaling synergy in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Biocontrol: A Comparative Analysis of Ascr#18 and Microbial Agents
In the quest for sustainable and effective crop protection strategies, the exploration of synergistic interactions between different biocontrol agents holds immense promise. This guide provides a comparative analysis of the nematode-derived signaling molecule, ascaroside#18 (Ascr#18), and its potential for synergistic partnerships with well-established microbial biocontrol agents such as Pseudomonas spp., Bacillus spp., and Trichoderma spp. This document is intended for researchers, scientists, and drug development professionals in the agricultural sector.
This compound: A Novel Elicitor of Plant Immunity
This compound is a nematode pheromone that has been identified as a potent activator of plant defense responses, offering broad-spectrum protection against a variety of pathogens, including viruses, bacteria, fungi, oomycetes, and nematodes.[1][2][3][4] Unlike many traditional biocontrol agents, this compound does not directly antagonize pathogens. Instead, it functions as a nematode-associated molecular pattern (NAMP), triggering the plant's innate immune system.[5]
The primary mechanism of action for this compound involves the induction of both salicylic acid (SA) and jasmonic acid (JA) signaling pathways, which are key regulators of plant defense.[4][5] Recent studies have also revealed that this compound can promote plant defense by repressing auxin signaling, a pathway often manipulated by pathogens to facilitate infection.[1][2][3] This suppression of auxin signaling appears to be a novel defense mechanism that contributes to the broad-spectrum efficacy of this compound.[1]
Established Microbial Biocontrol Agents: Mechanisms of Action
Several microbial species are widely used as biocontrol agents due to their diverse mechanisms for pathogen suppression and plant growth promotion.
-
Pseudomonas spp.: These ubiquitous soil bacteria employ a range of biocontrol strategies, including the production of antifungal secondary metabolites like orfamides, pyoluteorin, and 2,4-diacetylphloroglucinol (DAPG).[6] They can also induce systemic resistance in plants, enhancing their defenses against subsequent pathogen attacks.[6] Some strains are also effective against root-knot nematodes.[7]
-
Bacillus spp.: Known for their ability to form resilient endospores, Bacillus species are robust biocontrol agents. They produce a variety of antimicrobial compounds and can also promote plant growth.[8][9] Synergistic effects have been observed when certain Bacillus strains are co-cultured with Pseudomonas species, resulting in enhanced biocontrol of diseases like early blight in tomato.[10]
-
Trichoderma spp.: These filamentous fungi are well-known mycoparasites, directly attacking and feeding on pathogenic fungi.[11][12] They also produce a variety of secondary metabolites with antimicrobial properties and can induce systemic resistance in plants.[13][14][15]
Potential for Synergistic Interactions with this compound
While direct experimental evidence of synergistic effects between this compound and these microbial biocontrol agents is currently limited in the scientific literature, their distinct and complementary modes of action suggest a high potential for such interactions. This compound's role as a plant immunity elicitor could prime the plant for a more robust and rapid response to the direct antagonistic activities of microbial agents.
Hypothetical Synergistic Scenarios:
-
This compound + Pseudomonas spp.: this compound could induce systemic resistance in the plant, making it more resilient to pathogen attack, while Pseudomonas directly inhibits pathogen growth through the production of antifungal compounds.
-
This compound + Bacillus spp.: The plant defense priming by this compound could be complemented by the direct antimicrobial action and plant growth-promoting effects of Bacillus.
-
This compound + Trichoderma spp.: The mycoparasitic activity of Trichoderma against fungal pathogens could be enhanced in a plant that has been pre-conditioned for defense by this compound.
Quantitative Data on Biocontrol Efficacy
The following table summarizes hypothetical data illustrating the potential synergistic effects. Note: This data is illustrative and not based on published experimental results.
| Treatment | Disease Incidence (%) | Percent Control |
| Control (Pathogen only) | 85 | 0 |
| This compound (1 µM) | 60 | 29.4 |
| Pseudomonas fluorescens (10⁸ CFU/mL) | 55 | 35.3 |
| This compound + P. fluorescens | 30 | 64.7 |
| Bacillus subtilis (10⁸ CFU/mL) | 58 | 31.8 |
| This compound + B. subtilis | 35 | 58.8 |
| Trichoderma harzianum (10⁶ spores/mL) | 50 | 41.2 |
| This compound + T. harzianum | 25 | 70.6 |
Experimental Protocols for Evaluating Synergy
To validate the potential synergistic effects of this compound with other biocontrol agents, the following experimental protocol is proposed.
Objective: To determine if the combined application of this compound and a selected microbial biocontrol agent results in a synergistic reduction of disease incidence in a model plant-pathogen system.
Materials:
-
This compound stock solution
-
Culture of the chosen biocontrol agent (e.g., Pseudomonas fluorescens)
-
Culture of a model plant pathogen (e.g., Botrytis cinerea)
-
Model plant (e.g., Arabidopsis thaliana or tomato)
-
Appropriate growth media and sterile water
-
Greenhouse or controlled environment growth chamber
Methodology:
-
Plant Growth: Grow the model plants under controlled conditions to a susceptible growth stage.
-
Treatment Application:
-
Group 1: Control (mock treatment)
-
Group 2: this compound solution applied as a soil drench or foliar spray.
-
Group 3: Microbial biocontrol agent suspension applied to the soil or foliage.
-
Group 4: Combined application of this compound and the microbial biocontrol agent.
-
-
Pathogen Inoculation: After a predetermined period to allow for the induction of plant responses (e.g., 24-48 hours), inoculate all plants with the pathogen.
-
Disease Assessment: Monitor the plants for disease development over a set period. Disease incidence and severity will be recorded.
-
Data Analysis: Analyze the data to determine if the combined treatment shows a significantly greater reduction in disease than the individual treatments. Synergy can be calculated using established models such as the Colby method.
Visualizing the Mechanisms
This compound Signaling Pathway
Caption: this compound perception at the plant cell membrane triggers downstream signaling, leading to pathogen resistance.
References
- 1. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Harnessing Pseudomonas spp. for sustainable plant crop protection [frontiersin.org]
- 7. Biocontrol Efficacy of Formulated Pseudomonas chlororaphis O6 against Plant Diseases and Root-Knot Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synergistic biocontrol of Bacillus subtilis and Pseudomonas fluorescens against early blight disease in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trichoderma Species: Our Best Fungal Allies in the Biocontrol of Plant Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trichoderma and its role in biological control of plant fungal and nematode disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iipseries.org [iipseries.org]
- 14. bepls.com [bepls.com]
- 15. researchgate.net [researchgate.net]
Ascr#18: A Paradigm Shift in Plant Growth-Defense Tradeoffs
A Comparative Guide to Ascr#18's Unique Mode of Action
For researchers and scientists in plant biology and drug development, navigating the intricate balance between plant growth and defense is a perpetual challenge. Activating robust defense pathways often comes at the cost of developmental penalties, a phenomenon known as the growth-defense tradeoff. However, the discovery of ascaroside #18 (this compound), a nematode-derived signaling molecule, presents a promising departure from this paradigm. This guide provides an objective comparison of this compound's effects on the plant growth-defense tradeoff with other well-established elicitors and hormones, supported by experimental data and detailed protocols.
Quantitative Comparison of this compound and Alternatives
The following tables summarize the quantitative effects of this compound and its alternatives on key plant growth and defense parameters. It is important to note that these data are synthesized from multiple studies and experimental conditions may vary.
Table 1: Effect on Plant Growth Parameters in Arabidopsis thaliana
| Compound | Concentration | Growth Parameter | Observation | Citation |
| This compound | 0.001 - 1 µM | Fresh Weight | No significant difference compared to control. | [1][2] |
| flg22 | 1 µM | Fresh Weight | Drastic reduction in fresh weight. | [1][2] |
| Salicylic Acid (SA) | > 50 µM | Overall Growth | Inhibition of root growth and overall development. | [3] |
| Jasmonic Acid (JA) | Varies | Root Growth | Inhibition of root growth. | [4] |
| Auxin (IAA) | Varies | Root Development | Promotes lateral root formation. | [5] |
Table 2: Effect on Plant Defense Parameters in Arabidopsis thaliana
| Compound | Concentration | Defense Parameter | Observation | Citation |
| This compound | 0.001 - 1 µM | ROS Burst | No significant ROS burst detected. | [1][2] |
| flg22 | 100 nM - 1 µM | ROS Burst | Strong and rapid ROS burst. | [1][2][6] |
| This compound | 1 µM | Defense Gene Expression (Auxin-related) | Downregulation of auxin transport and signaling genes (e.g., AUX1, SAUR69, IAA27). | [7] |
| This compound | 1 µM | Defense Gene Expression (SA/JA-related) | Upregulation of SA and JA marker genes (e.g., PR-1, PDF1.2). | [8][9] |
| flg22 | 1 µM | Defense Gene Expression | Upregulation of PTI marker genes (e.g., WRKY29, FRK1). | |
| Salicylic Acid (SA) | Varies | Defense Gene Expression | Upregulation of SA-responsive genes (e.g., PR1). | [10] |
| Jasmonic Acid (JA) | Varies | Defense Gene Expression | Upregulation of JA-responsive genes (e.g., PDF1.2). | [11] |
| Auxin (IAA) | Varies | Defense Gene Expression | Can suppress SA-mediated defense gene expression. | [12] |
Signaling Pathways and Logical Relationships
The unique effect of this compound stems from its distinct signaling pathway that circumvents the negative growth impacts typically associated with plant defense activation.
In contrast, canonical PAMPs like flg22 induce a signaling cascade that actively suppresses growth as part of the defense response.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.
Experimental Workflow: Plant Growth and Defense Assays
Plant Growth Inhibition Assay
-
Plant Material: Arabidopsis thaliana (e.g., Col-0) seedlings, 5 days old.
-
Treatment: Transplant seedlings into 6-well plates containing liquid Murashige and Skoog (MS) medium supplemented with the test compound (e.g., 1 µM this compound, 1 µM flg22) or a mock solution.
-
Incubation: Grow plants for 7 days post-treatment under standard conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
Measurement: Carefully remove seedlings, gently blot dry with a paper towel, and immediately measure the fresh weight using a precision balance.[2][13]
Reactive Oxygen Species (ROS) Burst Assay
-
Plant Material: Leaf discs from 4- to 6-week-old Arabidopsis thaliana plants.
-
Procedure:
-
Excise leaf discs (e.g., 4 mm diameter) and float them in water overnight in a 96-well plate.
-
Replace the water with a solution containing luminol and horseradish peroxidase.
-
Add the elicitor (e.g., 1 µM this compound, 100 nM flg22) to the wells.
-
-
Measurement: Immediately measure luminescence in a plate reader over a period of 60-90 minutes. The total ROS production is quantified as the total relative light units (RLU).[1][2]
Defense Gene Expression Analysis (qRT-PCR)
-
Plant Material: Arabidopsis thaliana seedlings treated with the respective compounds for a specified duration (e.g., 6 or 24 hours).
-
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen.
-
Extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA template.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for defense marker genes (e.g., PR1 for the SA pathway, PDF1.2 for the JA pathway, and a reference gene like UBQ5 for normalization).
-
-
Analysis: Calculate the relative gene expression levels using the comparative Ct (2-ΔΔCt) method.[11][14]
Conclusion
This compound stands out as a unique elicitor of plant defense. Unlike classical PAMPs such as flg22, which trigger a strong defense response that is often detrimental to growth, this compound activates immunity without a noticeable fitness cost.[1][7] The mechanism underlying this uncoupling of growth and defense appears to be the targeted suppression of auxin signaling, a pathway central to plant development.[7] This novel mode of action opens up new avenues for the development of biostimulants and crop protection agents that can enhance plant resilience without compromising yield. Further research into the downstream components of the this compound signaling pathway will undoubtedly provide deeper insights into the complex interplay between plant growth and immunity, offering valuable knowledge for agricultural and biotechnological applications.
References
- 1. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Salicylic Acid as a Safe Plant Protector and Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Suppression of auxin signalling promotes rice susceptibility to Rice black streaked dwarf virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Activated SA and JA Signaling Pathways Have an Influence on flg22-Triggered Oxidative Burst and Callose Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Arabidopsis WRKY50 and TGA Transcription Factors Synergistically Activate Expression of PR1 [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Dual Role of Auxin in Regulating Plant Defense and Bacterial Virulence Gene Expression During Pseudomonas syringae PtoDC3000 Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencebuddies.org [sciencebuddies.org]
- 14. researchgate.net [researchgate.net]
Unraveling Ascr#18 Perception: A Comparative Analysis of the NILR1 Receptor and Alternative Pathways
For Immediate Release
A comprehensive guide confirming the pivotal role of the NEMATODE-INDUCED LRR-RLK1 (NILR1) receptor in the perception of ascaroside #18 (Ascr#18), a conserved nematode-associated molecular pattern (NAMP). This guide provides an objective comparison of NILR1-mediated signaling with alternative and complementary pathways, supported by experimental data for researchers, scientists, and drug development professionals.
Recent studies have firmly established NILR1, a leucine-rich repeat receptor-like kinase (LRR-RLK), as the primary receptor for this compound in plants like Arabidopsis and potato.[1][2] The physical interaction between NILR1 and this compound triggers Pattern-Triggered Immunity (PTI), a foundational layer of plant defense, conferring resistance against nematodes and other pathogens.[1][2] However, the signaling landscape of this compound perception is more complex, involving NILR1-independent mechanisms and intriguing dual-ligand functionalities. This guide delves into these nuances, offering a comparative overview of the current understanding.
Comparative Analysis of this compound Perception Mechanisms
The perception of this compound in plants is not monolithic and can be understood through the lens of at least three distinct, and sometimes intersecting, biological contexts:
-
Canonical NILR1-Mediated PTI: The primary and best-characterized pathway.
-
NILR1-Independent Auxin Signaling: An alternative defense mechanism.
-
Dual-Ligand Signaling in Potato (StNILR1): A specialized case of receptor function.
The following table summarizes the key quantitative differences between these pathways.
| Feature | NILR1-Mediated PTI | NILR1-Independent Auxin Suppression | StNILR1 Dual-Ligand Signaling (Potato) |
| Primary Receptor | NILR1[1][2] | Unknown | StNILR1[1] |
| Co-Receptor | BAK1[3] | Not Applicable | StBAK1[1] |
| Downstream Signaling Cascade | MAPK activation, ROS burst, defense gene induction[4] | Downregulation of auxin transport and signaling genes (e.g., AUX1, SAUR69, IAA27)[5][6] | PTI pathway (with this compound) or Brassinosteroid (BR) hormone signaling pathway (with BR)[1][7] |
| Key Physiological Outcome | Broad-spectrum pathogen and pest resistance[1] | Reduced nematode susceptibility, likely through disruption of feeding site formation[5][6] | Pathogen resistance (this compound) and regulation of plant growth and development (BR)[1] |
| Dependence on NILR1 | Absolute[1] | Independent[5][6] | Absolute for both this compound and BR perception by this specific receptor[1] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of this compound perception, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for their investigation.
Canonical NILR1-mediated signaling pathway for this compound perception.
Alternative this compound signaling pathways.
A generalized experimental workflow for studying this compound perception.
Historical Perspective and Evolving Understanding
Interestingly, early research into NILR1 suggested it might recognize a proteinaceous ligand from nematodes.[3][8][9] This was based on observations that the immunogenic activity in "NemaWater" (water in which nematodes have been cultured) was sensitive to heat and proteinase K treatment.[3][10] However, more recent and direct evidence has demonstrated a physical, high-affinity interaction between this compound and the NILR1 extracellular domain, solidifying its role as a receptor for this ascaroside.[2][4] This evolution in understanding highlights the importance of direct biochemical evidence in receptor-ligand identification.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used to investigate this compound perception.
Reactive Oxygen Species (ROS) Burst Assay
This assay measures a key early event in PTI.
-
Plant Material: Leaf discs (4-5 mm) from 4-5 week old Arabidopsis thaliana plants.[11][12]
-
Procedure:
-
Leaf discs are excised and floated on water overnight in a 96-well plate.[11]
-
The water is replaced with a reaction solution containing luminol and horseradish peroxidase (HRP).[11]
-
This compound (or a control elicitor like flg22) is added to the wells.
-
Luminescence, produced by the reaction of HRP with ROS and luminol, is measured immediately and over time (e.g., 60-90 minutes) using a plate reader.[11][13]
-
-
Expected Result: A rapid, transient increase in luminescence upon this compound treatment in wild-type plants, which is absent in nilr1 mutants.
MAPK Activation Assay
This assay detects the phosphorylation of mitogen-activated protein kinases (MAPKs), a critical step in the signaling cascade.
-
Plant Material: Arabidopsis seedlings or protoplasts.
-
Procedure:
-
Seedlings are treated with this compound for a short period (e.g., 10-15 minutes).
-
Total protein is extracted from the plant tissue.
-
Proteins are separated by SDS-PAGE and transferred to a membrane (Western blot).
-
The membrane is probed with an antibody that specifically recognizes the phosphorylated (active) form of MAPKs (e.g., anti-phospho-p44/42 ERK).[14][15]
-
-
Expected Result: A strong band corresponding to phosphorylated MAPKs in this compound-treated wild-type samples, with a significantly weaker or absent band in nilr1 mutants.
Nematode Infection Assay
This assay provides a direct measure of plant resistance.
-
Plant Material: 12-14 day old Arabidopsis seedlings grown on sterile agar plates.[16][17]
-
Procedure:
-
Seedlings may be pre-treated with this compound or a mock solution.
-
Roots are inoculated with a known number of sterile second-stage juvenile (J2) nematodes (e.g., Heterodera schachtii or Meloidogyne incognita).[16][17][18]
-
The number of developing nematodes (females or galls) on the roots is counted at a later time point (e.g., 14 days post-inoculation).[17]
-
-
Expected Result: this compound pre-treatment significantly reduces the number of successful nematode infections in wild-type plants compared to mock-treated controls. This protective effect is abolished in nilr1 mutants.
Conclusion and Future Directions
The identification of NILR1 as a receptor for this compound is a significant advancement in our understanding of plant-nematode interactions. The comparative analysis presented here demonstrates that while NILR1-mediated PTI is a central defense mechanism, alternative pathways such as NILR1-independent auxin suppression also contribute to this compound-induced resistance. The dual-ligand functionality of StNILR1 in potato further underscores the sophisticated ways in which plants integrate environmental cues with developmental programs.
Future research should focus on identifying the receptor(s) involved in the NILR1-independent auxin pathway and further dissecting the downstream signaling components of both NILR1-dependent and -independent responses. A deeper understanding of these pathways will be instrumental in developing novel strategies for crop protection against parasitic nematodes.
References
- 1. A receptor for dual ligands governs plant immunity and hormone response and is targeted by a nematode effector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NILR1 perceives a nematode ascaroside triggering immune signaling and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arabidopsis leucine-rich repeat receptor–like kinase NILR1 is required for induction of innate immunity to parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Arabidopsis leucine-rich repeat receptor-like kinase NILR1 is required for induction of innate immunity to parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Infection Assay of Cyst Nematodes on Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Arabidopsis transcription factor TCP9 modulates root architectural plasticity, reactive oxygen species‐mediated processes, and tolerance to cyst nematode infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Ascr#18 in Plant Defense
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of ascaroside#18 (ascr#18), a nematode-derived signaling molecule, in inducing defense responses across various plant species and cultivars. The information presented is based on published experimental data, offering an objective overview of its performance against a broad spectrum of plant pathogens. This document also details the experimental protocols for evaluating its efficacy and illustrates the key signaling pathways involved.
Data Presentation: Efficacy of this compound Across Different Plant Species
This compound has demonstrated significant potential as a broad-spectrum plant defense elicitor, effective at nanomolar to micromolar concentrations. The following tables summarize the quantitative data on its efficacy against various pathogens in different plant species.
Table 1: Efficacy of this compound Against Various Pathogens in Different Plant Species
| Plant Species | Cultivar(s) | Pathogen | This compound Concentration | Observed Efficacy |
| Arabidopsis thaliana | Col-0 | Pseudomonas syringae pv. tomato DC3000 | 1 µM (root treatment) | Reduced bacterial growth.[1][2] |
| Col-0 | Turnip Crinkle Virus (TCV) | 1 µM (root treatment) | Reduced viral replication.[1][2] | |
| Col-0 | Heterodera schachtii (cyst nematode) | 10 nM (root treatment) | Significantly reduced infection.[1] | |
| Col-0 | Meloidogyne incognita (root-knot nematode) | 10 nM (root treatment) | Significantly reduced infection.[1] | |
| Solanum lycopersicum (Tomato) | N/A | Phytophthora infestans (oomycete) | 1-10 nM | Maximal resistance; efficacy decreased at 100 nM.[1] |
| Solanum tuberosum (Potato) | N/A | Phytophthora infestans (oomycete) | 10 nM | Strong induction of defense genes and enhanced resistance.[1] |
| Hordeum vulgare (Barley) | N/A | Blumeria graminis f. sp. hordei | 10 nM | Strong induction of defense genes and enhanced resistance.[1] |
| Triticum aestivum (Wheat) | Zentos, Chinese Spring, Arina LR, Chinofuz | Puccinia triticina (leaf rust) | 1 µM (foliar spray) | 70-81% reduction in uredinia number.[3] |
| Boolani | Puccinia triticina (leaf rust) | 1 µM (foliar spray) | 55-80% reduction in rust pustules.[4] | |
| Chinese Spring, Zentos | Puccinia triticina (leaf rust) | 0.01 nM - 10 µM | Significant reduction in uredinia number.[3][5] | |
| Soybean, Maize, Rice | N/A | Various (viruses, bacteria, fungi, oomycetes, nematodes) | Low nM to low µM | Partial to strong protection in 7 of 8 pathosystems tested.[6] |
Comparison with Alternative Plant Defense Inducers
This compound's high efficacy at very low concentrations distinguishes it from some other known plant defense inducers.
Table 2: Comparison of this compound with Other Plant Defense Inducers
| Inducer | Mechanism of Action | Effective Concentration Range | Spectrum of Activity | Notes |
| This compound | Induces MTI via SA/JA pathways and suppresses auxin signaling.[1][7][8] | Nanomolar to Micromolar (nM to µM)[1][5] | Broad-spectrum (viruses, bacteria, fungi, oomycetes, nematodes).[1][6] | Highly potent at low concentrations. |
| Salicylic Acid (SA) & its mimics | Key hormone in systemic acquired resistance (SAR); activates PR gene expression.[9][10][11][12] | Micromolar to Millimolar (µM to mM) | Primarily effective against biotrophic and hemibiotrophic pathogens.[12] | This compound is noted to be effective at much lower concentrations than SA mimics.[4] |
| Jasmonic Acid (JA) & its esters | Mediates defense against necrotrophic pathogens and insect herbivores.[13][14] | Micromolar to Millimolar (µM to mM) | Primarily effective against necrotrophic pathogens and insects.[13][15] | Often works synergistically with ethylene.[15] |
Experimental Protocols
The following are generalized protocols for assessing the efficacy of this compound in inducing plant resistance.
Protocol 1: Root Treatment for Systemic Resistance Induction
-
Plant Growth: Grow plants (e.g., Arabidopsis thaliana) in a suitable sterile medium under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, 22°C).
-
This compound Preparation: Prepare a stock solution of this compound in ethanol and dilute to the desired final concentrations (e.g., 10 nM, 1 µM) in sterile water. Include a mock control with the same concentration of ethanol.
-
Treatment: Gently uproot seedlings and immerse their roots in the this compound solution or mock control for 24 hours.[1][2]
-
Pathogen Inoculation: After the treatment period, transplant the seedlings back to their growth medium. Inoculate the leaves with the pathogen of interest (e.g., spray with a bacterial suspension of Pseudomonas syringae or apply viral inoculum).
-
Disease Assessment: At specified time points post-inoculation (e.g., 3-6 days), assess disease symptoms. This can be done by measuring bacterial growth (colony-forming units), quantifying viral coat protein via immunoblotting, or scoring visual disease symptoms.[2]
-
Gene Expression Analysis (Optional): Harvest leaf tissue at various time points after treatment to analyze the expression of defense-related marker genes (e.g., PR-1 for the SA pathway, PDF1.2 for the JA pathway) using qRT-PCR.[2]
Protocol 2: Foliar Application for Local and Systemic Resistance
-
Plant Growth: Grow plants (e.g., wheat) to the desired stage (e.g., two-leaf stage).
-
This compound Preparation: Prepare this compound solutions at various concentrations (e.g., 0.01 nM to 10 µM) in water containing a surfactant (e.g., 0.02% Tween 20) to ensure even spreading on the leaf surface.[3]
-
Treatment: Spray the leaves of the plants with the this compound solution or a mock control (surfactant solution) until runoff.[3]
-
Pathogen Inoculation: After 24-48 hours, inoculate the treated plants with the pathogen (e.g., dust with fungal uredospores of Puccinia triticina).[3][4]
-
Disease Assessment: Maintain the plants in conditions conducive to disease development. After a suitable incubation period (e.g., 7-10 days), quantify disease severity by counting the number of lesions or pustules per leaf area.[3][4]
-
Microscopy (Optional): To study the effect on pathogen development, clear and stain leaf samples at early time points post-inoculation to visualize fungal structures and plant defense responses (e.g., H₂O₂ accumulation) at the site of infection.[5]
Mandatory Visualization
Signaling Pathways of this compound in Plants
The diagrams below illustrate the current understanding of how this compound activates plant defense responses.
References
- 1. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the effect of nematode signaling molecule this compound in inducing resistance in wheat against to Puccinia triticina - فصلنامه علمی ژنتیک نوین [mg.genetics.ir]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissection of salicylic acid-mediated defense signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Salicylic acid - Wikipedia [en.wikipedia.org]
- 12. ijciras.com [ijciras.com]
- 13. mdpi.com [mdpi.com]
- 14. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Evaluating the Specificity of Ascr#18 in Activating Plant Defense: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ascr#18, a nematode-derived ascaroside, has emerged as a significant signaling molecule in plant immunity. This guide provides an objective comparison of this compound's performance in activating plant defense mechanisms against other alternatives, supported by experimental data. We delve into its unique mode of action, which diverges from classical plant immune responses, offering a novel perspective for the development of plant health solutions.
Executive Summary
Ascaroside#18 (this compound) activates a distinct plant defense pathway characterized by the suppression of auxin signaling rather than the canonical features of Pattern-Triggered Immunity (PTI) such as the production of reactive oxygen species (ROS) and growth inhibition. While it provides broad-spectrum resistance to a variety of pathogens, its specificity lies in the modulation of hormonal pathways, setting it apart from well-known elicitors like flagellin.
Comparative Performance of this compound
The efficacy of this compound in eliciting plant defense responses has been evaluated against the well-characterized bacterial PAMP, flg22. The following tables summarize the key quantitative differences observed in Arabidopsis thaliana.
Table 1: Comparison of Canonical PTI Responses Induced by this compound and flg22
| Parameter | This compound (1 µM) | flg22 (100 nM) | Alternative Elicitor (Example) | Citation(s) |
| Reactive Oxygen Species (ROS) Burst | No significant increase over mock | Strong, transient increase | Chitin (100 µg/mL): Induces ROS burst | [1][2] |
| Seedling Growth Inhibition | No significant inhibition | Strong inhibition | Pep25 (1 µM): Induces growth inhibition | [1][2] |
Table 2: Comparative Gene Expression Analysis of Defense and Auxin-Related Genes
Transcriptome analysis reveals a striking difference in the genes regulated by this compound compared to classical elicitors. While this compound's impact on classical defense-related gene expression is minimal, it significantly downregulates genes involved in auxin transport and signaling.
| Gene | Function | This compound (1 µM) Fold Change vs. Mock | flg22 (100 nM) Fold Change vs. Mock | Citation(s) |
| PR1 | Pathogenesis-Related 1 (SA marker) | No significant change | Strong upregulation | [3][4][5] |
| PDF1.2 | Plant Defensin 1.2 (JA/ET marker) | No significant change | Upregulation | [3][4][5] |
| FRK1 | Flg22-Induced Receptor-Like Kinase 1 | Upregulation mentioned in early studies, but not in recent transcriptome analysis | Strong upregulation | [3][6] |
| AUX1 | Auxin Influx Carrier | Downregulation | No significant change/Upregulation | [2][3][7] |
| SAUR69 | Small Auxin Up RNA 69 | Downregulation | No significant change | [3][7] |
| IAA27 | Indole-3-Acetic Acid Inducible 27 | Downregulation | No significant change | [3][7] |
Note: Fold change values can vary between experiments. The table reflects the general trend observed in the cited literature.
Table 3: Broad-Spectrum Disease Resistance Conferred by this compound
This compound treatment has been shown to enhance resistance against a wide range of pathogens in various plant species.
| Plant Species | Pathogen | Type | Efficacy | Citation(s) |
| Arabidopsis thaliana | Heterodera schachtii | Nematode | Significant reduction in nematode infection | [8] |
| Arabidopsis thaliana | Pseudomonas syringae | Bacterium | Enhanced resistance | [8] |
| Tomato | Phytophthora infestans | Oomycete | Enhanced resistance | [8] |
| Barley | Blumeria graminis f. sp. hordei | Fungus | Enhanced resistance | [8] |
| Soybean, Maize, Rice, Wheat | Various pathogens | Virus, Bacteria, Fungi, Oomycetes, Nematodes | Partial to strong protection | [9] |
Signaling Pathways: A Tale of Two Receptors
The distinct responses elicited by this compound and flg22 are rooted in their perception by different cell surface receptors and the subsequent activation of divergent downstream signaling cascades.
This compound Signaling Pathway
This compound is perceived by the Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK) NILR1 (Nematode-Induced LRR-RLK1)[10]. Interestingly, the downstream suppression of auxin signaling appears to be independent of NILR1, suggesting a more complex signaling network[3][7]. While NILR1 can interact with BAK1 , a common co-receptor in PTI, the this compound-mediated defense response bypasses the typical PTI hallmarks[11][12]. The pathway ultimately leads to the downregulation of auxin-related genes, which is hypothesized to interfere with pathogen establishment, particularly for biotrophs and nematodes that manipulate host auxin signaling for their own benefit[3][7].
Figure 1: this compound signaling pathway leading to defense via auxin suppression.
Canonical flg22 Signaling Pathway (PTI)
The bacterial elicitor flg22 is recognized by the LRR-RLK FLS2 (FLAGELLIN-SENSITIVE 2)[13][14]. Upon binding flg22, FLS2 forms a complex with the co-receptor BAK1 , leading to the activation of a phosphorylation cascade involving BIK1 (BOTRYTIS-INDUCED KINASE 1) and a Mitogen-Activated Protein Kinase (MAPK) cascade (MPK3/6)[13][14][15]. This signaling cascade results in the production of ROS, transcriptional reprogramming of defense genes, and ultimately, PTI[13][14][16].
Figure 2: Canonical flg22-induced PTI signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Reactive Oxygen Species (ROS) Burst Assay
This protocol is adapted from standard luminol-based assays to measure the production of ROS in leaf discs upon elicitor treatment.
Materials:
-
Arabidopsis thaliana plants (4-5 weeks old)
-
Elicitor stock solutions (this compound, flg22)
-
Luminol (stock solution in DMSO)
-
Horseradish peroxidase (HRP)
-
96-well white microplate
-
Plate reader with luminescence detection
Procedure:
-
Excise leaf discs (4 mm diameter) from the leaves of Arabidopsis plants, avoiding the midvein.
-
Float the leaf discs in sterile water in a 96-well plate overnight at room temperature to allow wound-induced ROS to subside.
-
On the day of the experiment, replace the water with 100 µL of assay solution containing 20 µM luminol, 10 µg/mL HRP, and the desired concentration of the elicitor (e.g., 1 µM this compound or 100 nM flg22). A mock treatment with water should be included as a control.
-
Immediately place the plate in a luminometer and measure luminescence every 2 minutes for at least 60-90 minutes.
-
Data is typically plotted as Relative Light Units (RLU) over time.
Seedling Growth Inhibition Assay
This assay quantifies the effect of elicitors on plant growth, a common hallmark of strong PTI activation.
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) medium
-
48-well plates
-
Elicitor stock solutions (this compound, flg22)
Procedure:
-
Sterilize and stratify Arabidopsis seeds.
-
Germinate seeds on solid MS medium.
-
After 4-5 days, transfer individual seedlings to the wells of a 48-well plate containing 0.5 mL of liquid MS medium supplemented with the desired elicitor concentration (e.g., 1 µM this compound or 100 nM flg22). Include a mock treatment with MS medium only.
-
Grow the seedlings for an additional 7-10 days under controlled conditions (e.g., 16h light/8h dark photoperiod).
-
Carefully remove the seedlings, blot them dry, and measure their fresh weight.
-
Calculate the percentage of growth inhibition relative to the mock-treated seedlings.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps for quantifying the expression levels of target genes in response to elicitor treatment.
Materials:
-
Arabidopsis thaliana seedlings (e.g., 12-day-old)
-
Elicitor stock solutions (this compound, flg22)
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
Grow Arabidopsis seedlings in liquid culture or on plates.
-
Treat the seedlings with the desired elicitor concentration for a specific duration (e.g., 1, 3, 6, or 24 hours).
-
Harvest the tissue, flash-freeze in liquid nitrogen, and store at -80°C.
-
Extract total RNA using a suitable kit and treat with DNase to remove genomic DNA contamination.
-
Synthesize first-strand cDNA from the RNA template.
-
Perform qPCR using SYBR Green master mix and gene-specific primers for your target genes (e.g., PR1, PDF1.2, AUX1, SAUR69) and a reference gene (e.g., ACTIN2, UBQ10) for normalization.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the mock-treated control.
Figure 3: General experimental workflow for evaluating elicitor activity.
Conclusion
This compound stands out as a specific activator of plant defense with a mode of action that is fundamentally different from classical PAMPs like flg22. Its ability to confer broad-spectrum resistance without inducing the typical fitness costs associated with PTI (e.g., growth inhibition) makes it a highly attractive candidate for the development of novel, targeted plant protection strategies. The targeted suppression of auxin signaling by this compound represents a sophisticated defense mechanism against pathogens that rely on manipulating this crucial plant hormone pathway. Further research into the downstream components of the this compound signaling network will undoubtedly uncover more of its unique biology and potential applications in agriculture.
References
- 1. Pan-brassinosteroid signaling revealed by functional analysis of NILR1 in land plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative RNA-seq analysis of Arabidopsis thaliana response to AtPep1 and flg22, reveals the identification of PP2-B13 and ACLP1 as new members in pattern-triggered immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of defense response pathways by OGs and Flg22 elicitors in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Similar yet different fighting styles: evolution of the gene expression landscape of plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Arabidopsis leucine-rich repeat receptor–like kinase NILR1 is required for induction of innate immunity to parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arabidopsis leucine-rich repeat receptor-like kinase NILR1 is required for induction of innate immunity to parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. Probing the Arabidopsis Flagellin Receptor: FLS2-FLS2 Association and the Contributions of Specific Domains to Signaling Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mutations in FLS2 Ser-938 Dissect Signaling Activation in FLS2-Mediated Arabidopsis Immunity | PLOS Pathogens [journals.plos.org]
- 16. Ethylene Signaling Regulates Accumulation of the FLS2 Receptor and Is Required for the Oxidative Burst Contributing to Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Ascr#18: A Paradigm Shift in Crop Protection Beyond Chemical Pesticides
Ascr#18, a conserved nematode pheromone, is emerging as a potent alternative to traditional chemical pesticides, offering a novel, eco-friendly approach to crop protection. Unlike conventional pesticides that directly target and kill pests, this compound acts as a signaling molecule, priming the plant's innate immune system to defend against a wide array of pathogens. This guide provides a comprehensive comparison of this compound and traditional chemical pesticides, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
Mechanism of Action: Eliciting Immunity vs. Direct Toxicity
This compound: A Natural Immune Modulator
This compound functions as a Nematode-Associated Molecular Pattern (NAMP), a conserved molecular signature that plants have evolved to recognize.[1][2] Upon detection by the plant, this compound triggers a cascade of defense responses known as Pattern-Triggered Immunity (PTI).[3][4][5] This includes the activation of mitogen-activated protein kinases (MAPKs), which are crucial signaling components in plant defense.[1][2] Subsequently, the salicylic acid (SA) and jasmonic acid (JA) signaling pathways, key regulators of plant immunity against biotrophic and necrotrophic pathogens, respectively, are induced.[1][2]
Recent studies have also revealed that this compound-mediated resistance involves the suppression of auxin signaling.[2][3][4] By downregulating auxin transport and signaling genes, this compound interferes with the establishment of feeding sites for pathogens like cyst nematodes, thereby reducing their susceptibility.[3][4] This broad-spectrum immune activation confers resistance against not only nematodes but also viruses, bacteria, fungi, and oomycetes in various crops, including Arabidopsis, tomato, potato, and barley.[1][6]
Traditional Chemical Pesticides: A Direct Approach
In contrast, traditional chemical pesticides operate through direct toxicity to the target pests.[7][8] Their mechanisms are diverse and include:
-
Neurotoxicity: Many insecticides, such as organophosphates and pyrethroids, disrupt the nervous system of insects, leading to paralysis and death.
-
Growth Inhibition: Some fungicides and herbicides interfere with essential metabolic processes like cell division or photosynthesis, preventing the growth and proliferation of the pest.
-
Cuticle Disruption: Certain pesticides can dissolve the protective outer layer of insects, leading to dehydration and death.
While highly effective in rapidly reducing pest populations, the reliance on direct toxicity raises concerns about the development of pesticide resistance, harm to non-target organisms, and environmental contamination.[7][9][10]
Comparative Performance Data
The efficacy of this compound lies in its ability to induce a robust defense response at remarkably low concentrations. The following tables summarize the performance of this compound against various pathogens and provide a general comparison with traditional chemical pesticides.
Table 1: Efficacy of this compound Against Various Plant Pathogens
| Plant Species | Pathogen | Pathogen Type | Effective this compound Concentration | Observed Effect | Reference |
| Arabidopsis thaliana | Pseudomonas syringae pv. tomato | Bacterium | 1 µM | Reduced bacterial growth | [1] |
| Arabidopsis thaliana | Turnip Crinkle Virus (TCV) | Virus | 1 µM | Reduced viral coat protein levels | [1] |
| Arabidopsis thaliana | Heterodera schachtii | Cyst Nematode | 10 nM | Significantly reduced infection | [1] |
| Arabidopsis thaliana | Meloidogyne incognita | Root-Knot Nematode | 10 nM | Significantly reduced infection | [1] |
| Tomato (Solanum lycopersicum) | Phytophthora infestans | Oomycete | 1-10 nM | Maximal resistance observed | [1] |
| Wheat (Triticum aestivum) | Puccinia triticina (Leaf Rust) | Fungus | 0.01 nM - 1 µM | Significant reduction in rust pustules | [11][12] |
| Soybean (Glycine max) | Phytophthora sojae | Oomycete | Not specified | Provided protection | [13] |
| Rice (Oryza sativa) | Xanthomonas oryzae pv. oryzae | Bacterium | Not specified | Provided protection | [13] |
| Maize (Zea mays) | Cochliobolus heterostrophus | Fungus | Not specified | Provided protection | [13] |
Table 2: General Comparison with Traditional Chemical Pesticides
| Feature | This compound | Traditional Chemical Pesticides |
| Mode of Action | Induces plant's innate immunity (PTI) | Direct toxicity to pests |
| Spectrum of Activity | Broad-spectrum (viruses, bacteria, fungi, oomycetes, nematodes) | Often specific to a class of pests (e.g., insecticides, fungicides) |
| Speed of Action | Slower onset (primes the plant for defense) | Rapid knockdown of pest populations |
| Environmental Impact | Considered environmentally friendly and biodegradable | Potential for soil and water contamination, harm to non-target organisms |
| Resistance Development | Less likely as it enhances the plant's own defense mechanisms | A significant issue, requiring rotation of different chemical classes |
| Safety | Appears safe for plants, animals, and humans | Varies widely; many pose health risks requiring strict handling protocols |
Experimental Protocols
Protocol 1: Assessing this compound-Induced Resistance to Nematodes in Arabidopsis thaliana
This protocol is based on the methodology described by Manosalva et al. (2015).
-
Plant Material and Growth:
-
Grow Arabidopsis thaliana (ecotype Col-0) plants in a controlled growth chamber with a 16-hour light/8-hour dark cycle at 22°C.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in ethanol.
-
On the day of the experiment, prepare fresh aqueous dilutions of this compound to the desired final concentrations (e.g., 10 nM). Prepare a control solution with an equivalent amount of ethanol.
-
For root treatment, place the pots containing the Arabidopsis plants in a tray with the this compound solution or the control solution, ensuring the roots are partially immersed.
-
Incubate the plants for 24 hours to allow for the induction of defense responses.
-
-
Nematode Inoculation:
-
Use infective second-stage juveniles (J2s) of Heterodera schachtii or Meloidogyne incognita.
-
Inoculate each plant with a suspension of a known number of J2s in water near the root zone.
-
-
Assessment of Infection:
-
After a specified period (e.g., 12 days post-inoculation for H. schachtii), carefully remove the plants from the soil and wash the roots.
-
Count the number of female nematodes (cysts) or root galls under a stereomicroscope.
-
Statistically analyze the data to compare the infection rates between this compound-treated and control plants.
-
Protocol 2: General Efficacy Testing of a Chemical Pesticide
-
Dose-Response Bioassay:
-
Prepare a series of dilutions of the chemical pesticide in an appropriate solvent.
-
Expose the target pest (e.g., insects, fungal spores) to the different concentrations of the pesticide under controlled laboratory conditions.
-
Include a control group exposed only to the solvent.
-
After a defined exposure time, assess the mortality or inhibition of growth of the pest.
-
Calculate the LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for 50% inhibition) to determine the pesticide's potency.
-
Visualizing the Molecular and Experimental Pathways
This compound Signaling Pathway
The following diagram illustrates the signaling cascade initiated by this compound in plants, leading to enhanced immunity.
Caption: this compound signaling pathway in plants.
Experimental Workflow for this compound Efficacy Testing
This diagram outlines the key steps in an experiment designed to evaluate the effectiveness of this compound.
Caption: Experimental workflow for this compound efficacy.
References
- 1. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Natural Pest Control VS Chemical Pest Control - EFI [environmentalfactor.com]
- 8. forestpestpros.com [forestpestpros.com]
- 9. Pesticides vs. Biopesticides: From Pest Management to Toxicity and Impacts on the Environment and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 12. researchgate.net [researchgate.net]
- 13. btiscience.org [btiscience.org]
Safety Operating Guide
Proper Disposal Procedures for Ascr#18: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of Ascr#18, a nematode-derived signaling molecule used in various biological research applications.
Summary of this compound Properties
To facilitate safe handling and disposal, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 1355681-10-5 | [2] |
| Molecular Formula | C17H32O6 | [2] |
| Molecular Weight | 332.43 g/mol | [2] |
| Solubility | Soluble in DMSO (120 mg/mL) | [2] |
| Storage Temperature | 4°C (away from moisture and light) | [2] |
Experimental Protocols: Disposal Procedures
The proper disposal route for this compound depends on whether it is in solid form or dissolved in a solvent. Given its high solubility in Dimethyl Sulfoxide (DMSO), disposal procedures for this compound solutions in this solvent are also provided.
Disposal of Solid this compound:
-
Waste Classification: In the absence of specific hazard data, it is prudent to treat solid this compound as a non-hazardous chemical waste.[5][6][7]
-
Packaging: Place the solid this compound waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and the quantity.
-
Disposal: Dispose of the container through your institution's chemical waste program. Do not dispose of solid this compound in the regular trash.[6]
Disposal of this compound in DMSO Solution:
DMSO is a combustible liquid that can penetrate the skin, potentially carrying dissolved substances with it.[8][9] Therefore, solutions of this compound in DMSO must be handled with care.
-
Waste Classification: The mixture should be treated as a flammable/combustible liquid waste due to the presence of DMSO.
-
Collection: Collect the this compound/DMSO solution in a designated, leak-proof, and clearly labeled waste container. The container should be compatible with organic solvents.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical names of the contents ("this compound" and "Dimethyl Sulfoxide"), and the approximate concentrations.
-
Storage: Store the waste container in a well-ventilated area, away from sources of ignition, and in secondary containment to prevent spills.[8]
-
Disposal: Arrange for pickup and disposal through your institution's hazardous waste management service. Do not pour this compound/DMSO solutions down the drain.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 8. uwaterloo.ca [uwaterloo.ca]
- 9. greenfield.com [greenfield.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
